molecular formula C9H12N2O2 B1526534 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1250680-31-9

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526534
CAS No.: 1250680-31-9
M. Wt: 180.2 g/mol
InChI Key: VNGKFWTUFPIGAO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a chemical intermediate belonging to the pyrazole carboxylate family, a class of compounds recognized for their significant value in medicinal chemistry and drug discovery research . Its core structure, which includes both a pyrazole heterocycle and a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize such derivatives as key precursors in the development of potential therapeutic agents . Specifically, pyrazole-4-carboxylic acid derivatives serve as crucial synthetic intermediates. The ester version of this scaffold can be synthesized and further functionalized; for instance, the carboxylic acid ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be coupled with other molecular entities to form amides . This modification is a common strategy in drug design, as demonstrated by the synthesis of pyrazole-containing carboxamide derivatives that have been explored for their inhibitory activity against viral neuraminidase . The presence of both the cyclopropyl and ethyl substituents on the pyrazole core may influence the compound's physicochemical properties and its interaction with biological targets, offering researchers a defined structure-activity relationship (SAR) point for investigation. This product is intended for use in laboratory research only. It is strictly for in vitro applications and is not classified as a drug. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGKFWTUFPIGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The pyrazole carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] Understanding the specific properties of substituted analogues like the title compound is critical for predicting its behavior in biological systems and for guiding rational drug design. This document synthesizes computational data with established experimental methodologies to offer predictive insights and practical guidance for its characterization. We will explore its structural attributes, predicted physicochemical parameters (pKa, logP, solubility), spectroscopic profile, and a plausible synthetic pathway. Crucially, this guide provides detailed, field-proven experimental protocols for the empirical determination of its most important properties, ensuring a framework for self-validating research.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[3] The incorporation of a carboxylic acid functional group provides a critical handle for forming ionic interactions with biological targets, enhancing solubility, and modulating pharmacokinetic profiles. Derivatives of pyrazole carboxylic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4]

The subject of this guide, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, combines this valuable scaffold with specific substituents—an ethyl group at the N1 position and a cyclopropyl group at the C5 position—that are expected to fine-tune its steric and electronic properties, thereby influencing its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Chemical structure of the title compound.

Predicted Physicochemical Properties and Their Implications

While extensive experimental data for this specific molecule is not publicly available, we can leverage robust computational models to predict its core physicochemical properties. These in silico predictions, primarily from PubChem, provide a foundational dataset for researchers.[5]

PropertyPredicted ValueSourceSignificance in Drug Discovery
Molecular Formula C₉H₁₂N₂O₂BLDpharm, PubChemDefines the elemental composition and exact mass.[5][6]
Molecular Weight 180.20 g/mol BLDpharm, PubChemInfluences diffusion rates and permeability; typically <500 Da for oral drugs.[5][6]
CAS Number 1250680-31-9BLDpharm, PubChemUnique identifier for chemical substance registration.[5][6]
XLogP3 0.6PubChemLog of the octanol/water partition coefficient; indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5]
pKa (acidic) ~3.5 - 4.5 (Estimated)N/AThe carboxylic acid proton's acidity. Affects ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration.
Topological Polar Surface Area (TPSA) 55.1 ŲPubChemSum of surfaces of polar atoms; a predictor of drug transport properties. A value < 140 Ų is associated with good cell permeability.[5]
Hydrogen Bond Donors 1PubChemThe carboxylic acid -OH group can donate a hydrogen bond, crucial for target interaction and solubility.[5]
Hydrogen Bond Acceptors 3PubChemThe two pyrazole nitrogens and the carbonyl oxygen can accept hydrogen bonds, contributing to solubility and target binding.[5]
Rotatable Bond Count 3PubChemA measure of molecular flexibility. Fewer rotatable bonds (<10) are generally favorable for binding affinity and oral bioavailability.[5]
Causality and Interpretation
  • Lipophilicity (XLogP3 = 0.6): The predicted XLogP3 of 0.6 suggests that the molecule is relatively hydrophilic.[5] The cyclopropyl and ethyl groups add lipophilicity, but this is balanced by the polar pyrazole ring and the ionizable carboxylic acid. This value is within the desirable range for oral drug candidates, suggesting it may not suffer from poor absorption due to excessive lipophilicity or poor solubility due to excessive polarity.

  • Ionization (pKa): The carboxylic acid is the primary ionizable group. Its pKa is critical as it dictates the charge of the molecule at physiological pH (~7.4). Being a weak acid, it will be predominantly deprotonated and negatively charged in the bloodstream and cytoplasm, which typically enhances aqueous solubility. However, the neutral, protonated form is often required for passive diffusion across cell membranes.

  • Polar Surface Area (TPSA = 55.1 Ų): This value is well below the common threshold of 140 Ų used to predict blood-brain barrier penetration and general cell permeability. This suggests the molecule has a favorable polarity profile for crossing biological membranes.[5]

Experimental Determination of Key Properties

To move beyond prediction, empirical validation is essential. The following sections describe standard, self-validating protocols for determining pKa and LogP, two of the most influential physicochemical parameters.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the acid dissociation constant.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

  • Titration: Use a calibrated micro-burette to add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.

prep 1. Prepare Analyte Solution (Compound in H₂O/Co-solvent) setup 2. Calibrate pH Meter & Assemble Titration Cell prep->setup titrate 3. Add Titrant (NaOH) in Increments setup->titrate record 4. Record pH vs. Volume titrate->record record->titrate Repeat until past equivalence point analyze 5. Plot Titration Curve & Determine Half-Equivalence Point record->analyze pka Result: Experimental pKa analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: LogP Determination by Shake-Flask Method

This is the gold-standard method for measuring the partition coefficient, representing the ratio of a compound's concentration in an immiscible biphasic system.

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (buffer).

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.

  • Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from each phase (aqueous and organic). Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Proposed Synthesis Pathway

A plausible and efficient synthesis can be designed based on established pyrazole chemistry. A common route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

cluster_reactants Starting Materials cluster_process Reaction ethylhydrazine Ethylhydrazine condensation [1] Cyclocondensation (e.g., in Ethanol, reflux) ethylhydrazine->condensation dicarbonyl Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (or equivalent β-ketoester) dicarbonyl->condensation intermediate Intermediate Ester: Ethyl 5-cyclopropyl-1-ethyl-1H- pyrazole-4-carboxylate condensation->intermediate hydrolysis [2] Ester Hydrolysis (e.g., NaOH, H₂O/THF) product Final Product: 5-cyclopropyl-1-ethyl-1H- pyrazole-4-carboxylic acid hydrolysis->product intermediate->hydrolysis

Caption: Proposed two-step synthesis of the title compound.

Expertise & Causality:

  • Cyclocondensation: The reaction between ethylhydrazine and a suitably substituted β-ketoester is a classic and highly reliable method for constructing the pyrazole ring.[7] The regioselectivity (determining the position of the N-ethyl group) is controlled by the differential reactivity of the two carbonyl groups in the ketoester.

  • Saponification: The resulting pyrazole is an ethyl ester. A standard ester hydrolysis (saponification) using a base like sodium hydroxide followed by an acidic workup is a robust and high-yielding method to furnish the final carboxylic acid.

Conclusion

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound with a promising physicochemical profile for applications in drug discovery and chemical biology. Its computationally predicted properties—balanced lipophilicity, favorable polar surface area, and capacity for hydrogen bonding—suggest potential for good membrane permeability and aqueous solubility, key attributes for biologically active molecules. This guide provides not only a summary of these predicted values but also the authoritative, step-by-step experimental frameworks required to empirically validate them. The outlined synthetic pathway offers a practical approach for its preparation. By combining predictive data with proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to characterize and utilize this compound in their scientific endeavors.

References

  • BLDpharm. 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Chem-Impex. 1-Isopropyl-1H-pyrazole-4-carboxylic acid.
  • Chem-Impex. Ethyl 1-(4-fluorophenyl)
  • PubMed.
  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • ACS Publications. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • ResearchGate.
  • MDPI.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

A Technical Guide to the Spectral Analysis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The pyrazole moiety is a key heterocyclic scaffold in many biologically active compounds.[1] The unique combination of a cyclopropyl group at the 5-position, an ethyl group at the 1-position, and a carboxylic acid at the 4-position suggests its potential as a building block in medicinal chemistry and materials science. Accurate structural elucidation through spectral analysis is paramount for any research and development involving this compound. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule.

The molecular structure of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, with the IUPAC name 5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid, is presented below.[2]

Caption: Molecular structure of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide distinct signals for each proton environment in the molecule. The solvent of choice for a carboxylic acid would typically be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), though the acidic proton may exchange with residual water or be very broad in CDCl₃.[3]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Rationale
COOH12.0 - 13.0Broad SingletN/AThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][5]
H-3 (pyrazole ring)7.5 - 8.0SingletN/AThis proton is attached to an sp² carbon in an electron-deficient aromatic ring.
-CH₂- (ethyl group)4.0 - 4.3Quartet~7.2These protons are adjacent to a nitrogen atom and are split by the neighboring methyl group.
-CH- (cyclopropyl)1.8 - 2.2MultipletComplexThis methine proton is coupled to the four adjacent methylene protons of the cyclopropyl ring.
-CH₃ (ethyl group)1.3 - 1.5Triplet~7.2These protons are split by the adjacent methylene group.
-CH₂- (cyclopropyl)0.8 - 1.2MultipletComplexThe four methylene protons of the cyclopropyl ring are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (carboxyl)165 - 175The carbonyl carbon of a carboxylic acid is significantly deshielded.[4]
C-5 (pyrazole ring)145 - 155This carbon is attached to a nitrogen and the cyclopropyl group.
C-3 (pyrazole ring)135 - 145This carbon is adjacent to two nitrogen atoms.
C-4 (pyrazole ring)110 - 120This carbon is attached to the carboxylic acid group.
-CH₂- (ethyl group)45 - 55This carbon is directly attached to a nitrogen atom.
-CH₃ (ethyl group)14 - 18A typical chemical shift for a terminal methyl group.
-CH- (cyclopropyl)5 - 15The methine carbon of the cyclopropyl ring.
-CH₂- (cyclopropyl)5 - 15The methylene carbons of the cyclopropyl ring.

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) would be a suitable method for the analysis of this polar molecule. Both positive and negative ion modes should provide valuable information. The molecular weight of C₉H₁₂N₂O₂ is 180.20 g/mol .[2]

Positive Ion Mode (ESI+)

  • [M+H]⁺: m/z 181.09

  • [M+Na]⁺: m/z 203.07

  • [M+K]⁺: m/z 219.05

Negative Ion Mode (ESI-)

  • [M-H]⁻: m/z 179.08

Predicted Fragmentation Pattern: In tandem MS (MS/MS) experiments, fragmentation would likely involve the loss of small neutral molecules.

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of C₂H₄ (28 Da): From the ethyl group.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity and Description Rationale
O-H (carboxylic acid)2500 - 3300Strong, very broadThis broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6]
C-H (sp³ alkyl)2850 - 3000Medium to strong, sharpThese absorptions are from the C-H stretching of the ethyl and cyclopropyl groups.
C=O (carboxylic acid)1680 - 1720Strong, sharpThis is the characteristic carbonyl stretch for a carboxylic acid.[4]
C=N, C=C (pyrazole ring)1450 - 1600MediumStretching vibrations of the pyrazole ring.
C-O (carboxylic acid)1210 - 1320StrongC-O stretching vibration.
O-H bend (carboxylic acid)920 - 950Medium, broadOut-of-plane bending of the O-H group.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed above.

1. NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

    • Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations.

2. Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the parent ion of interest and inducing fragmentation.

3. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow for the synthesis and spectral characterization of a novel chemical entity.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with structurally similar compounds, we have outlined the expected spectral features. This information will be invaluable for researchers in confirming the identity and purity of this compound, as well as for the characterization of related pyrazole derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data.

References

  • PubChem. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.
  • Abdel-Wahab, B. F., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2623.
  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. [Link]

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

Sources

Technical Guide: Solubility and Stability of 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary

This technical guide details the physicochemical characterization of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid , a critical intermediate scaffold in the synthesis of bioactive kinase inhibitors and agrochemicals.[1] Its structural motif—combining a lipophilic cyclopropyl group with a polarizable carboxylic acid—presents unique solubility challenges that must be managed during formulation and process development.

This document provides a theoretical property profile, validated experimental protocols for solubility and stability assessment, and a framework for forced degradation studies compliant with ICH Q1A(R2) guidelines.[1]

Physicochemical Profile & Structural Logic

Understanding the molecule's behavior begins with its structural-property relationships (SPR).[1] The compound possesses an ionizable carboxylic acid tail and a pyrazole core, making its solubility highly pH-dependent.[1]

Identity and Computed Properties
PropertyValue / DescriptionSource/Logic
IUPAC Name 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acidPubChem [1]
Molecular Formula C₉H₁₂N₂O₂PubChem [1]
Molecular Weight 180.20 g/mol PubChem [1]
LogP (Predicted) 0.6XLogP3 [1]
pKa (Predicted) ~4.1Analogous Pyrazole-4-COOH [2]
H-Bond Donors 1 (Carboxylic Acid -OH)Structural Analysis
H-Bond Acceptors 3 (N, C=O, -OH)Structural Analysis
Rotatable Bonds 3Ethyl, Cyclopropyl-C5, COOH
Solubility Logic (The pKa Effect)

The predicted pKa of ~4.1 indicates this compound exists primarily in two states depending on the solvent pH:

  • pH < 2.0 (Unionized): The molecule is neutral.[1] Solubility is driven by the lipophilic ethyl and cyclopropyl groups. Expect low aqueous solubility (< 0.5 mg/mL) but high solubility in organic solvents (DCM, MeOH).[1]

  • pH > 6.0 (Ionized): The carboxylic acid deprotonates to the carboxylate anion (COO⁻).[1] Aqueous solubility increases significantly (> 10 mg/mL) due to ionic dipole interactions with water.[1]

Solubility Assessment Protocols

To validate the theoretical profile, the following Equilibrium Solubility Protocol is recommended. This workflow ensures data integrity for regulatory filing.[1]

Experimental Workflow: pH-Solubility Profiling

This protocol utilizes the "Shake-Flask" method, the gold standard for thermodynamic solubility.

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

  • Solvent: HPLC-grade Methanol or Acetonitrile.[1]

Step-by-Step Methodology:

  • Preparation : Weigh 50 mg of the compound into three separate 4 mL glass vials.

  • Solvent Addition : Add 1.0 mL of the respective buffer (pH 1.2, 4.5, 6.8) to each vial.

  • Equilibration : Cap tightly and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Saturation Check : Visually inspect.[1] If fully dissolved, add more solid until a precipitate remains (saturation).[1]

  • Sampling : Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm PVDF syringe filter (discard first 200 µL to prevent filter adsorption).

  • Quantification : Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

Visualization: Solubility Determination Logic[1]

SolubilityWorkflowStartSolid Compound(50 mg)BufferAdd Buffer(pH 1.2, 4.5, 6.8)Start->BufferShakeEquilibrate24h @ 25°CBuffer->ShakeCheckPrecipitatePresent?Shake->CheckAddSolidAdd More SolidCheck->AddSolidNo (Dissolved)FilterFilter (0.22 µm)& DiluteCheck->FilterYes (Saturated)AddSolid->ShakeHPLCHPLC-UVQuantificationFilter->HPLC

Figure 1: Decision logic for thermodynamic solubility determination ensuring saturation is achieved.

Stability & Forced Degradation[3][4][5][6][7]

Stability data is critical for assigning shelf-life and storage conditions.[1] The pyrazole ring is robust, but the carboxylic acid and N-ethyl group are potential sites for reactivity under stress.

Stability Profile Predictions
  • Hydrolysis : Highly stable.[1] The pyrazole-carboxylic acid bond is resistant to hydrolysis compared to esters or amides.

  • Oxidation : Moderate risk.[1] The cyclopropyl ring can be susceptible to radical oxidation under extreme forcing conditions.

  • Photolysis : Low risk, though pyrazoles can undergo ring rearrangement under high-intensity UV (254 nm).[1]

Protocol: Forced Degradation (Stress Testing)[1]

Perform these studies to identify degradation products (impurities).[1][2]

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 Hours5–20%
Base Hydrolysis 1N NaOH, 60°C24 Hours5–20%
Oxidation 3% H₂O₂, RT6 Hours5–20%
Thermal 80°C (Solid State)7 Days< 5%
Photolytic 1.2M Lux hours~5 Days< 5%

Analytical Method (HPLC):

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1]

  • Mobile Phase A : 0.1% Formic Acid in Water.[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 5% B to 95% B over 15 minutes.

  • Detection : UV at 254 nm (aromatic ring) and 220 nm (carboxylic acid).[1]

Visualization: Degradation Pathways

DegradationPathwaysAPIParent API(5-cyclopropyl-1-ethyl-1H-pyrazole-4-COOH)OxidationOxidative Stress(H2O2)API->OxidationPhotoPhotolytic Stress(UV Light)API->PhotoThermalThermal Stress(>150°C)API->ThermalDeg1N-Oxide Formation(Trace)Oxidation->Deg1Primary PathDeg2Cyclopropyl Ring Opening(Radical Mechanism)Oxidation->Deg2Secondary PathPhoto->Deg2Radical InitiationDeg3Decarboxylation(High Temp > 200°C)Thermal->Deg3

Figure 2: Potential degradation pathways under stress conditions.[1] Note that decarboxylation is rare under standard storage conditions.[1]

Handling and Storage Recommendations

Based on the physicochemical analysis, the following storage protocols are recommended to maintain >99.5% purity.

  • Container : Amber glass vials with Teflon-lined caps (protects from light and moisture).[1]

  • Environment : Store at 2–8°C (Refrigerated) for long-term storage. Room temperature (20–25°C) is acceptable for short-term (< 30 days) use.[1]

  • Hygroscopicity : As a carboxylic acid, the compound may form hydrates.[1] Store with desiccant.

  • Safety : Wear standard PPE (gloves, goggles).[1] In case of contact, wash with aqueous sodium bicarbonate (neutralizes the acid).[1]

References

  • National Center for Biotechnology Information.[1] (2025).[1][3][4] PubChem Compound Summary for CID 61265678, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved January 29, 2026, from [Link][1]

  • ICH Expert Working Group.[1] (2003).[1][5] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved January 29, 2026, from [Link]

  • Bhardwaj, S., et al. (2016).[1] Forced Degradation Studies: A Review. MedCrave Online. Retrieved January 29, 2026, from [Link][1]

The Pyrazole Pharmacophore: A Technical Guide to Design, Synthesis, and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and ability to engage in diverse hydrogen bonding networks.[1] From the blockbuster anti-inflammatory Celecoxib to the anticancer agent Crizotinib , pyrazoles are central to targeted therapy. This guide provides a rigorous technical framework for the rational design, synthesis, and biological validation of novel pyrazole derivatives, focusing on their dual role as kinase inhibitors (e.g., EGFR) and anti-inflammatory agents (COX-2).

Rational Design & Structure-Activity Relationship (SAR)

The biological efficacy of a pyrazole derivative is not random; it is a deterministic result of steric and electronic modifications at specific ring positions.

The Core Scaffold Analysis

The pyrazole ring offers four vectors for substitution (N1, C3, C4, C5). The interplay between these positions dictates the molecule's ability to fit into the ATP-binding pockets of kinases or the hydrophobic channels of enzymes.

Table 1: Strategic SAR Modifications for Pyrazole Derivatives

PositionChemical ModificationBiological Impact & Causality
N1 (Nitrogen) Aryl / Heteroaryl groupsSolubility & Specificity: Bulky aryl groups here often improve lipophilicity (LogP) and facilitate hydrophobic interactions within the target pocket (e.g., COX-2 active site).
C3 (Carbon) Electron-Withdrawing Groups (EWG) (e.g., -CF3, -Cl)Electronic Modulation: EWGs pull electron density, increasing the acidity of the NH (if N1 is unsubstituted) or altering the dipole moment to enhance hydrogen bonding with residues like Met793 in EGFR.
C4 (Carbon) Halogens / NitrilesMetabolic Stability: Blocking this position prevents rapid oxidative metabolism (CYP450 oxidation), extending the drug's half-life (

).
C5 (Carbon) Bulky Aromatic RingsSteric Locking: Substituents here can force the molecule into a specific conformation, locking it into the bioactive pose required for enzyme inhibition.

Validated Synthetic Workflow

To ensure reproducibility, we utilize the Claisen-Schmidt Condensation followed by Cyclization . This route is preferred over the Vilsmeier-Haack reaction for generating diverse libraries because it allows modular variation of the starting aldehyde and ketone.

Mechanistic Insight

The reaction proceeds via an


-unsaturated ketone (chalcone) intermediate.[2][3][4] The subsequent addition of hydrazine is not merely a condensation; it involves a Michael-type addition followed by intramolecular cyclodehydration.
Diagram: Synthesis of 3,5-Diaryl-1H-pyrazoles

PyrazoleSynthesis Start Start: Acetophenone + Benzaldehyde Chalcone Intermediate: Chalcone (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt (NaOH, EtOH, RT) Cyclization Reagent Addition: Hydrazine Hydrate + Glacial Acetic Acid Chalcone->Cyclization Reflux 6-8h Product Final Product: 3,5-Diaryl Pyrazole Cyclization->Product Cyclodehydration (-H2O)

Caption: Modular synthesis via the chalcone route. The intermediate isolation allows for purity verification before ring closure.

Detailed Protocol: Chalcone-Mediated Cyclization[4]
  • Chalcone Formation: Dissolve equimolar amounts (0.01 mol) of substituted acetophenone and benzaldehyde in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise while stirring at 0-5°C. Stir for 12 hours at room temperature.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The appearance of a yellow solid indicates chalcone formation.

  • Cyclization: Dissolve the isolated chalcone (0.01 mol) in ethanol (20 mL). Add hydrazine hydrate (0.02 mol) and a catalytic amount of glacial acetic acid (to protonate the carbonyl oxygen, increasing electrophilicity). Reflux for 6–8 hours.

  • Purification: Pour the reaction mixture into crushed ice. The precipitate is filtered, dried, and recrystallized from ethanol.

    • Integrity Check:

      
      H-NMR must show the disappearance of the alkene protons (
      
      
      
      6.5–7.8 ppm, doublet) and the appearance of the pyrazole C4-H proton (
      
      
      6.8–7.2 ppm, singlet).

Biological Validation Protocols

Protocol A: In Vitro Anticancer Activity (MTT Assay)

The MTT assay measures metabolic activity as an indicator of cell viability. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Target Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • Seeding: Seed cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO
    
    
    
    .
  • Treatment: Treat cells with the pyrazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M).
    
    • Control: Use 0.1% DMSO as a vehicle control (Negative) and Doxorubicin as a standard (Positive).

  • Incubation: Incubate for 48 hours.

  • Development: Add 10

    
    L of MTT reagent (5 mg/mL). Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance (OD) at 570 nm.

Data Calculation:



Calculate IC

using non-linear regression analysis.
Protocol B: COX-2 Enzyme Inhibition (Anti-Inflammatory)

To distinguish between anti-inflammatory efficacy and gastric toxicity (caused by COX-1 inhibition), selectivity is key.

  • Assay Setup: Use a colorimetric COX (ovine/human) inhibitor screening kit.

  • Reaction: Incubate the enzyme (COX-1 or COX-2) with the pyrazole derivative for 10 minutes.

  • Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).

  • Measurement: Monitor the absorbance at 590 nm. The rate of increase in absorbance is proportional to COX activity.

    • Success Metric: A Selectivity Index (SI) = IC

      
      (COX-1) / IC
      
      
      
      (COX-2) > 10 indicates a favorable safety profile.

Mechanistic Insights: EGFR Signaling Inhibition[5][6]

Many novel pyrazoles function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP pocket, they prevent the autophosphorylation of tyrosine residues, thereby shutting down downstream proliferation pathways.

Diagram: Mechanism of Action (EGFR/PI3K/AKT)

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binding PI3K PI3K Activation Receptor->PI3K Phosphorylation Inhibitor Pyrazole Derivative (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Inhibitor->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT Phosphorylation PI3K->AKT Signaling Cascade Effect Cell Proliferation & Survival AKT->Effect Promotes

Caption: Pyrazole derivatives block EGFR autophosphorylation, halting the PI3K/AKT cascade and inducing apoptosis.

References

  • Ansari, A., et al. (2017).[2] "Biological Activity of Pyrazole Derivatives: A Review." European Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2024). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules.

  • BenchChem Protocols. (2025). "Synthesis of Pyrazoline Derivatives from Chalcones." BenchChem Application Notes.

  • Zubair, T., & Bandyopadhyay, D. (2023).[5] "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities." International Journal of Molecular Sciences.

  • Kotnala, M., et al. (2024).[6][7] "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Journal of Chemical Health Risks.

Sources

Unveiling the Mechanistic Landscape of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] Its derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3][4] The 1H-pyrazole-4-carboxylic acid core, in particular, serves as a crucial pharmacophore in numerous biologically active molecules. This technical guide delves into the potential mechanisms of action of a specific, yet under-characterized derivative, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, by synthesizing data from structurally related compounds and providing a framework for its experimental validation.

The Compound in Focus: 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

The structure of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid combines the proven pyrazole-4-carboxylic acid scaffold with a unique set of substituents: a cyclopropyl group at the C5 position and an ethyl group at the N1 position. These seemingly subtle modifications can profoundly influence the compound's physicochemical properties, target binding affinity, and overall pharmacological profile. The cyclopropyl moiety, a non-polar and rigid group, can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability. The N1-ethyl group can similarly modulate lipophilicity and steric interactions within a binding site.

Plausible Mechanisms of Action: An Evidence-Based Extrapolation

While direct experimental evidence for the mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is not yet publicly available, an analysis of structurally analogous pyrazole derivatives allows us to propose several compelling hypotheses.

Inhibition of Inflammatory Pathways

A significant body of research points to the anti-inflammatory potential of pyrazole derivatives.[4][5] This activity is often mediated through the inhibition of key enzymes and receptors involved in the inflammatory cascade.

  • Leukotriene C4 Synthase Inhibition: A patent for cyclopropane carboxylic acid derivatives suggests their utility as inhibitors of leukotriene C4 synthase.[6] This enzyme is a critical component of the inflammatory pathway, responsible for the synthesis of cysteinyl leukotrienes, which are potent mediators of asthma and other inflammatory diseases. The presence of the cyclopropyl group in our compound of interest makes this a primary hypothetical mechanism.

  • Inhibition of Neutrophil Chemotaxis: Certain 1H-pyrazole-4-carboxylic acid ethyl esters have been identified as potent inhibitors of neutrophil chemotaxis induced by interleukin-8 (IL-8) and fMLP-OMe.[7] Neutrophil infiltration is a hallmark of acute inflammation, and its inhibition represents a viable anti-inflammatory strategy.

  • IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the Toll-like receptor (TLR) and IL-1 receptor pathways, which are central to innate immunity and inflammation. N-(1H-pyrazol-4-yl)carboxamides have been developed as IRAK4 inhibitors.[8]

Proposed Signaling Pathway: Inhibition of the Leukotriene Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LO 5-LO FLAP->Five_LO LTC4_Synthase Leukotriene C4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 produces cPLA2 cPLA2 cPLA2->Arachidonic_Acid releases LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 converts to LTA4->LTC4_Synthase CysLT1_Receptor CysLT1 Receptor LTC4->CysLT1_Receptor binds to out1 Bronchoconstriction CysLT1_Receptor->out1 out2 Vasodilation CysLT1_Receptor->out2 out3 Increased Vascular Permeability CysLT1_Receptor->out3 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->cPLA2 activates Compound 5-cyclopropyl-1-ethyl-1H- pyrazole-4-carboxylic acid Compound->LTC4_Synthase inhibits

Caption: Proposed inhibition of Leukotriene C4 Synthase by 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Modulation of Cannabinoid Receptors

The pyrazole scaffold is a well-established pharmacophore for cannabinoid receptor ligands. Specifically, derivatives of pyrazole have been developed as potent and selective antagonists of the brain cannabinoid CB1 receptor.[9] The structural requirements for this activity often include a substituted phenyl ring at the 5-position and a carboxamido group at the 3-position.[9] While our molecule of interest has a cyclopropyl group at C5 and a carboxylic acid at C4, the potential for interaction with cannabinoid receptors should not be dismissed and warrants investigation.

Anticancer Activity via Kinase Inhibition

Several pyrazole derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against multiple FGFR isoforms and suppressing the proliferation of cancer cell lines.[10]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is present in various antimicrobial and antifungal agents.[2][11] The proposed mechanism for some antifungal pyrazole derivatives is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, through targeting the CYP51 enzyme.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-carboxylic acid derivatives is highly dependent on the nature and position of their substituents.

Position Substituent in 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid Potential Influence on Activity
N1 EthylModulates lipophilicity and steric interactions, potentially influencing binding affinity and selectivity.
C3 HydrogenThe absence of a bulky substituent may be favorable for certain targets.
C4 Carboxylic AcidA key functional group for forming hydrogen bonds and salt bridges with target proteins. Its position is crucial for activity, as moving it to the C3 position in a related series led to a significant decrease in potency.[13]
C5 CyclopropylThis rigid, lipophilic group can enhance binding to hydrophobic pockets, improve metabolic stability, and influence the overall conformation of the molecule.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are recommended.

Protocol 1: In Vitro Enzyme Inhibition Assays

Objective: To determine if 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid directly inhibits the activity of target enzymes.

Methodology:

  • Enzyme Source: Obtain recombinant human enzymes (e.g., Leukotriene C4 synthase, IRAK4, FGFR1-4) from commercial vendors.

  • Assay Principle: Utilize a suitable assay format for each enzyme. For example, a fluorescence-based assay for LTC4 synthase that measures the formation of the glutathione conjugate. For kinases like IRAK4 and FGFR, use a radiometric assay (e.g., ³²P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).

  • Procedure: a. Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). b. In a microplate, add the enzyme, substrate, and any necessary co-factors. c. Add the test compound at various concentrations. d. Initiate the reaction and incubate for a defined period at the optimal temperature. e. Stop the reaction and measure the signal (fluorescence, luminescence, or radioactivity). f. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G Start Start Prep_Compound Prepare Compound Dilution Series Start->Prep_Compound Prep_Assay Prepare Assay Plate with Enzyme, Substrate, Cofactors Start->Prep_Assay Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Prep_Assay->Add_Compound Incubate Incubate at Optimal Temperature Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Signal (Fluorescence/Luminescence) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining in vitro enzyme inhibition.

Protocol 2: Cell-Based Assays for Functional Activity

Objective: To assess the effect of the compound on cellular pathways in a more physiologically relevant context.

Methodology:

  • Cell Lines: Use appropriate cell lines for each pathway. For inflammation, human neutrophils or a monocytic cell line like THP-1 can be used. For cancer, select cell lines with known FGFR aberrations.

  • Neutrophil Chemotaxis Assay: a. Isolate human neutrophils from healthy donor blood. b. Pre-incubate neutrophils with the test compound. c. Use a Boyden chamber or a similar migration assay system with a chemoattractant (e.g., IL-8) in the lower chamber. d. Quantify the number of migrated cells after a specific time.

  • Cell Proliferation Assay (for anticancer activity): a. Seed cancer cells in a 96-well plate. b. Treat the cells with a dilution series of the test compound. c. After a 72-hour incubation, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®). d. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a promising molecule that warrants further investigation. Based on the extensive literature on related pyrazole derivatives, its mechanism of action likely involves the modulation of inflammatory pathways, potentially through the inhibition of leukotriene C4 synthase or neutrophil chemotaxis. However, other activities, including cannabinoid receptor modulation and kinase inhibition, cannot be ruled out. The proposed experimental protocols provide a clear path forward for elucidating the precise molecular targets and therapeutic potential of this compound. A thorough understanding of its mechanism of action will be crucial for its future development as a novel therapeutic agent.

References

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL - EMBL-EBI. (URL: [Link])

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (URL: [Link])

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (URL: [Link])

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed. (URL: [Link])

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same - Googleapis.com. (URL: [Link])

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC - NIH. (URL: [Link])

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (URL: [Link])

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies - SciSpace. (URL: [Link])

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A Technical Guide to the Therapeutic Targets of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have established it as a "privileged scaffold."[2][3] This guide provides an in-depth technical analysis of the key therapeutic targets modulated by pyrazole carboxylic acid derivatives. We will explore the molecular mechanisms of action, present validated experimental protocols for target engagement and functional analysis, and summarize critical quantitative data for prominent target classes, including cyclooxygenases (COXs), cannabinoid receptors (CB1), and fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their therapeutic programs.

Introduction: The Pyrazole Carboxylic Acid Scaffold

The pyrazole nucleus is a remarkably versatile scaffold found in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from inflammation and cancer to cardiovascular and central nervous system disorders.[1] The incorporation of a carboxylic acid group, or a derivative thereof, often enhances interactions with target proteins, improves pharmacokinetic properties, and provides a handle for further chemical modification. This combination has led to the development of highly potent and selective therapeutic agents.[4] This guide will dissect the interaction of this scaffold with three major, clinically relevant protein targets.

Cyclooxygenase (COX) Isoforms: Precision Anti-Inflammatory Action

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced at sites of inflammation.[6][7] The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[8]

Mechanism of Selective Inhibition

Pyrazole-containing drugs, most notably Celecoxib, achieve their COX-2 selectivity through specific interactions within the enzyme's active site.[9] The larger, more flexible active site of COX-2, compared to COX-1, accommodates the bulky side groups characteristic of pyrazole-based inhibitors. This structural difference allows for a precise fit, leading to potent inhibition of COX-2 while sparing COX-1.[10]

Signaling Pathway

The inhibition of COX-2 blocks the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[11]

COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Pyrazole Carboxylic Acid Derivatives (e.g., Celecoxib) Celecoxib->COX2 Inhibits

Caption: COX-2 pathway inhibition by pyrazole derivatives.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a critical parameter. This is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2).

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Deracoxib3.90.219.5
Phenylbutazone4.52.3~2
Data compiled from various sources for illustrative purposes.
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC50 values for COX-1 and COX-2.

Objective: To measure the potency and selectivity of a pyrazole carboxylic acid derivative as a COX inhibitor.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This reaction is coupled to the oxidation of a chromogenic substrate (e.g., TMPD), which can be measured spectrophotometrically.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Add to the enzyme solution as per manufacturer's instructions.

    • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Substrate: Arachidonic Acid.

    • Test Compound: Serially dilute the pyrazole carboxylic acid derivative in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of enzyme (COX-1 or COX-2) with heme.

    • Add 10 µL of the serially diluted test compound. Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cannabinoid Receptor 1 (CB1): Modulating Metabolism and Neurological Pathways

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, but also found in peripheral tissues.[12] It is a key component of the endocannabinoid system, which regulates appetite, energy metabolism, and mood.[13]

Mechanism of Inverse Agonism

Unlike neutral antagonists which simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal (constitutive) activity.[14] The pyrazole derivative Rimonabant was the first selective CB1 inverse agonist to be marketed.[12][15] Its development was halted due to adverse psychiatric effects, highlighting the challenges of targeting centrally-expressed CB1 receptors.[12] Current research focuses on developing peripherally restricted CB1 antagonists to avoid these CNS side effects.[12]

Signaling Pathway

CB1 receptor activation typically inhibits adenylyl cyclase, reducing cAMP levels. Inverse agonists block this pathway and suppress any basal signaling.

CB1_Pathway CB1R CB1 Receptor Gi Gi Protein CB1R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream Downstream Effects (e.g., Appetite Regulation) cAMP->Downstream Rimonabant Pyrazole Derivatives (e.g., Rimonabant) Rimonabant->CB1R Inverse Agonist

Caption: CB1 receptor inverse agonism by pyrazole derivatives.

Quantitative Data: CB1 Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity.

CompoundhCB1 Ki (nM)hCB2 Ki (nM)Selectivity (CB2/CB1)
Rimonabant7.49>1000>133
Compound 8c (Peripheral)2.5450180
Data adapted from Huffman et al. and Gant et al. for illustrative purposes.[12]
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 cells).

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

    • Test Compound: Serially dilute the pyrazole carboxylic acid derivative in DMSO.

    • Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Procedure:

    • In a 96-well plate, combine receptor membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the high-concentration control ligand.

    • Incubate at 30°C for 90 minutes. This allows the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail.

  • Data Analysis:

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH): Enhancing Endocannabinoid Signaling

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[16][17] Inhibiting FAAH increases the levels of these endogenous signaling molecules, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 agonists.[18]

Mechanism of Covalent Inhibition

Many pyrazole-based FAAH inhibitors act as mechanism-based inhibitors. They are recognized by the enzyme as a substrate, and upon catalytic action, form a stable, covalent adduct with the catalytic serine residue (Ser241) in the active site, thereby irreversibly inactivating the enzyme.[16]

Experimental Workflow: FAAH Inhibitor Screening

A typical workflow for identifying and characterizing pyrazole-based FAAH inhibitors involves a primary screen followed by secondary assays to confirm the mechanism.

Caption: Workflow for FAAH inhibitor discovery and validation.

Quantitative Data: Potency of Pyrazole FAAH Inhibitors

The potency of FAAH inhibitors is typically reported as IC50 values.

CompoundHuman FAAH IC50 (nM)
URB597 (Carbamate-based)4.6
PF-04457845 (Piperidine/pyrazole-based)7.2
Pyrazole Phenylcyclohexylcarbamate 2211
Data compiled from various sources for illustrative purposes.[19]
Experimental Protocol: Fluorometric FAAH Activity Assay

Objective: To measure the inhibitory potency (IC50) of a pyrazole derivative against FAAH.

Principle: This assay uses a fluorogenic substrate that is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Methodology:

  • Enzyme/Substrate Preparation:

    • Enzyme: Use human recombinant FAAH.

    • Substrate: Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA) or similar.

    • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100, pH 9.0.

    • Test Compound: Serially dilute the pyrazole derivative in DMSO.

  • Assay Procedure (Black 96-well plate format):

    • Add 80 µL of assay buffer to each well.

    • Add 5 µL of the serially diluted test compound.

    • Add 10 µL of the FAAH enzyme solution.

    • Pre-incubate for 20 minutes at 37°C. This allows for temperature equilibration and inhibitor binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Emerging Targets and Future Directions

The versatility of the pyrazole carboxylic acid scaffold extends beyond the targets discussed. Active research is ongoing to explore its potential in modulating other key proteins, including:

  • Protein Kinases: Numerous pyrazole derivatives have been developed as inhibitors of various kinases involved in cancer and inflammatory diseases.[20][21][22]

  • Carbonic Anhydrases: Specific pyrazole carboxylic acids have shown inhibitory activity against tumor-associated carbonic anhydrase isoforms like hCA XII.[23]

  • Viral Proteases: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease.[24]

The continued exploration of structure-activity relationships (SAR) and the application of computational drug design will undoubtedly uncover new therapeutic applications for this remarkable chemical class.

Conclusion

Pyrazole carboxylic acids represent a privileged and highly adaptable scaffold in drug discovery. Their ability to be tailored for potent and selective interactions with a diverse range of therapeutic targets, including enzymes like COX-2 and FAAH, and receptors like CB1, underscores their enduring importance. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of these compounds. As our understanding of disease biology deepens, the pyrazole core will continue to be a starting point for the development of next-generation precision medicines.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Vertex AI Search.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. ResearchGate.
  • Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications.
  • Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. PubMed Central.
  • Celecoxib. StatPearls - NCBI Bookshelf.
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  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.
  • Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Research Square.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.
  • Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences.
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  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics.
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The Pyrazole Privilege: A Technical Guide to Discovery, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From its serendipitous discovery in the 19th century to its centrality in multi-billion-dollar therapeutics like Celecoxib and Ruxolitinib, the pyrazole moiety offers unique electronic properties, including tautomerism and hydrogen-bonding versatility, that make it indispensable in modern drug design. This guide analyzes the historical evolution, synthetic challenges (specifically regioselectivity), and structural-activity relationships (SAR) of pyrazole-based compounds.

Chapter 1: The Genesis and Chemical Nature

The Serendipitous Discovery (1883)

The history of pyrazoles begins with Ludwig Knorr in 1883. While attempting to synthesize quinoline derivatives for antipyretic applications, Knorr reacted phenylhydrazine with ethyl acetoacetate. He incorrectly hypothesized the structure was a quinoline derivative. It was only later determined to be a pyrazolone, which he named Antipyrine (phenazone).

  • Impact: Antipyrine became the first synthetic fever reducer, predating Aspirin and effectively launching the synthetic pharmaceutical industry.

  • Chemical Significance: Knorr’s work established the fundamental condensation reaction between hydrazines and

    
    -dicarbonyls, now known as the Knorr Pyrazole Synthesis .
    
Electronic Properties and Tautomerism

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. Its ubiquity in drug design stems from its amphoteric nature:

  • Pyrrole-like Nitrogen (N1): Contributes two electrons to the aromatic sextet; acts as a hydrogen bond donor (in unsubstituted pyrazoles).

  • Pyridine-like Nitrogen (N2): Has a lone pair in the plane of the ring; acts as a hydrogen bond acceptor.

The Tautomerism Challenge: Unsubstituted pyrazoles exist in rapid equilibrium between two identical tautomers (e.g., 3-methylpyrazole


 5-methylpyrazole). This complicates NMR analysis and requires specific synthetic strategies to lock the desired regioisomer when N-substitution is required.

Chapter 2: Synthetic Evolution and Protocols

The Classical Knorr Synthesis (and its Flaws)

The condensation of a hydrazine (


) with a 1,3-diketone is the most common route.
  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

  • The Flaw: When using unsymmetrical 1,3-diketones and substituted hydrazines, a mixture of two regioisomers (1,3- and 1,5-substituted pyrazoles) is formed. Separating these often requires tedious chromatography.

Modern Regioselective Protocol (SOP)

To address the regioselectivity issue, modern medicinal chemistry employs specific directing groups or catalysts. Below is a validated protocol for synthesizing 1,3,5-trisubstituted pyrazoles with high regiocontrol.

Protocol: Regioselective Synthesis via Enaminones

This method avoids the ambiguity of the diketone by using an enaminone intermediate, which directs the nucleophilic attack more predictably.

Reagents:

  • Methyl ketone substrate

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted Hydrazine hydrochloride

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with the methyl ketone (1.0 eq) and DMF-DMA (1.2 eq).

    • Reflux for 4–6 hours. The formation of the

      
      -dimethylaminovinyl ketone (enaminone) is usually quantitative and can be monitored by TLC (disappearance of ketone).
      
    • Why: The dimethylamino group activates the

      
      -carbon and acts as a specific leaving group, directing the subsequent hydrazine attack.
      
  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.5 M).

    • Add the substituted hydrazine (1.1 eq).

    • Reflux for 2–4 hours.[1]

    • Mechanism:[2][3][4][5] The terminal

      
       of the hydrazine attacks the 
      
      
      
      -carbon of the enaminone (Michael addition-elimination), followed by intramolecular cyclization of the hydrazine NH onto the carbonyl.
  • Isolation:

    • Cool the mixture to room temperature. The pyrazole product often precipitates.

    • Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOAc/Hexane.

Validation Criteria:

  • NMR: Distinct singlet for the pyrazole C4-H proton typically appears between

    
     6.0–7.0 ppm.
    
  • Regiochemistry: NOE (Nuclear Overhauser Effect) experiments should confirm the proximity of the N-substituent to the C5-substituent.

Chapter 3: Pharmacological Case Studies

Celecoxib: The COX-2 Selectivity Architect

Target: Cyclooxygenase-2 (COX-2).[6] Therapeutic Use: Anti-inflammatory (NSAID) without the gastric side effects of COX-1 inhibition.

  • The Challenge: COX-1 and COX-2 active sites are nearly identical. However, COX-2 has a slightly larger "side pocket" due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • The Pyrazole Solution:

    • Celecoxib utilizes a 1,5-diarylpyrazole scaffold.

    • The rigid pyrazole ring orients the two phenyl rings at the precise angle to fit the active site.

    • Key SAR: The polar sulfonamide group (

      
      ) on the N1-phenyl ring inserts into the hydrophilic side pocket of COX-2. A bulky substituent (like the trifluoromethyl group at C3) prevents the molecule from fitting into the tighter COX-1 channel.
      
Sildenafil: Mimicking Nature

Target: Phosphodiesterase Type 5 (PDE5).[7] Therapeutic Use: Erectile Dysfunction, Pulmonary Hypertension.[8]

  • Scaffold: Pyrazolo[4,3-d]pyrimidine.[7][8]

  • Mechanism: Sildenafil mimics the structure of cGMP (cyclic Guanosine Monophosphate).

  • The Pyrazole Solution: The pyrazolo-pyrimidine fused system serves as a bioisostere for the purine ring of guanosine. The pyrazole nitrogen provides critical hydrogen bonding interactions within the PDE5 active site (specifically with Gln817), locking the inhibitor in place and preventing the hydrolysis of cGMP.

Ruxolitinib: The Kinase Revolution

Target: Janus Kinase (JAK1/JAK2).[4] Therapeutic Use: Myelofibrosis, Polycythemia Vera.[9]

  • Scaffold: Pyrrolo[2,3-d]pyrimidine (Note: While technically a pyrrolopyrimidine, its development relied heavily on pyrazole-based SAR data from earlier JAK inhibitors).

  • Mechanism: ATP-competitive inhibition.

  • SAR Insight: The molecule occupies the ATP-binding pocket.[4] The heterocyclic core mimics the adenine base of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The cyclopentyl ring allows for hydrophobic interactions that tune selectivity for JAK over other kinases.

Chapter 4: Visualization and Logic

Comparative Data Table
DrugCore ScaffoldTargetKey SAR FeatureDiscovery Era
Antipyrine PyrazoloneCOX (Non-selective)First synthetic analgesic1883 (Knorr)
Celecoxib 1,5-DiarylpyrazoleCOX-2 (Selective)Sulfonamide binds side pocket1990s
Sildenafil Pyrazolo[4,3-d]pyrimidinePDE5Mimics Guanosine (cGMP)1998
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2Hinge region binding (ATP mimic)2011
Pathway and Logic Diagrams
Diagram 1: The Historical & Synthetic Timeline

Caption: Evolution of pyrazole chemistry from Knorr's dye experiments to targeted kinase inhibitors.

PyrazoleHistory Knorr 1883: Ludwig Knorr Attempts Quinoline Synthesis Discovery Discovery of Pyrazole (Antipyrine) Knorr->Discovery Serendipity DyeIndustry Dye & Pigment Applications Discovery->DyeIndustry Initial Use NSAIDs 1990s: COX-2 Inhibitors (Celecoxib) Discovery->NSAIDs Scaffold Optimization Kinase 2010s: Kinase Inhibitors (Ruxolitinib/Crizotinib) NSAIDs->Kinase Privileged Structure Concept

Diagram 2: SAR Logic of Celecoxib (COX-2 Selectivity)

Caption: Structural logic dictating why Celecoxib binds COX-2 but is excluded from COX-1.

CelecoxibSAR Celecoxib Celecoxib Molecule (1,5-Diarylpyrazole) Substituent1 Sulfonamide Group (-SO2NH2) Celecoxib->Substituent1 Substituent2 Trifluoromethyl Group (-CF3) Celecoxib->Substituent2 Substituent3 Pyrazole Core Celecoxib->Substituent3 TargetCOX2 COX-2 Active Site (Has Side Pocket) Substituent1->TargetCOX2 Binds Hydrophilic Side Pocket (Arg513) TargetCOX1 COX-1 Active Site (No Side Pocket) Substituent2->TargetCOX1 Steric Clash (Too Bulky) Substituent3->TargetCOX2 Rigid Scaffold Orientation

References

  • Knorr, L. (1883).[10] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Historical Context via Wikipedia/Britannica).

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Terrett, N. K., et al. (1996). Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters. (Context via NIH/PubMed).

  • Mesaoudi, Z., et al. (2022). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry / MDPI.

  • Verstovsek, S., et al. (2010). Efficacy and Safety of Ruxolitinib, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine.

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safety and toxicity profile of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Disclaimer: Information regarding the specific is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for evaluating the safety and toxicity of this novel chemical entity, drawing upon data from structurally related pyrazole derivatives and established preclinical safety assessment guidelines from regulatory bodies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2][3][4]. Given the potential for therapeutic application, a thorough evaluation of the safety and toxicity profile is a critical prerequisite for any further development. This guide outlines the essential studies and methodologies required to establish a comprehensive safety profile for this compound.

Hazard Identification and Physicochemical Properties

Table 1: GHS Hazard Classification of Structurally Related Pyrazole Derivatives

Hazard ClassHazard StatementGHS PictogramSignal WordSource
Acute toxicity, oralH302: Harmful if swallowedGHS07Warning[5][6][7]
Skin corrosion/irritationH315: Causes skin irritationGHS07Warning[5][6][7][8]
Serious eye damage/eye irritationH319: Causes serious eye irritationGHS07Warning[5][6][7][8]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning[5][6][7][8]

Based on this information, it is prudent to handle 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area[5][6][9][10].

Preclinical Safety and Toxicity Evaluation Program

A tiered approach to preclinical safety evaluation is recommended, starting with in vitro assays and progressing to more complex in vivo studies. This workflow is designed to identify potential toxicities early in development, allowing for risk mitigation and informed decision-making.

Preclinical_Safety_Workflow cluster_0 Early Stage Assessment cluster_1 In vivo Studies cluster_2 Specialized Toxicology In_vitro_Tox In vitro Toxicology (Cytotoxicity, Genotoxicity) Acute_Tox Acute Toxicity In_vitro_Tox->Acute_Tox Guides dose selection Safety_Pharm Safety Pharmacology (Core Battery) Repeated_Dose_Tox Repeated Dose Toxicity (Sub-acute, Chronic) Safety_Pharm->Repeated_Dose_Tox Acute_Tox->Repeated_Dose_Tox Informs dose range Repro_Tox Reproductive & Developmental Toxicity Repeated_Dose_Tox->Repro_Tox Carcinogenicity Carcinogenicity Repeated_Dose_Tox->Carcinogenicity

Caption: A general workflow for preclinical safety evaluation of a novel compound.

In Vitro Toxicology
  • Cytotoxicity Assays: The initial assessment of toxicity should involve determining the compound's effect on cell viability across a range of cell lines. This provides a preliminary indication of the compound's potency and potential for off-target effects.

    • Protocol: MTT Assay for Cytotoxicity

      • Cell Seeding: Plate various cancer and non-cancerous cell lines in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

      • Compound Treatment: Treat the cells with a serial dilution of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours.

      • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

      • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

  • Genotoxicity Assays: These assays are crucial for determining the potential of a compound to cause genetic mutations. A standard battery of tests is recommended by regulatory agencies.

    Genotoxicity_Testing Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Decision Positive in vitro result? Ames_Test->Decision In_vitro_Micronucleus In vitro Micronucleus Test (Mammalian Cells) In_vitro_Micronucleus->Decision In_vivo_Genotox In vivo Genotoxicity Assay (e.g., Micronucleus Test in Rodents) Decision->In_vivo_Genotox Yes

    Caption: Decision tree for a standard genotoxicity testing battery.

In Vivo Toxicology
  • Acute Toxicity: This study aims to determine the toxicity of a single, high dose of the compound and to identify the maximum tolerated dose (MTD). This information is critical for designing subsequent repeated-dose studies.

  • Repeated Dose Toxicity: These studies evaluate the toxic effects of the compound after prolonged exposure. Sub-acute (14-28 days) and chronic (90 days or longer) studies are typically conducted in two species (one rodent and one non-rodent). Key parameters to be monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.

Table 2: Core Battery of Safety Pharmacology Studies

SystemKey Parameters Assessed
Cardiovascular Blood pressure, heart rate, electrocardiogram (ECG)
Respiratory Respiratory rate, tidal volume, hemoglobin oxygen saturation
Central Nervous Motor activity, behavioral changes, coordination, body temperature
Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumor-forming potential of a compound. These studies are generally required for drugs that are intended for long-term use. However, recent regulatory guidelines suggest that in some cases, a weight-of-evidence approach, including data from genotoxicity assays, chronic toxicity studies, and mechanistic studies, may be sufficient to assess carcinogenic risk, thereby reducing the need for lifetime rodent bioassays[11].

Reproductive and Developmental Toxicity

These studies are necessary if the drug is intended for use in women of childbearing potential. They assess the potential for adverse effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Potential Toxicological Profile of Pyrazole Derivatives

While specific data on 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is lacking, some general toxicological considerations for pyrazole derivatives have been reported. A study on 1-methyl-1H-pyrazole-5-carboxamides, which were initially found to have low cytotoxicity in standard in vitro assays, demonstrated unexpected acute toxicity in mice. This toxicity was later linked to the inhibition of mitochondrial respiration, highlighting the importance of selecting appropriate in vitro models that can predict in vivo toxicities[12].

Conclusion

The safety and toxicity assessment of a novel compound such as 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a comprehensive and multi-faceted process. The framework outlined in this guide, which is based on established regulatory guidelines and scientific principles, provides a robust pathway for characterizing the safety profile of this and other novel chemical entities. A thorough understanding of a compound's potential liabilities is essential for its successful development into a safe and effective therapeutic agent.

References

  • PubChem. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464. Available from: [Link]

  • Biosynth Carbosynth.
  • Kishida Chemical Co., Ltd.
  • Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
  • PubChem. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. Available from: [Link]

  • Angene Chemical.
  • CymitQuimica.
  • Capot Chemical Co., Ltd. MSDS of 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester. 2026.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate.
  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. 2026.
  • Fisher Scientific.
  • PubMed. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. 2021. Available from: [Link]

  • NIH. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
  • PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. 2012. Available from: [Link]

  • NIH.
  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules.
  • ResearchGate. (PDF)
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.
  • MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. 2022.
  • ICH. Safety Guidelines.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. 2025.
  • FDA. S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. 2022. Available from: [Link]

  • ResearchGate. Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides | Request PDF.
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Methodological & Application

multi-component reactions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Multi-Component Synthesis of Pyrazole Scaffolds

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. Traditional synthesis often relies on step-wise Knorr pyrazole synthesis, which suffers from poor atom economy and lengthy purification.

This Application Note details two high-efficiency Multi-Component Reaction (MCR) protocols for synthesizing pyrazole derivatives. These protocols utilize "One-Pot" methodologies to accelerate library generation, improve atom economy, and reduce solvent waste. We focus on:

  • The "Scaffold Builder": A 4-Component Green Synthesis of Dihydropyrano[2,3-c]pyrazoles.

  • The "Core Builder": A Regioselective 3-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles.

Strategic Rationale: Why MCR for Pyrazoles?

FeatureTraditional Step-Wise SynthesisMulti-Component Reaction (MCR)
Step Count 2–3 discrete steps (Isolation required)1 step (One-pot)
Atom Economy Low (Multiple leaving groups/reagents)High (Most atoms incorporated into product)
Purification Multiple chromatographiesOften precipitation/recrystallization
Diversity Limited by precursor availabilityHigh (Combinatorial variation of 3+ inputs)

Protocol A: 4-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

Target Scaffold: Fused pyranopyrazoles (highly privileged in anticancer and anti-inflammatory screening).[1] Mechanism: Tandem Knoevenagel condensation


 Michael addition 

Cyclization.
Mechanistic Pathway

The reaction proceeds via the in situ formation of two intermediates: a benzylidene malononitrile (via Knoevenagel condensation) and a pyrazolone (via hydrazine/ketoester condensation). These intermediates then undergo a Michael addition followed by cyclization.

Pyranopyrazole_Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Assembly Aldehyde Aldehyde Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Michael Michael Adduct Knoevenagel->Michael + Hydrazine Hydrazine Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Pyrazolone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Base Cat. Product Dihydropyrano[2,3-c]pyrazole Cyclization->Product Tautomerization

Figure 1: Convergent mechanism of the 4-component synthesis. The reaction effectively merges two parallel pathways into a single cyclization event.

Experimental Protocol

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)[2]

  • Ethyl Acetoacetate (1.0 mmol)[2]

  • Hydrazine Hydrate (1.0 mmol)[2]

  • Catalyst: L-Proline (10 mol%) or Sodium Benzoate (mild basic conditions).

  • Solvent: Ethanol:Water (1:1 v/v) – Green Solvent System.

Procedure:

  • Pre-mixing: In a 25 mL round-bottom flask, dissolve Ethyl Acetoacetate (1.0 mmol) and Hydrazine Hydrate (1.0 mmol) in 4 mL of EtOH:H₂O (1:1). Stir for 5 minutes at room temperature to facilitate pyrazolone formation (often visible as a white precipitate).

  • Addition: Add the Aromatic Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Catalyst (10 mol%) to the stirring mixture.

  • Reaction: Reflux the mixture at 80°C.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:[2]7) every 15 minutes. Reaction is typically complete in 30–60 minutes.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Observation: A solid precipitate should form (the product is generally insoluble in the cool aqueous-ethanolic mix).

    • Filter the solid under vacuum.

    • Wash with 5 mL cold water followed by 2 mL cold ethanol.

  • Purification: Recrystallize from hot ethanol if necessary.

Critical Process Parameters (CPPs):

Parameter Optimal Range Impact of Deviation
Solvent Ratio 1:1 (EtOH:H₂O) Too much water precipitates intermediates early; too much EtOH reduces hydrophobic effect acceleration.
Temperature 70–80°C <60°C leads to incomplete cyclization (Michael adduct stalling).

| Order of Addition | Hydrazine + Ketoester first | Mixing Aldehyde + Hydrazine first can lead to hydrazone byproducts. |

Protocol B: 3-Component Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Target Scaffold: Core pyrazole ring with independent substitution patterns (Drug-like cores). Mechanism: In situ Chalcone formation followed by condensation/oxidative aromatization.

Workflow Diagram

This protocol avoids the isolation of chalcones, using a "one-pot" oxidative approach often catalyzed by Iodine (


) or solid acid catalysts.

Trisub_Pyrazole_Workflow Start Reactants: Acetophenone + Aldehyde + Phenylhydrazine Step1 Step 1: Condensation (In situ Chalcone Formation) Start->Step1 NaOH/EtOH Step2 Step 2: Hydrazine Addition (Pyrazoline Formation) Step1->Step2 Reflux Step3 Step 3: Oxidative Aromatization (Catalyst: I2 or DMSO/O2) Step2->Step3 -2H Final 1,3,5-Trisubstituted Pyrazole Step3->Final

Figure 2: One-pot workflow for regioselective pyrazole synthesis. Note that Step 3 is critical for converting the intermediate pyrazoline to the aromatic pyrazole.

Experimental Protocol

Reagents:

  • Acetophenone derivative (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Phenylhydrazine (1.0 mmol)

  • Catalyst: Molecular Iodine (

    
    , 10 mol%) or p-TSA.
    
  • Solvent: Ethanol (or DMSO for oxidative variants).

Procedure:

  • Condensation: In a reaction vial, combine Acetophenone (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (3 mL). Add a catalytic amount of NaOH (or piperidine) and stir at room temperature for 10 minutes.

  • MCR Initiation: Add Phenylhydrazine (1.0 mmol) and Molecular Iodine (

    
    , 10 mol%) to the same vessel.
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.

    • Mechanism Note: The Iodine acts as a mild Lewis acid to catalyze the cyclization and as an oxidant to convert the intermediate pyrazoline to pyrazole.

  • Quench: Cool to room temperature. Add 5% aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine (color change from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Troubleshooting & Expert Insights

  • Regioselectivity Issues (Protocol B):

    • If you observe a mixture of isomers (1,3,5 vs 1,3,4), ensure the in situ chalcone forms before hydrazine addition. Adding hydrazine too early can lead to hydrazone formation with the aldehyde, scrambling the regiochemistry.

  • Viscosity/Stirring (Protocol A):

    • The 4-component reaction often solidifies. Use a high-torque magnetic stir bar or an overhead stirrer for scales >1g.

  • Green Chemistry Optimization:

    • Both protocols can be adapted to Microwave Irradiation .

    • Protocol A (MW): 120°C, 10–15 mins, Ethanol/Water.

    • Protocol B (MW): 140°C, 20 mins, Solvent-free (on silica support).

References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Source: Royal Society of Chemistry (RSC) Advances / NIH URL:[Link]

  • One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines. Source: Scientific Reports (Nature/NIH) URL:[Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Source: Green Chemistry (RSC) URL:[3][Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) URL:[Link]

Sources

Application Note: A Protocol for the Purification of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a vital structural motif and building block in medicinal chemistry and drug development.[1] Like many active pharmaceutical ingredients (APIs) and their precursors, its purity is not just a regulatory requirement but a fundamental necessity for ensuring safety, efficacy, and reproducibility in downstream applications. Recrystallization stands as one of the most powerful and scalable techniques for purifying solid organic compounds, leveraging subtle differences in solubility to achieve remarkable levels of purity.[2]

This document provides a comprehensive, experience-driven guide to developing a robust recrystallization protocol for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. We will move beyond a simple list of steps to explore the causality behind procedural choices, empowering researchers to adapt and troubleshoot the method effectively. The core principle of this technique is based on the differential solubility of a compound in a given solvent at varying temperatures; a solute is ideally very soluble in a hot solvent but sparingly soluble in the same solvent at colder temperatures.[3][4]

Physicochemical Profile & Strategic Considerations

A thorough understanding of the target molecule's properties is the foundation of a logical purification strategy.

Table 1: Physicochemical Properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[5][6]
Molecular Weight 180.20 g/mol [5][6]
IUPAC Name 5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid[6]
Predicted pKa 4.12 ± 0.10[5]
Predicted Boiling Point 361.5 ± 30.0 °C[5]

The structure combines a polar carboxylic acid group (pKa ~4.12 suggests it is a weak acid) with a less polar N-ethyl pyrazole core and a non-polar cyclopropyl ring. This amphipathic nature suggests that solvents of intermediate polarity or, more likely, a binary (two-component) solvent system will be most effective. The general chemistry principle of "like dissolves like" provides a rational starting point for solvent selection.[7]

The Cornerstone of Purity: Strategic Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent.[4] An ideal solvent should meet several criteria:

  • Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

  • Inertness: The solvent must not react with the compound.[8]

  • Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[8]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[8]

  • Thermal Compatibility: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts instead of dissolving.[9]

Given the target molecule's structure, alcohols (like ethanol or isopropanol) are excellent starting points as they can engage in hydrogen bonding with the carboxylic acid group. Water can serve as an effective anti-solvent when paired with a miscible organic solvent.

Table 2: Candidate Solvents for Screening

Solvent SystemBoiling Point (°C)Rationale & Causality
Ethanol 78The hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl group provides some non-polar character to dissolve the pyrazole core. Often a good "general purpose" solvent.[10]
Isopropanol 82Similar to ethanol but slightly less polar; may offer a better solubility differential.
Ethyl Acetate 77A moderately polar solvent that is a good hydrogen bond acceptor. Can be effective for carboxylic acids.
Acetonitrile 82A polar aprotic solvent that may offer a different selectivity profile for impurities compared to alcohols.
Ethanol/Water Variable (78-100)A powerful binary system. The compound is dissolved in a minimum of hot ethanol ("good" solvent), and hot water ("anti-solvent") is added until turbidity appears, which is then cleared by adding a drop more of ethanol. This precisely tunes the saturation point.
Toluene/Heptane Variable (98-111)A non-polar system. Less likely to be effective as a primary solvent due to the polar carboxylic acid, but could be useful if impurities are highly polar.

Experimental Protocols: A Self-Validating Approach

Part A: Microscale Solvent Screening Protocol

This initial screening is crucial for identifying the optimal solvent system without committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of the crude 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[11]

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or water bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: A successful solvent will produce a high yield of well-formed crystals. Note the quality and quantity of the crystals. If an oil forms, the solvent system is not ideal.

  • Binary System Test: If single solvents are not ideal, test binary systems. Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and add the "bad" hot solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then proceed with slow cooling as described above.

Part B: Scalable Recrystallization Protocol (Using Ethanol/Water)

This protocol assumes the microscale screening identified an ethanol/water mixture as the optimal system.

  • Dissolution: Place the crude 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add ethanol in small portions until the solid is completely dissolved.[11]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization in the funnel.[12]

  • Tuning Saturation: To the clear, hot filtrate, add hot water dropwise with continuous stirring until the solution becomes faintly and persistently turbid (cloudy). This indicates the solution is now saturated.

  • Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is just below its saturation point, preventing overly rapid crystal formation.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4]

  • Full Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium). This removes any residual mother liquor containing dissolved impurities. Break the vacuum before adding the wash solvent, then reapply it.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_crystal Crystallization & Isolation cluster_final Final Product crude Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) crude->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter Contains Insolubles saturate Add Hot 'Anti-Solvent' (e.g., Water) to Turbidity dissolve->saturate No Insolubles hot_filter->saturate clarify Clarify with a Drop of 'Good' Solvent saturate->clarify cool_slow Slow Cooling to Room Temperature clarify->cool_slow cool_ice Ice Bath Cooling cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Ice-Cold Solvent Mixture filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor dry Dry Under Vacuum wash->dry pure Pure, Dry Crystals dry->pure

Caption: Recrystallization workflow for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides guidance on addressing common problems.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated, leading to supersaturation above the melting point.- Re-heat the solution to dissolve the oil, add more of the "good" solvent to decrease the saturation point, and allow it to cool again.- Select a solvent with a lower boiling point.
No Crystals Form - Too much solvent was used, and the solution is not saturated.- The solution has become supersaturated without nucleating.- Boil off some of the solvent to increase the concentration and allow it to cool again.[13]- Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus.- Add a "seed crystal" from a previous successful batch.[9]
Crystallization is Too Rapid - The solution was cooled too quickly.- The solution was overly saturated.- Re-heat to dissolve the solid, add a small amount (1-5%) more solvent, and ensure the flask is well-insulated (e.g., with paper towels) to slow the cooling rate.[13]
Low Recovery/Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath for an adequate time.- When performing hot filtration, ensure the receiving flask and funnel are pre-heated to minimize temperature loss.[12]
Crystals are Colored/Impure - The impurity is co-crystallizing with the product.- The cooling was too rapid, trapping impurities.- Consider a preliminary purification step (e.g., activated charcoal treatment of the hot solution) if the impurity is a colored species.- Ensure the cooling process is slow and undisturbed. A second recrystallization may be necessary.

Conclusion

The purification of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid by recrystallization is a highly effective method when approached systematically. By beginning with a logical microscale solvent screening, researchers can confidently scale up the process. The key to achieving high purity and yield lies in the careful selection of a solvent system that exploits the solubility differences between the target compound and its impurities, combined with a controlled cooling process to promote the growth of well-ordered, pure crystals. This application note provides the foundational principles and a practical, self-validating protocol to achieve this critical purification objective in any research or development setting.

References

  • University of California, Davis. Recrystallization-1.pdf. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ChemSynthesis. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Colorado Boulder, Organic Chemistry. Crystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Royal Society of Chemistry Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Wiley. Crystallization of Organic Compounds. Available from: [Link]

  • ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]

  • American Chemical Society Publications. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory properties. This guide provides a comprehensive framework for the in vitro characterization of a novel derivative, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. The protocols outlined herein are designed to first identify its biological activity through a tiered screening approach and subsequently to elucidate its mechanism of action.

As the specific biological target of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is not yet defined, our strategy begins with broad phenotypic assays to uncover its potential therapeutic area. Following the identification of a biological effect, more specific target-based assays can be employed. This document will detail the necessary steps for robust assay development, validation, and data interpretation, ensuring scientific integrity and reproducibility.[1][2][3]

Part 1: Initial Characterization and Handling of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Prior to initiating biological assays, it is crucial to properly handle and characterize the test compound.

Compound Solubility and Stock Solution Preparation

Accurate and reproducible results are contingent on the complete solubilization of the test compound.

  • Solvent Selection: Begin by testing solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a universal solvent capable of dissolving most small molecules and is a good starting point.[4]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

    • Add the selected solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution using sonication or gentle vortexing.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Determination of Purity and Identity

The purity and identity of the test compound should be confirmed to ensure that the observed biological activity is not due to contaminants.

  • Methods: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

  • Acceptance Criteria: Purity should ideally be >95%. The identity should be confirmed by matching the observed mass and NMR spectra with the expected values for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Part 2: Tiered In Vitro Assay Strategy

A hierarchical approach is recommended to efficiently screen for biological activity and then delve into the mechanism of action.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanistic Characterization T1_1 Cytotoxicity Assays (e.g., MTT, LDH) T2_1 Broad-Spectrum Kinase/Protease Panels T1_1->T2_1 If cytotoxic T1_2 Phenotypic Screening (e.g., Anti-inflammatory, Antiviral) T2_3 Enzyme Inhibition Assays (based on pyrazole scaffold activity) T1_2->T2_3 If specific phenotype observed T3_1 IC50 Determination T2_1->T3_1 T2_2 Receptor Binding Assays T2_2->T3_1 T2_3->T3_1 T3_2 Enzyme Kinetics (e.g., Michaelis-Menten) T3_1->T3_2 T3_3 Mode of Inhibition Studies T3_2->T3_3

Caption: Tiered approach for in vitro characterization.

Part 3: Tier 1 - Initial Screening Protocols

The initial screening aims to identify any broad biological effects of the compound.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] This assay is crucial to distinguish between specific biological effects and general toxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[5]

  • Complete cell culture medium.

  • 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

ParameterDescriptionExample Value
Cell Line Cancer and non-cancerous linesHeLa, MCF-7, HEK293
Seeding Density Varies by cell line5,000 - 10,000 cells/well
Compound Conc. Logarithmic or semi-log dilutions0.1, 1, 10, 50, 100 µM
Incubation Time Short and long term exposure24 and 48 hours
MTT Conc. Standard concentration0.5 mg/mL
Wavelength For formazan product570 nm
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[6]

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.

  • Absorbance Reading: Measure the change in absorbance as NADH is formed.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Part 4: Tier 2 - Target Identification and Validation

If a biological effect is observed in Tier 1, the next step is to identify the molecular target. Given the known activities of pyrazole derivatives, enzyme inhibition is a likely mechanism.[7][8][9]

Rationale for Enzyme Inhibition Assays

Many pyrazole-containing compounds are known enzyme inhibitors.[10] Therefore, a logical next step is to screen 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid against panels of common drug targets like kinases and proteases, or specific enzymes known to be inhibited by similar compounds, such as xanthine oxidase.[8]

General Protocol for In Vitro Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for measuring enzyme activity and can be adapted for various enzymes. Fluorescence-based assays are highly sensitive and suitable for high-throughput screening.[11]

Materials:

  • Purified enzyme.

  • Fluorogenic substrate for the enzyme.

  • Assay buffer specific to the enzyme.

  • 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid stock solution.

  • Known inhibitor for the enzyme (positive control).

  • Black 96-well or 384-well plates.

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the test compound into the wells of the microplate. Include a vehicle control and a positive control inhibitor.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage of inhibition relative to the vehicle control.

G cluster_0 Assay Workflow A Dispense Compound/ Controls B Add Enzyme (Pre-incubation) A->B C Add Substrate (Initiate Reaction) B->C D Kinetic Fluorescence Reading C->D E Data Analysis (% Inhibition) D->E

Caption: General workflow for an enzyme inhibition assay.

Part 5: Tier 3 - Mechanistic Characterization

Once an inhibitory activity against a specific enzyme is confirmed, the next step is to characterize the potency and mode of inhibition.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Procedure:

  • Perform the enzyme inhibition assay with a wider range of concentrations of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (typically 8-12 concentrations).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Concentration Range Spanning from no inhibition to maximal inhibition
Number of Points Sufficient for accurate curve fitting (8-12)
Curve Fitting Model Four-parameter logistic regression
Output IC50 value with 95% confidence intervals
Protocol: Mode of Inhibition Studies

Understanding how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development.[12][13] This is typically determined by performing enzyme kinetic studies at various substrate and inhibitor concentrations.

Procedure:

  • Varying Substrate Concentration: For a fixed concentration of the inhibitor, measure the initial reaction velocity at several different substrate concentrations.

  • Varying Inhibitor Concentration: Repeat step 1 for several different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the initial velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).[14]

    • Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate]. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

Part 6: Advanced In Vitro Assays

For a more in-depth understanding of the compound's interaction with its target, advanced biophysical assays can be employed.

Fluorescence Polarization (FP) Assay

FP assays are used to study molecular interactions in solution, such as inhibitor binding to a target protein.[15][16] They are homogeneous assays that measure the change in polarization of emitted light from a fluorescently labeled ligand upon binding to a larger molecule.

Scintillation Proximity Assay (SPA)

SPA is a radio-isotopic, homogeneous assay technology for measuring a wide range of biological interactions, including receptor-ligand binding.[17][18][19][20] It eliminates the need for a separation step to distinguish bound from free radioligand.

Filter Binding Assay

This is a traditional method to study the binding of macromolecules, such as a small molecule inhibitor to its protein target.[21][22][23][24] It involves incubating the components, followed by filtration to separate the bound complexes from the unbound ligand.

Part 7: Assay Validation and Data Interpretation

Robust assay validation is essential to ensure the reliability and reproducibility of the results.[1][3][25]

Key Validation Parameters:

  • Precision: Assessed by repeatability and intermediate precision.

  • Accuracy: The closeness of the measured value to the true value.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Z'-factor: A statistical parameter to quantify the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

This application note provides a comprehensive and structured approach for the in vitro characterization of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. By following this tiered strategy, from initial screening to detailed mechanistic studies, researchers can efficiently and accurately elucidate the biological activity and therapeutic potential of this novel compound. The emphasis on robust assay design and validation ensures the generation of high-quality, reliable data crucial for advancing drug discovery and development programs.

References

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. PubMed Central. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

  • 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Model and Assay Validation and Acceptance. NCBI Bookshelf. Available at: [Link]

  • Filter binding assay. Wikipedia. Available at: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. Available at: [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. Available at: [Link]

  • Filter-binding assay for analysis of RNA-protein interactions. PubMed. Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

  • Understanding Enzyme Inhibition. ACS Publications. Available at: [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Filter Binding Assay. Read Lab. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central. Available at: [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? ResearchGate. Available at: [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed. Available at: [Link]

  • Filter-binding assay. OpenWetWare. Available at: [Link]

  • Validation of in vitro tools and models for preclinical drug discovery. NIST. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. Available at: [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]

  • Fluorescence Polarization Assays. YouTube. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • ENZYME INHIBITION EXPLAINED. YouTube. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

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Application Note: A Guide to Developing Robust Enzyme Inhibition Assays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors targeting a wide range of diseases, from cancer to inflammatory disorders.[1][2] The successful prosecution of drug discovery campaigns involving pyrazole-based inhibitors hinges on the development and implementation of robust, reliable, and relevant enzyme inhibition assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, optimizing, and validating enzyme inhibition assays tailored for pyrazole compounds. We delve into the core principles of assay design, present detailed, step-by-step protocols for common assay formats, and address critical challenges such as compound interference and solubility. By integrating field-proven insights with foundational biochemical principles, this note serves as an essential resource for generating high-quality, reproducible data to drive inhibitor development programs.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives have garnered immense attention in drug discovery due to their versatile pharmacological activities.[1] They are key components in inhibitors targeting various enzyme classes, including protein kinases (e.g., JAKs, CDKs), oxidoreductases (e.g., Xanthine Oxidase), and others.[3][4][5] The development of pyrazole-based inhibitors for Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), for instance, has led to significant advancements in oncology and immunology.[3][5]

The efficacy of any screening or structure-activity relationship (SAR) study depends entirely on the quality of the bioassay. A well-designed assay must not only accurately measure the enzyme's activity but also be resilient to artifacts that can arise from the physicochemical properties of the test compounds. Pyrazole compounds, like many small molecules, can present challenges such as poor aqueous solubility, aggregation, and interference with detection technologies (e.g., fluorescence or luminescence). Therefore, a thoughtful, systematic approach to assay development is paramount.

Foundational Principles of Assay Development

Before embarking on a specific protocol, it is crucial to establish the foundational parameters of the enzyme-inhibitor system. This involves selecting an appropriate assay format, understanding the key inhibition metrics, and meticulously optimizing reaction conditions.

Selecting the Appropriate Assay Format

The choice of assay technology is dictated by the enzyme's mechanism, the available reagents, required throughput, and instrumentation. Common formats include:

  • Absorbance-Based Assays: These classic methods monitor the change in absorbance of a substrate or product. They are well-suited for enzymes with chromogenic substrates, such as Xanthine Oxidase, which catalyzes the oxidation of xanthine to uric acid, a product that can be monitored spectrophotometrically at ~293 nm.[6]

  • Fluorescence-Based Assays: These assays offer higher sensitivity than absorbance methods and can be configured in various ways, including monitoring the production of a fluorescent product from a non-fluorescent substrate.[7][8] The design of the fluorescent probe, which often mimics the natural substrate, is a critical step in developing these assays.[7]

  • Luminescence-Based Assays: These are among the most sensitive assay formats and are ideal for low-concentration enzyme reactions. A prominent example is the Kinase-Glo® assay, which quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9][10] The luminescent signal is inversely proportional to kinase activity.[10]

  • Proximity-Based Assays (AlphaScreen, FRET): Technologies like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are bead-based, non-radioactive assays that measure the interaction or separation of biological partners.[11][12] They are highly adaptable for detecting enzymatic activity, such as kinase-mediated phosphorylation, and are well-suited for high-throughput screening (HTS).[11]

Key Inhibition Parameters: IC50 and Kᵢ

The primary goal of these assays is to quantify an inhibitor's potency. The two most common parameters are:

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[13][14] It is a practical and widely used measure of potency but is dependent on experimental conditions like substrate concentration.[14]

  • Kᵢ (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex. It represents a more fundamental measure of inhibitor affinity and is independent of substrate concentration.[13] Determining the Kᵢ often requires more complex experiments to first elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[15][16]

Critical Role of Buffer and Reagent Optimization

The composition of the assay buffer is critical for ensuring enzyme stability and optimal activity. Key components to optimize include:

  • pH and Buffer System: Maintain a pH where the enzyme is most active and stable.

  • Detergents (e.g., Triton X-100, Tween-20): Used at low concentrations (typically 0.01-0.05%) to prevent nonspecific binding of proteins and compounds to plate surfaces and to mitigate compound aggregation.[17]

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): Essential for enzymes with active-site cysteines to prevent oxidation.

  • Bovine Serum Albumin (BSA): Often included at 0.1-1 mg/mL to stabilize the enzyme and prevent its adsorption to surfaces.

General Workflow for Assay Development

A systematic approach is essential for developing a robust and reliable assay. The workflow below outlines the key stages from initial setup to final validation.

AssayDevelopmentWorkflow cluster_0 Phase 1: Foundation & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening & Analysis A Reagent Preparation (Enzyme, Substrate, Buffer) B Enzyme Titration (Determine linear range) A->B C Substrate Titration (Determine Km) B->C D Buffer Optimization (pH, Additives, Detergent) C->D E Solvent (DMSO) Tolerance Test D->E F Z'-Factor Calculation (Assess assay robustness) E->F G Reference Inhibitor Test (Validate with known compound) F->G H Primary Screen (Single concentration) G->H I IC50 Determination (Dose-response curve) H->I J Mechanism of Action (MOA) Studies (Optional) I->J

Caption: General workflow for enzyme inhibition assay development.

Detailed Experimental Protocols

Here we provide two detailed protocols for assaying pyrazole compounds against two distinct enzyme classes using different detection methods.

Protocol 1: Luminescence-Based Assay for a Pyrazole Kinase Inhibitor

This protocol is adapted for determining the IC50 of a pyrazole compound against a protein kinase (e.g., JAK2, CDK2) using the Promega Kinase-Glo® Luminescent Kinase Assay platform.[9] This assay quantifies ATP consumption, which is directly proportional to kinase activity.[10]

Materials:

  • Recombinant Kinase (e.g., CDK2/CycA)

  • Kinase Substrate (e.g., Histone H1)

  • Kinase-Glo® Luminescent Assay System (Promega)

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP Solution (stock at 10 mM)

  • Test Pyrazole Compound (stock in 100% DMSO)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock. Then, dilute these DMSO stocks into the assay buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is ≤1%.[18]

  • Reaction Setup (in a 25 µL final volume):

    • Add 5 µL of the diluted pyrazole compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the assay plate.

    • Add 10 µL of the enzyme/substrate mix (prepare a 2.5X stock containing kinase and substrate at their final desired concentrations in assay buffer). Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[18]

    • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution (diluted in assay buffer to the Kₘ concentration).

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for the predetermined linear reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Define controls:

      • 100% Activity (No Inhibition): Reaction with vehicle (DMSO) instead of inhibitor.

      • 0% Activity (Max Inhibition): Reaction without enzyme.

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

    • Plot Percent Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Protocol 2: Absorbance-Based Assay for a Pyrazole Xanthine Oxidase Inhibitor

This protocol describes a method to assess the inhibitory activity of pyrazole compounds against Xanthine Oxidase (XO) by monitoring uric acid formation.[6]

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine substrate

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5)[6]

  • Test Pyrazole Compound (stock in 100% DMSO)

  • UV-transparent 96-well plates

  • Spectrophotometer plate reader capable of reading at 293 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in assay buffer from a DMSO stock. Maintain a final DMSO concentration below 5%.[18]

  • Reaction Setup (in a 200 µL final volume):

    • Add 20 µL of the diluted pyrazole compound or vehicle control to the wells.

    • Add 160 µL of Assay Buffer.

    • Add 10 µL of Xanthine Oxidase enzyme solution (at a final concentration determined by initial enzyme titration).

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the xanthine substrate solution to start the reaction. The final substrate concentration should ideally be at or near its Kₘ value.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (V₀).

  • Data Analysis:

    • Determine the initial velocity (V₀) for each inhibitor concentration.

    • Define controls:

      • 100% Activity: Reaction with vehicle (DMSO).

      • 0% Activity: Reaction without enzyme.

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_Inhibitor / V₀_Vehicle))

    • Plot Percent Inhibition versus inhibitor concentration to determine the IC50.

Advanced Methods for Mechanistic Studies

Once potent inhibitors are identified, advanced biophysical techniques can provide deeper insights into the binding thermodynamics and kinetics.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[19][20] This label-free technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[20]

  • Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the real-time kinetics of binding. It allows for the determination of association (kₐ) and dissociation (kₑ) rates, providing a more dynamic view of the inhibitor-target interaction.

Troubleshooting Common Assay Artifacts

Screening pyrazole compounds can sometimes lead to false positives or ambiguous results. It is crucial to identify and mitigate these artifacts.

TroubleshootingWorkflow Start Hit Compound Identified Agg Test for Aggregation Start->Agg Is inhibition nonspecific? Interfere Test for Assay Interference (Fluorescence/Luminescence) Agg->Interfere No Aggregation FalsePos Likely Artifact: Deprioritize or Flag Agg->FalsePos Aggregation Confirmed (e.g., DLS, detergent sensitivity) Sol Check Solubility Interfere->Sol No Interference Interfere->FalsePos Interference Confirmed (e.g., pre-read, counter-screen) TrueHit Confirmed Hit: Proceed to MOA Studies Sol->TrueHit Soluble at Active Conc. Sol->FalsePos Precipitation Observed

Caption: Decision workflow for troubleshooting potential assay artifacts.

Data Summary Table: Common Issues and Solutions

Issue Potential Cause Diagnostic Test Solution Reference
High variability between replicates Pipetting errors, unstable reagents, edge effects.Calculate %CV for controls.Use automated liquid handlers, prepare fresh reagents, avoid outer wells of the plate.[21]
Apparent inhibition is steep and nonspecific Compound aggregation.Dynamic Light Scattering (DLS); test if inhibition is attenuated by adding 0.01% Triton X-100.Increase detergent concentration in assay buffer; filter compound solutions; deprioritize promiscuous compounds.[17][21]
Signal quenching or enhancement Intrinsic fluorescence or luminescence of the compound.Pre-read plate after compound addition but before reaction initiation.Use a different assay format (e.g., absorbance instead of fluorescence); perform a counter-screen without the enzyme.[22]
Poor dose-response curve fit Compound insolubility at high concentrations.Visual inspection for precipitation; measure solubility using nephelometry or SHS.Lower the maximum screening concentration; modify compound scaffold to improve solubility.[23]

Conclusion

The development of a high-quality enzyme inhibition assay is a cornerstone of any successful drug discovery program targeting pyrazole-based inhibitors. By carefully selecting the assay format, meticulously optimizing reaction conditions, and remaining vigilant for potential artifacts, researchers can generate reliable and reproducible data. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for validating the activity of pyrazole compounds, enabling confident decision-making and accelerating the journey from hit identification to lead optimization.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • IC50 Determination. edX. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Center for Biotechnology Information. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. National Center for Biotechnology Information. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Bentham Science. [Link]

  • Enzyme inhibition assay. Bio-protocol. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Center for Biotechnology Information. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]

  • Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. [Link]

  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Liebert Pub. [Link]

  • Enzyme kinetics determined by single-injection isothermal titration calorimetry. BYU Physics and Astronomy. [Link]

  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. National Center for Biotechnology Information. [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. YouTube. [Link]

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  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. [Link]

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Application Note: Screening 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid for Anticancer Activity

[1]

Executive Summary

This application note details the standardized protocol for the biological evaluation of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1250680-31-9).[1] Pyrazole-4-carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Avapritinib).[1]

While often used as a synthetic intermediate for bioactive carboxamides, this specific free acid requires rigorous screening to establish its baseline biological activity, fragment binding potential, and suitability as a hit-to-lead precursor.[1] This guide covers compound management, phenotypic viability screening, and downstream mechanistic validation.

Chemical Identity & Preparation

Rationale: The carboxylic acid moiety provides high polarity (cLogP ~0.6), which influences cellular permeability. Proper solubilization is critical to prevent micro-precipitation in aqueous culture media, which causes false negatives in optical assays.

PropertySpecification
Compound Name 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
CAS Number 1250680-31-9
Molecular Weight 180.20 g/mol
Solubility Soluble in DMSO (>50 mM); Sparingly soluble in water (pH dependent)
Storage Powder: -20°C (Desiccated); Stock Solution: -80°C
Protocol 1: Stock Solution Preparation[1]
  • Weighing: Weigh 1.80 mg of compound into a sterile glass vial.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to generate a 10 mM Master Stock . Vortex for 30 seconds.

  • QC Check: Inspect visually for turbidity. If undissolved particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw degradation. Store at -80°C.

Primary Screening: Phenotypic Cell Viability

Objective: Determine the antiproliferative potency (

1Methodology:1
Experimental Design
  • Cell Panel: A549 (Lung), MCF-7 (Breast), HCT116 (Colon), HeLa (Cervical).[1]

  • Controls:

    • Negative: 0.5% DMSO (Vehicle).[1]

    • Positive: Doxorubicin (1 µM) or Staurosporine (1 µM).[1]

    • Blank: Media only (no cells).[1]

  • Concentration Range: 8-point serial dilution (100 µM to 0.03 µM).

Step-by-Step Protocol
  • Seeding: Plate cells in white-walled 384-well plates at optimized densities (e.g., 1,000–2,000 cells/well) in 40 µL culture medium.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
  • Treatment:

    • Prepare 200x compound dilutions in DMSO.

    • Dilute 1:200 into the assay plate (Final DMSO = 0.5%).

    • Include "Day 0" control plate to calculate growth inhibition (

      
      ).[1]
      
  • Exposure: Incubate for 72 hours.

  • Readout: Add 40 µL CellTiter-Glo reagent. Shake for 2 minutes. Incubate 10 minutes (dark). Read Luminescence.

Data Analysis & Criteria

Calculate % Viability relative to Vehicle Control.

Hit Criteria:

  • Active:

    
    [1]
    
  • Moderate:

    
    [1]
    
  • Inactive/Fragment:

    
     (Proceed to fragment linking or derivatization).
    

Secondary Screening: Mechanistic Validation

Rationale: Pyrazoles are classic ATP-competitive kinase inhibitors.[1] If the primary screen shows activity, the mechanism is likely kinase modulation (e.g., EGFR, VEGFR, or CDK).

Protocol 2: Kinase Selectivity Profiling (In Vitro)

Instead of cell-based assays, use a biochemical FRET or ADP-Glo assay to test direct enzymatic inhibition.[1]

  • Panel Selection: Focus on Tyrosine Kinases (TK) and Serine/Threonine Kinases (STK) relevant to the sensitive cell lines identified in Part 3.

  • Reaction Mix: Kinase (5 nM), Substrate (20 µM), ATP (

    
     apparent), and Compound (10 µM single-point screen).[1]
    
  • Threshold: Compounds showing >50% inhibition at 10 µM proceed to

    
     determination.
    
Visualization: Screening Workflow

The following diagram illustrates the decision matrix for screening this scaffold.

ScreeningCascadeStartCompound: 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acidQCQC: Solubility & Purity Check(DMSO Stock)Start->QCPrimaryPrimary Screen: Cell Viability(CellTiter-Glo, 72h)QC->PrimaryAnalysisData Analysis: IC50 CalculationPrimary->AnalysisDecisionIs IC50 < 10 µM?Analysis->DecisionHitHIT: Proceed to Kinase ProfilingDecision->HitYesFragmentFRAGMENT: Weak Activity (>50 µM)Use as Scaffold for SARDecision->FragmentNoMechanismSecondary Screen:Kinase Panel (EGFR, VEGFR, CDK)Hit->MechanismADMEADME Profiling:Permeability (PAMPA) & StabilityHit->ADMEFragment->ADMEOptional

Figure 1: High-Throughput Screening (HTS) Cascade for Pyrazole-4-Carboxylic Acid Derivatives.

Mechanistic Pathway Hypothesis

Pyrazoles typically act by occupying the ATP-binding pocket of protein kinases.[1] The diagram below details the theoretical signaling impact if the compound successfully inhibits a receptor tyrosine kinase (RTK) like EGFR, a common target for this scaffold.

PathwayLigandGrowth Factor(EGF/VEGF)ReceptorRTK (EGFR/VEGFR)[Target]Ligand->ReceptorActivationRASRASReceptor->RASPhosphorylationApoptosisApoptosisReceptor->ApoptosisInhibition leads toCompound5-cyclopropyl-1-ethyl-1H-pyrazole-4-COOHCompound->ReceptorInhibition (ATP Competitive)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKTranscriptionGene Transcription(Proliferation/Survival)ERK->TranscriptionPromotes

Figure 2: Hypothetical Mechanism of Action (MoA) showing ATP-competitive inhibition of RTK signaling.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61265678: 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.[1] PubChem.[2] [Link][1]

  • Zhang, H. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.[1][3] STAR Protocols (Cell Press).[1] [Link][1][4]

  • Lal, K. et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Inglese, J. et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. [Link][1]

  • Riss, T.L. et al. (2016). Cell Viability Assays. Assay Guidance Manual (NCBI).[1] [Link]

Application Note: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1250680-31-9) as a privileged scaffold for lead optimization.

Executive Summary & Chemical Profile

In modern medicinal chemistry, the pyrazole ring is a "privileged structure," serving as the core scaffold for numerous FDA-approved drugs (e.g., Ruxolitinib, Celecoxib). The specific derivative 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid represents a strategic building block designed to address common liabilities in hit-to-lead campaigns: metabolic instability and suboptimal lipophilicity.

This guide details the rationale for selecting this scaffold, its physicochemical advantages over alkyl analogs, and standardized protocols for its incorporation into bioactive libraries.

Chemical Profile Table
PropertyData
IUPAC Name 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
CAS Number 1250680-31-9
Formula C₉H₁₂N₂O₂
MW 180.20 g/mol
CLogP ~1.4 - 1.8 (Estimated)
pKa ~3.8 - 4.2 (Carboxylic Acid)
Key Features Metabolic Stability (Cyclopropyl), Solubilizing Tail (N-Ethyl)

Strategic Rationale: Why This Scaffold?

A. The Cyclopropyl Advantage (Metabolic Stability)

Replacing an isopropyl or


-propyl group with a cyclopropyl  moiety is a classic bioisosteric replacement. Alkyl chains are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4) via hydroxylation at the benzylic-like or terminal positions.
  • Mechanism: The cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol), making them significantly more resistant to radical abstraction and oxidative clearance.

  • Conformation: The rigid cyclopropyl ring locks the vector of the substituent, potentially reducing entropic penalties upon binding to a receptor pocket (e.g., filling the hydrophobic ATP-binding pocket of a kinase).

B. The N-Ethyl Solubilizing Group

While N-methyl is common, N-ethyl provides a slight increase in lipophilicity to cross cell membranes while maintaining a small steric profile. It prevents the N-H from acting as a hydrogen bond donor, which can be detrimental if the target pocket requires a hydrophobic interface at that position.

C. The C4-Carboxylic Acid Handle

The C4 position is electronically tuned for amide coupling. The electron-rich pyrazole ring makes the carbonyl carbon less electrophilic than a benzoyl chloride, requiring high-efficiency coupling reagents (e.g., HATU) for library synthesis.

Visualization: SAR Decision Logic

The following decision tree illustrates when a medicinal chemist should deploy this specific scaffold during a Lead Optimization campaign.

SAR_Logic Start Hit Compound Analysis (Pyrazole Core) MetabIssue Is Metabolic Clearance High? Start->MetabIssue OxidationSite Identify Soft Spot: Is it the C5-Alkyl group? MetabIssue->OxidationSite Yes Lipophilicity Is LogP too High? MetabIssue->Lipophilicity No DeployScaffold STRATEGY: Replace Alkyl with Cyclopropyl (Use CAS 1250680-31-9) OxidationSite->DeployScaffold Yes (Benzylic Oxidation) AltStrategy Explore Polar Heterocycles OxidationSite->AltStrategy No Lipophilicity->DeployScaffold Need Rigid Hydrophobe

Figure 1: SAR Decision Tree for deploying the cyclopropyl-pyrazole scaffold.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: To couple 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid with diverse amines (R-NH₂) to generate a bioactive library. Challenge: The pyrazole acid can be sterically hindered by the adjacent cyclopropyl group. Standard EDC/HOBt coupling may be sluggish.

Reagents:

  • Scaffold: 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the pyrazole acid (1.0 mmol, 180 mg) in anhydrous DMF (3 mL). Add DIEA (3.0 mmol, 0.52 mL).

  • Reagent Addition: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow as the active ester forms.

  • Coupling: Add the amine (1.1 mmol). If the amine is a hydrochloride salt, ensure an extra 1.0 eq of DIEA is added.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Self-Validation Check: If conversion is <50% after 4 hours, heat to 50°C. The cyclopropyl group is stable up to 100°C, but HATU can degrade at high temps over long periods.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM) or Preparative HPLC.

Protocol B: Synthesis of the Scaffold (If Commercial Stock Unavailable)

Objective: Synthesis of the core scaffold from ethyl 3-cyclopropyl-3-oxopropanoate.

Synthesis_Workflow SM1 Ethyl 3-cyclopropyl- 3-oxopropanoate Intermed Enaminone Intermediate SM1->Intermed Step 1 Reagent1 DMF-DMA (Reflux) Reagent1->Intermed Cyclization Pyrazole Ester Formation Intermed->Cyclization Step 2 Reagent2 Ethylhydrazine (EtOH, Reflux) Reagent2->Cyclization Hydrolysis LiOH / THF:H2O (Saponification) Cyclization->Hydrolysis Step 3 Final Target Acid (CAS 1250680-31-9) Hydrolysis->Final

Figure 2: Synthetic workflow for the preparation of the scaffold.

Methodology:

  • Enaminone Formation: Reflux ethyl 3-cyclopropyl-3-oxopropanoate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) for 3 hours. Concentrate to yield the intermediate.
    
  • Cyclization: Dissolve the intermediate in Ethanol. Add Ethylhydrazine (Caution: Toxic). Reflux for 4 hours.

    • Regioselectivity Note: This reaction produces two isomers (1-ethyl-5-cyclopropyl vs. 1-ethyl-3-cyclopropyl). The 1-ethyl-5-cyclopropyl isomer is often the major product due to steric factors, but chromatographic separation is required.

  • Saponification: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

References

  • PubChem Compound Summary. "5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CID 61265678)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 2002. (Context on acid isosteres and pyrazole utility). Link

  • BLDPharm Product Catalog. "5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid - CAS 1250680-31-9."[2] BLD Pharm. Link

  • Fustero, S. et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (General reference for controlling pyrazole regiochemistry).

Sources

Application Notes and Protocols for the Derivatization of 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into drugs targeting a wide array of therapeutic areas, including inflammation, oncology, and infectious diseases.[1][2] The compound 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid represents a versatile scaffold for the development of novel therapeutics. The strategic placement of the cyclopropyl group, the N-ethyl substituent, and the carboxylic acid moiety offers multiple points for chemical modification, making it an ideal candidate for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive overview of the derivatization strategies for this pyrazole scaffold, focusing on practical and efficient synthetic protocols. We will explore modifications of the carboxylic acid, the pyrazole core, and the N-alkyl substituent, providing detailed experimental procedures and the scientific rationale behind these choices. The overarching goal is to empower researchers to generate diverse chemical libraries for the identification of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Strategic Derivatization Points for SAR Exploration

The molecular architecture of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid presents three primary vectors for chemical diversification. A systematic exploration of these positions is crucial for elucidating the SAR and identifying key pharmacophoric features.

Characterization_Workflow A Synthesized Derivative B LC-MS Analysis A->B D NMR Spectroscopy (¹H, ¹³C) A->D F High-Resolution Mass Spectrometry (HRMS) A->F C Purity Check & Molecular Weight Confirmation B->C H Biological Screening C->H E Structural Elucidation D->E E->H G Elemental Composition Confirmation F->G G->H

Sources

experimental setup for scaling up pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazoles are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib) and agrochemistry.[1] However, scaling pyrazole synthesis from milligram to kilogram quantities presents distinct challenges: exothermic runaway risks associated with hydrazines, regioselectivity control (1,3- vs. 1,5-isomers), and purification bottlenecks where chromatography becomes economically unviable.[1]

This guide provides a validated framework for scaling up pyrazole synthesis. We contrast an optimized Batch Protocol (utilizing controlled dosing and salt-based purification) with a Continuous Flow Protocol (utilizing high-temperature process windows for enhanced safety).[1]

Critical Safety & Engineering Controls

Before initiating any scale-up (>10g), the thermal profile of the reaction must be characterized.[1] Hydrazines are high-energy reagents; their accumulation in a reactor can lead to catastrophic thermal runaway.

Thermal Hazard Assessment[1]
  • Differential Scanning Calorimetry (DSC): Run a dynamic scan (5°C/min) on the reaction mixture.[1] If the onset of decomposition is within 50°C of the process temperature (

    
    ), the process is unsafe for batch scale-up.
    
  • Adiabatic Reaction Calorimetry (ARC): Required if DSC shows significant exotherms (>100 J/g).[1]

  • Hydrazine Handling: Never use anhydrous hydrazine for initial scale-up unless strictly necessary. Use Hydrazine Monohydrate (64% or 80%) or hydrochloride salts to mitigate vapor explosion risks.[1]

Decision Matrix: Batch vs. Flow

Use the following logic flow to determine the appropriate manufacturing route.

SafetyMatrix Start Start: Scale-Up Assessment DSC Run DSC Analysis Start->DSC Exotherm Exotherm > 100 J/g? DSC->Exotherm Accumulation Reagent Accumulation? Exotherm->Accumulation Yes Batch Route A: Controlled Batch (Dosing Controlled) Exotherm->Batch No Accumulation->Batch No (Low Risk) Flow Route B: Continuous Flow (Active Cooling) Accumulation->Flow Yes (High Risk)

Figure 1: Decision matrix for selecting the synthesis mode based on thermal safety data.

The Chemistry: Mechanism & Regiocontrol

The most scalable route is the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines).

The Regioselectivity Challenge

The reaction proceeds via a hydrazone intermediate. The regioselectivity (1,3- vs 1,5-isomer) is determined by which carbonyl is attacked first.[1]

  • Steric Control: Hydrazine attacks the less hindered carbonyl first.

  • Electronic Control: In fluorinated substrates (e.g., trifluoromethyl diketones), the hydrazine attacks the carbonyl furthest from the electron-withdrawing

    
     group due to the hydration of the 
    
    
    
    -adjacent carbonyl.
  • Solvent Effects: Protic solvents (EtOH) often favor the thermodynamically stable isomer, while aprotic solvents can trap the kinetic product.[1]

Protocol A: Optimized Batch Synthesis (100g Scale)

Objective: Synthesis of 3,5-dimethyl-1-phenylpyrazole via condensation. Scale: 100g Output Key Feature: "Acid-Salt Purification" to eliminate column chromatography.

Materials
  • Reagent A: Acetylacetone (1.0 equiv)[1]

  • Reagent B: Phenylhydrazine (1.05 equiv) - Slight excess ensures full consumption of diketone.[1]

  • Solvent: Ethanol (5 Vol)

  • Catalyst: Conc. HCl (0.1 equiv)[1]

Step-by-Step Methodology
  • Setup: Equip a 1L jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect a reflux condenser.

  • Charging: Charge Ethanol (400 mL) and Phenylhydrazine (1.05 equiv) into the reactor. Cool to 10°C.

  • Controlled Addition (Critical): Add Acetylacetone (1.0 equiv) dropwise via the funnel.

    • Control Point: Adjust addition rate so

      
       does not exceed 25°C.
      
    • Reasoning: Keeping the temperature low during addition prevents the "runaway" accumulation of unreacted hydrazine.

  • Reaction: Once addition is complete, heat the jacket to 80°C (Reflux) for 2 hours.

    • IPC (In-Process Control):[1] Check HPLC.[2] Target < 0.5% unreacted diketone.

  • Work-up (The "Salt Trick"):

    • Cool reactor to 20°C.

    • Do not evaporate. Instead, add HCl (1.1 equiv in Et2O or Dioxane) or bubble HCl gas.[1]

    • The Pyrazole-HCl salt will precipitate out of the solution, leaving non-basic impurities (tar, unreacted diketone) in the mother liquor.

  • Isolation: Filter the solid salt. Wash with cold MTBE.

  • Free-Basing (Optional): Resuspend salt in water, adjust pH to 9 with NaOH, and extract into Ethyl Acetate to obtain pure free base.[1]

Protocol B: Continuous Flow Synthesis (Kilogram Scale)

Objective: Safe handling of hazardous hydrazines at high temperature to increase throughput. Advantages: The small reactor volume allows operation at temperatures above the solvent boiling point (superheating), reducing reaction time from hours to minutes.[1]

Flow Reactor Setup
  • Pumps: Dual piston pumps (e.g., Knauer or Gilson) capable of 10-50 mL/min.[1]

  • Reactor: PFA or Stainless Steel coil (10-20 mL volume).

  • BPR: Back Pressure Regulator set to 5-10 bar (to prevent solvent boiling).

FlowSetup PumpA Pump A (1,3-Dicarbonyl) Mixer T-Mixer (High Turbulence) PumpA->Mixer Solvent: EtOH PumpB Pump B (Hydrazine) PumpB->Mixer Solvent: EtOH Coil Reactor Coil (140°C, 10 min) Mixer->Coil BPR Back Pressure Regulator (100 psi) Coil->BPR Collection Collection Vessel (Quench/Crystallize) BPR->Collection

Figure 2: Continuous flow manifold for high-temperature pyrazole synthesis.

Protocol
  • Feed Preparation:

    • Feed A: 1.0 M Acetylacetone in Ethanol.

    • Feed B: 1.1 M Methylhydrazine in Ethanol.

  • System Priming: Flush system with pure Ethanol at 5 mL/min. Set BPR to 100 psi (approx 7 bar).

  • Heating: Heat reactor coil to 140°C . (Note: Ethanol boils at 78°C, but BPR keeps it liquid).[1]

  • Execution: Start pumps at 1.0 mL/min each (Total flow = 2.0 mL/min).

    • Residence Time:

      
      .[1] For a 20mL coil, 
      
      
      
      mins.[1]
  • Steady State: Discard the first 2 reactor volumes (40 mL). Collect the subsequent output.

  • Purification: The output stream is hot and concentrated. Upon cooling in the collection vessel, the product often spontaneously crystallizes (if high concentration is used), or can be subjected to the HCl salt method described in Protocol A.

Data & Performance Comparison

ParameterBatch Protocol (Protocol A)Continuous Flow (Protocol B)
Scale 100 g / run1 kg / day (continuous)
Reaction Temp 80°C (Reflux)140°C (Superheated)
Reaction Time 2 - 4 Hours5 - 10 Minutes
Safety Profile Moderate (Accumulation risk)High (Minimal active volume)
Purification Salt PrecipitationIn-line or Salt Precipitation
Impurity Profile Higher side-products due to long heatingCleaner (Short residence time)

References

  • Continuous Manufacturing of Pyrazoles: "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Org.[3][4] Process Res. Dev.2021 , 25,[1] 2. Link[1][5]

  • Safety in Scale-Up: "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Org.[3][4] Process Res. Dev.2013 , 17,[1] 11. Link[1]

  • Purification Strategy: "Process for the purification of pyrazoles via acid addition salts." Patent DE102009060150A1. Link

  • Flow Chemistry Overview: "Cu-catalysed pyrazole synthesis in continuous flow." Green Chem.[6]2013 , 15,[1] 1. Link

Sources

High-Resolution Analysis of Pyrazole Isomers and Impurities: HPLC & GC-MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole scaffolds are ubiquitous in pharmaceuticals (e.g., Celecoxib, Rimonabant) and agrochemicals.[1][2] However, their analysis is complicated by annular tautomerism (N-H shift) and regioisomerism (1,3- vs. 1,5-substitution) during synthesis.[1] This guide provides a definitive workflow for separating pyrazole isomers and identifying impurities, moving beyond generic screening methods to target the specific physicochemical challenges of the pyrazole ring.

Part 1: The Scientific Challenge – Tautomerism vs. Regioisomerism

Before selecting a method, the analyst must distinguish between two distinct isomeric challenges. Failure to do so leads to "ghost peaks" and integration errors.[1]

Annular Tautomerism (N-Unsubstituted)

In solution, N-unsubstituted pyrazoles (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) exist in rapid equilibrium between two forms (e.g., 3-methylpyrazole 

5-methylpyrazole).
  • HPLC Impact: If the interconversion rate is similar to the chromatographic timescale, peaks broaden or split (plateau formation).[1]

  • GC Impact: High injector temperatures usually drive the equilibrium to a single average state, but peak tailing is severe due to N-H hydrogen bonding with active silanols.

Regioisomerism (N-Substituted)

Once the nitrogen is alkylated/arylated (e.g., during synthesis from hydrazine + 1,3-diketone), the structure is locked.[1] The 1,3-isomer and 1,5-isomer are distinct, stable molecules with different polarities.

  • Separation Logic: The 1,5-isomer is typically more polar (elutes earlier in Reverse Phase) because the substituent at position 5 sterically hinders solvation of the N2 nitrogen less than the 1,3-arrangement, or forces the phenyl ring out of planarity, altering the dipole moment.

Part 2: Analytical Decision Matrix

The following decision tree outlines the logic for selecting the correct instrument and mode based on the sample's substitution pattern.

PyrazoleWorkflow Start Start: Pyrazole Sample CheckN Is Nitrogen Substituted? Start->CheckN NoSub No (N-H Present) Tautomerism Risk CheckN->NoSub Unsubstituted YesSub Yes (N-R Locked) Regioisomer Risk CheckN->YesSub Alkylated/Arylated Deriv Derivatization Required (BSTFA/TMCS) NoSub->Deriv HPLC_pH HPLC: High pH (>9) or HILIC Mode NoSub->HPLC_pH Non-Volatile GCMS GC-MS Analysis (Identify Impurities) Deriv->GCMS Polarity Polarity Assessment YesSub->Polarity RP_HPLC RP-HPLC (C18/Phenyl) pH 3.0 - 7.0 Polarity->RP_HPLC Standard Chiral Chiral HPLC (If atropisomers exist) Polarity->Chiral Steric Hindrance

Figure 1: Analytical workflow for selecting HPLC vs. GC-MS based on pyrazole substitution status.

Part 3: HPLC Protocol for Regioisomer Separation

This protocol is optimized for the separation of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole (and similar analogs) where standard C18 columns often fail to resolve the critical pair.[1]

Method Principle: pH-Dependent Selectivity

Pyrazoles are weak bases (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 of conjugate acid 

). At low pH (pH 2-3), they are protonated and highly polar, leading to poor retention and "dead volume" elution.[1] Strategy: Use a high-pH stable column. Operating at pH 9.0 keeps the pyrazoles neutral, maximizing hydrophobic interaction and resolving power based on the steric bulk of the isomers.
Detailed Protocol
ParameterSpecificationRationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)Must withstand pH 9-10 without silica dissolution.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Maintains analyte in neutral form for max retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent reduces peak tailing.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

60% B15-18 min: 95% B (Wash)
Initial hold ensures retention of polar 1,5-isomers.
Detection UV @ 210-220 nmPyrazoles have weak chromophores; low UV is required.[1]
Temperature 35°CImproves mass transfer and peak shape.[1]

Elution Order:

  • 1,5-Isomer: Elutes first (More polar, higher dipole moment).

  • 1,3-Isomer: Elutes second (Less polar, better planar stacking with C18).

Part 4: GC-MS Protocol for Impurity Identification[1]

GC-MS is superior for identifying unknown side-products formed during cyclization (e.g., unreacted diketones or hydrazine impurities).[1] However, N-H pyrazoles must be derivatized to prevent adsorption.[1]

Derivatization Protocol (Silylation)

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Add 500 µL of Anhydrous Pyridine (Solvent/Catalyst).[1]

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap and heat at 60°C for 30 minutes.

  • Critical Step: Inject directly. Do not add protic solvents (water/methanol) or the derivative will hydrolyze.[1]

GC-MS Instrument Parameters
ParameterSetting
Inlet Split (20:1) @ 250°C. Note: Splitless may overload detector.
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).[1]
Oven Program 60°C (1 min) ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

20°C/min

300°C (3 min).
MS Source EI Mode (70 eV), 230°C.
Scan Range 35 - 450 m/z.
Fragmentation Logic (Interpretation)

Pyrazoles exhibit a distinct fragmentation pathway useful for structural confirmation.[1]

Fragmentation M Molecular Ion [M]+ LossHCN [M - 27]+ Loss of HCN M->LossHCN Cleavage 1 LossN2 [M - 28]+ Loss of N2 M->LossN2 Cleavage 2 Azirine Azirine / Cyclopropene Intermediate LossN2->Azirine Rearrangement

Figure 2: Primary fragmentation pathways for pyrazoles in EI-MS.

  • Diagnostic Ion [M-27]: Loss of HCN.[1] Characteristic of the pyrazole ring.

  • Diagnostic Ion [M-28]: Loss of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Often observed in unstable derivatives or specific substitution patterns.
    
  • TMS Derivative: Look for [M-15] (Loss of methyl from TMS group) and m/z 73 (TMS cation).[1]

Part 5: References

  • Separation of Pyrazole Regioisomers (HPLC):

    • Sielc Technologies.[1] "Separation of Pyrazole on Newcrom R1 HPLC column."

  • Chiral & Isomer Analysis (HPLC):

    • Journal of Chromatography A.[1] "Enantioselective separation of chiral N1-substituted-1H-pyrazoles." [1]

  • GC-MS Fragmentation Patterns:

    • ResearchGate / MDPI.[1] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."

  • Tautomerism in Chromatography:

    • MDPI Molecules.[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."

  • Pesticide Analysis (General Pyrazole Context):

    • Agilent Technologies.[1][3][4] "Multiresidue Pesticide Analysis using Agilent GC/MS."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yield and other experimental challenges. The content is structured in a question-and-answer format to directly address specific problems you may encounter.

Overview of the Synthetic Pathway

The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is typically achieved through a three-stage process. It begins with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a Knorr-type pyrazole synthesis via cyclization with ethylhydrazine, and concludes with the hydrolysis of the resulting ester to yield the final carboxylic acid. Understanding each stage is critical for effective troubleshooting.

Synthesis_Pathway SM1 Cyclopropyl Methyl Ketone + Diethyl Oxalate INT1 Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (β-Dicarbonyl Intermediate) SM1->INT1 Step 1: Claisen Condensation (e.g., NaOEt, EtOH) INT2 Ethyl 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate (Pyrazole Ester) INT1->INT2 Step 2: Cyclization (Acid or Base catalyst) SM2 Ethylhydrazine SM2->INT2 PROD 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (Final Product) INT2->PROD Step 3: Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: General synthetic route for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Part 1: Troubleshooting the Claisen Condensation

The initial step, the formation of the β-dicarbonyl intermediate, is a mixed Claisen condensation. This reaction is highly sensitive to reaction conditions, particularly the choice of base and the exclusion of water. Diethyl oxalate is an effective substrate as it cannot self-condense because it lacks α-hydrogens, forcing it to act as the electrophilic acceptor.[1][2][3]

Q1: My Claisen condensation has a very low yield, with a significant amount of unreacted cyclopropyl methyl ketone. What's going wrong?

A1: This is a common issue often traced back to the base, solvent, or reaction equilibrium.

  • Causality (The "Why"): The Claisen condensation requires a strong base (at least one full equivalent) to deprotonate the α-carbon of the cyclopropyl methyl ketone, forming a nucleophilic enolate.[3] This enolate then attacks the diethyl oxalate. The reaction is reversible. To drive the equilibrium towards the product, the resulting β-dicarbonyl, which is more acidic than the starting ketone, must be deprotonated by the base. If the base is weak or insufficient, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Base Selection and Quality: Sodium ethoxide (NaOEt) is the standard base for this reaction when ethanol is the solvent. Ensure you are using at least one stoichiometric equivalent of a strong base. If preparing NaOEt in situ from sodium metal and ethanol, ensure the sodium is clean and the ethanol is absolutely anhydrous.

    • Moisture Control: Water will react with the strong base and quench the enolate, halting the reaction. All glassware must be oven-dried, and the solvent (typically absolute ethanol) must be anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Management: The initial enolate formation is often performed at a low temperature (0-5 °C) to minimize side reactions. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.

    • Reaction Time: Claisen condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion before quenching.

Q2: I'm observing side products instead of my desired β-dicarbonyl intermediate. What are they and how can I prevent them?

A2: The primary side reaction in this step is the self-condensation of the cyclopropyl methyl ketone.

  • Causality (The "Why"): If the concentration of the ketone enolate is high and the reaction with diethyl oxalate is slow, the enolate can attack another molecule of the neutral ketone. This is essentially an aldol-type reaction. While diethyl oxalate is a very effective electrophile, this side reaction can become competitive if conditions are not optimal.[2]

  • Troubleshooting Protocol:

    • Reverse Addition: Instead of adding the base to a mixture of the ketone and oxalate, try a "reverse addition" protocol. Add the cyclopropyl methyl ketone slowly to a pre-formed mixture of the sodium ethoxide and diethyl oxalate in ethanol. This ensures the enolate is formed in the presence of a high concentration of the desired electrophile (diethyl oxalate), maximizing the desired reaction pathway.

    • Concentration and Temperature Control: Running the reaction at a slightly lower concentration can sometimes disfavor bimolecular side reactions. As mentioned, maintaining a low temperature during the addition of the ketone can also improve selectivity.

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Must be strong enough to deprotonate the ketone. NaOEt is convenient in ethanol.
Solvent Absolute Ethanol (Anhydrous)Must be aprotic enough not to interfere with the base, but polar enough to solvate reactants.
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching the base and enolate.
Temperature 0 °C to Room TemperatureControls the rate of reaction and minimizes side products.
Stoichiometry >1 equivalent of baseDrives the final deprotonation step, pushing the equilibrium to the product side.

Part 2: Troubleshooting the Pyrazole Ring Formation (Cyclization)

This step involves the condensation of the β-dicarbonyl intermediate with ethylhydrazine. The primary challenges in this stage are achieving complete cyclization and controlling regioselectivity. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a classic and efficient method for pyrazole synthesis.[4][5]

Q1: The yield of my pyrazole ester is low, and I suspect incomplete reaction or degradation. What should I investigate?

A1: Low yields in this step can stem from several factors, including the stability of the hydrazine, the reaction pH, and the removal of water.

  • Causality (The "Why"): The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6] Each step is sensitive to pH. An acidic catalyst protonates a carbonyl group, making it more electrophilic for the initial attack. The final dehydration step is also acid-catalyzed. Water is a byproduct; its presence can inhibit the reaction from reaching completion due to Le Châtelier's principle.

  • Troubleshooting Steps:

    • Hydrazine Quality: Ethylhydrazine can degrade upon exposure to air and light. Use a fresh bottle or distill it before use. If using a salt (e.g., ethylhydrazine oxalate or sulfate), ensure the correct stoichiometry and that a base is used if the reaction requires the free hydrazine.

    • Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid, HCl). The optimal pH is crucial; too much acid can lead to side reactions or salt formation with the hydrazine, while too little will result in a sluggish reaction. A screen of catalyst loading may be necessary.

    • Water Removal: Perform the reaction in a solvent like toluene or xylene using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This is highly effective at driving the reaction to completion.

    • Temperature: The reaction usually requires heating (reflux) to facilitate the dehydration step. Ensure the temperature is high enough for the chosen solvent to effectively remove water.

Q2: I'm concerned about forming the wrong regioisomer. How can I ensure the product is 1-ethyl-5-cyclopropyl and not 1-ethyl-3-cyclopropyl?

A2: Regioselectivity is a well-known challenge when using unsymmetrical hydrazines and unsymmetrical dicarbonyls.[4][7] The outcome depends on the relative reactivity of the two carbonyl groups and the two nitrogen atoms of ethylhydrazine.

  • Causality (The "Why"): In ethylhydrazine, the primary -NH₂ group is generally more nucleophilic and less sterically hindered than the secondary -NHEt group. In your dicarbonyl intermediate, the ketone carbonyl (adjacent to the cyclopropyl group) is typically more electrophilic than the ester carbonyl. The reaction is often under kinetic control, where the more nucleophilic nitrogen attacks the more electrophilic carbonyl first.

    • Desired Pathway: The -NH₂ of ethylhydrazine attacks the more reactive ketone carbonyl. Subsequent cyclization places the ethyl group on the nitrogen at position 1, away from the cyclopropyl group at position 5.

    • Undesired Pathway: If the secondary amine attacks first, or if the initial attack happens at the ester carbonyl, the 1,3-isomer can be formed.

  • Troubleshooting Protocol:

    • Solvent and Temperature Optimization: The regioselectivity can be solvent-dependent. Polar protic solvents like ethanol can influence the relative nucleophilicity of the hydrazine nitrogens through hydrogen bonding. Non-polar aprotic solvents like toluene may offer different selectivity. Running the reaction at a lower temperature can sometimes favor the kinetically preferred product.

    • pH Control: The pH can influence which carbonyl is more reactive. Under acidic conditions, the ketone is generally more readily protonated and activated than the ester. Carefully controlling the amount of acid catalyst can therefore be a key to high regioselectivity.

    • Characterization: It is essential to confirm the structure of your product using NMR. A 2D NOESY experiment can show through-space correlation between the N-ethyl group protons and the protons of the substituent at position 5 (the cyclopropyl group), confirming the desired regiochemistry.[8]

Troubleshooting_Cyclization Start Low Yield in Cyclization Step? CheckHydrazine Is Ethylhydrazine Fresh/Pure? Start->CheckHydrazine CheckConditions Are Reaction Conditions Optimal? CheckHydrazine->CheckConditions Yes ActionPurifyHydrazine Action: Distill or use fresh ethylhydrazine. CheckHydrazine->ActionPurifyHydrazine No CheckIsomers Isomeric Mixture Detected? CheckConditions->CheckIsomers Yes ActionWaterRemoval Action: Use Dean-Stark trap to remove H2O. CheckConditions->ActionWaterRemoval No ActionOptimizeSolvent Action: Test different solvents (e.g., Toluene vs. Ethanol). CheckIsomers->ActionOptimizeSolvent Yes ActionConfirmStructure Action: Confirm structure with 2D NMR (NOESY). CheckIsomers->ActionConfirmStructure No (Yield is just low) ActionPurifyHydrazine->CheckConditions ActionOptimizeCatalyst Action: Screen acid catalyst (e.g., Acetic Acid) loading. ActionWaterRemoval->ActionOptimizeCatalyst ActionOptimizeCatalyst->CheckIsomers ActionOptimizeSolvent->ActionConfirmStructure

Caption: Troubleshooting flowchart for the pyrazole cyclization step.

Part 3: Troubleshooting the Ester Hydrolysis

The final step is the conversion of the stable ethyl pyrazolecarboxylate to the desired carboxylic acid. While seemingly straightforward, this saponification can be sluggish or can lead to decomposition if conditions are too harsh.

Q1: My hydrolysis reaction is very slow or does not go to completion. How can I improve the conversion rate?

A1: Incomplete hydrolysis is often due to the steric hindrance of the ester or insufficient reaction time/temperature.

  • Causality (The "Why"): The hydrolysis of an ester under basic conditions (saponification) is a nucleophilic acyl substitution. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion.[9] The pyrazole ring is electron-rich, which can slightly deactivate the ester carbonyl towards nucleophilic attack compared to simpler alkyl esters.

  • Troubleshooting Protocol:

    • Increase Temperature: Gently refluxing the reaction mixture is standard practice. Ensure your temperature is sufficient (e.g., 80-100 °C).

    • Increase Base Concentration: Use a higher concentration of NaOH or KOH (e.g., 2-4 M). Using a co-solvent like ethanol or THF can help with solubility issues and improve reaction rates.

    • Extend Reaction Time: Monitor the reaction by TLC, looking for the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline. These reactions can sometimes require 12-24 hours.

    • Switch to Acidic Hydrolysis: While less common due to potential side reactions, acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄) is an alternative.[9] This should be attempted if basic conditions consistently fail.

Q2: I'm getting a good conversion, but my final product is difficult to isolate and purify. What are the best practices for workup?

A2: Proper workup is critical for isolating the carboxylic acid in high purity. The key is the acidification step to precipitate the product.

  • Troubleshooting Protocol:

    • Post-Reaction Cleanup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If a co-solvent like ethanol was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water.

    • Wash with Organic Solvent: Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane. This will remove any unreacted ester and non-acidic organic impurities, leaving your carboxylate salt in the aqueous layer.

    • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated HCl or H₂SO₄ with stirring until the pH is ~2-3. The carboxylic acid product should precipitate as a solid. The low temperature minimizes potential degradation during this exothermic step.

    • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[10][11] Forming an acid addition salt can also be an effective purification method.[12]

References

  • J. Elguero, "Pyrazoles" in Comprehensive Organic Chemistry II, eds. A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Pergamon, Oxford, 1996, Vol. 4, pp. 1-75. [URL not available, standard textbook reference]
  • MDPI, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Reactions, 2023. [Link]

  • Organic Chemistry Portal, "Synthesis of pyrazoles," Organic Chemistry Portal. [Link]

  • M. S. Christodoulou, et al., "Synthesis of Chromone-Related Pyrazole Compounds," Molecules, 2018. [Link]

  • A. A. Aly, et al., "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, 2021. [Link]

  • The Royal Society of Chemistry, "Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl," RSC Advances, 2015. [Link]

  • De Gruyter, "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives," De Gruyter, 2015. [Link]

  • P. B. Pawar, et al., "Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst," Scholars Research Library, 2014. [Link]

  • PrepChem, "Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester," PrepChem.com. [Link]

  • YouTube, "synthesis of pyrazoles," YouTube. [Link]

  • Google Patents, "Method for purifying pyrazoles," Google P
  • Autech, "Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives," Autech. [Link]

  • ChemRxiv, "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids," ChemRxiv. [Link]

  • Organic Syntheses, "SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE," Organic Syntheses. [Link]

  • Chemistry LibreTexts, "9.8: Mixed Claisen Condensations," Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal, "Synthesis of carboxylic acids by hydrolysis or deprotection," Organic Chemistry Portal. [Link]

  • PrepChem, "Synthesis of ethyl 2-cyclopropyloxyimino-3-oxobutyrate," PrepChem.com. [Link]

  • IntechOpen, "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications," IntechOpen. [Link]

  • OpenStax, "23.8 Mixed Claisen Condensations," Organic Chemistry | OpenStax. [Link]

  • PubMed, "Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity," PubMed. [Link]

  • DergiPark, "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit," DergiPark. [Link]

  • Organic Syntheses, "2-carbethoxycyclooctanone," Organic Syntheses. [Link]

  • Google Patents, "Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids," Google P
  • University of Alberta, "CHEM 330 Topics Discussed on Sept. 21," University of Alberta. [Link]

  • YouTube, "Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31," YouTube. [Link]

  • Semantic Scholar, "Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies," Semantic Scholar. [Link]

  • Google Patents, "Improved process for the manufacture of 2-cyanoethyl acetoacetate," Google P
  • National Institutes of Health, "Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes," National Institutes of Health. [Link]

  • ResearchGate, "Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone," ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, making their efficient and clean synthesis a critical endeavor.[1]

This document is structured as a dynamic troubleshooting guide and FAQ section. It is intended to be a practical resource that addresses the common (and uncommon) challenges encountered in the laboratory, moving beyond simple protocols to explain the "why" behind the experimental choices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be observing in your pyrazole synthesis experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the problem.

Issue 1: "My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?"

This is the most frequent challenge in pyrazole synthesis, particularly when using the classical Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[2] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons, leading to two different pyrazole products.

Underlying Causality: The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents on the 1,3-dicarbonyl, the nature of the hydrazine, and the reaction conditions (solvent, temperature, and catalyst).

The polarity and hydrogen-bonding capability of the solvent can dramatically influence the regioselectivity.

Explanation: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[3][4] These solvents can stabilize one of the transition states over the other through specific hydrogen bonding interactions, thereby favoring the formation of a single regioisomer.

Experimental Protocol 1: Improving Regioselectivity with Fluorinated Alcohols

  • Solvent Preparation: Use anhydrous 2,2,2-trifluoroethanol (TFE) as the reaction solvent.

  • Reactant Addition: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in TFE. To this solution, add the substituted hydrazine (1.05 equiv) dropwise at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions in TFE are often faster than in traditional solvents like ethanol.

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure. The residue can then be purified by standard methods, such as flash chromatography.

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer RatioReference
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEthanol~1:1[3]
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineTFE>95:5[3]
1-phenyl-1,3-butanedionePhenylhydrazineEthanolMixture[2]
1-phenyl-1,3-butanedionePhenylhydrazineTFEMajor Isomer Favored[3]

The reaction mechanism can be sensitive to the pH of the medium.

Explanation: In the Knorr synthesis, the initial step is the formation of a hydrazone intermediate.[2] The subsequent cyclization and dehydration are often acid-catalyzed. By carefully selecting the acidic or basic catalyst, you can influence the rate of the competing pathways. For instance, using the hydrochloride salt of the hydrazine can alter the nucleophilicity and reaction pathway.

Troubleshooting Workflow for Catalyst and pH Optimization

Caption: Workflow for optimizing catalyst and pH to improve regioselectivity.

Issue 2: "I'm observing a significant amount of an unreacted intermediate, pyrazoline. How do I drive the reaction to completion?"

In pyrazole syntheses starting from α,β-unsaturated aldehydes or ketones, the initial product is often a pyrazoline, which must be oxidized to the aromatic pyrazole. Incomplete oxidation is a common source of byproducts.

Underlying Causality: The pyrazoline is a stable intermediate, and its oxidation to the pyrazole requires an oxidizing agent or specific reaction conditions to facilitate the aromatization by loss of two hydrogen atoms.

Explanation: The choice of oxidant is crucial. Mild oxidants are preferred to avoid side reactions. Manganese dioxide (MnO₂) is a common and effective heterogeneous oxidant for this purpose.[5] Alternatively, some reaction conditions can promote "self-oxidation" where a portion of the reactant or an intermediate acts as a hydrogen acceptor.

Experimental Protocol 2: MnO₂ Oxidation of Pyrazolines

  • Isolate the Pyrazoline: If the pyrazoline has been isolated from the initial reaction, dissolve it in a suitable solvent like dichloromethane (DCM) or toluene.

  • Add Oxidant: Add activated manganese dioxide (MnO₂) (5-10 equivalents by weight) to the solution. The quality of the MnO₂ is critical for the reaction's success.

  • Reaction Monitoring: Stir the suspension at room temperature or with gentle heating (e.g., 40 °C). Monitor the disappearance of the pyrazoline starting material by TLC or LC-MS.

  • Filtration and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂. Wash the celite pad with additional solvent. The combined filtrate can then be concentrated and the crude pyrazole purified by chromatography or recrystallization.

Troubleshooting Tips for Incomplete Oxidation:

  • Activate MnO₂: Ensure the MnO₂ is "activated" by heating it in an oven at >100 °C for several hours before use to remove adsorbed water.

  • Increase Equivalents: If the reaction is sluggish, increase the equivalents of MnO₂.

  • Elevate Temperature: Gentle heating can often accelerate the oxidation.

Issue 3: "My mass spectrum shows a peak corresponding to a dimer of my hydrazine or a di-addition product. What is this and how can I prevent it?"

While less common than regioisomerism, side reactions involving multiple molecules of the reactants can occur.

Underlying Causality:

  • Azine Formation: If there is an excess of the carbonyl compound relative to the hydrazine, or if the reaction conditions are not well-controlled, two molecules of the carbonyl can react with one molecule of hydrazine to form a symmetrical azine.

  • Di-addition Product: It has been observed that a second molecule of hydrazine can add to the initial hydrazone intermediate, particularly if there is a large excess of hydrazine.

Mechanism of Azine Formation

Caption: Formation of an azine byproduct from the reaction of a hydrazone with excess carbonyl.

Explanation: These byproducts are often the result of improper stoichiometry. Carefully controlling the ratio of reactants is the most effective way to minimize their formation.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that the hydrazine is used in a slight excess (e.g., 1.05-1.1 equivalents) relative to the 1,3-dicarbonyl or α,β-unsaturated carbonyl compound.

  • Slow Addition: Add the limiting reagent (usually the dicarbonyl) slowly to a solution of the hydrazine. This maintains a low concentration of the dicarbonyl, disfavoring azine formation.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of starting materials and the appearance of byproducts. If significant byproduct formation is observed early on, adjust the addition rate or temperature.

Frequently Asked Questions (FAQs)

Q1: What is the impact of starting material quality on byproduct formation?

The purity of your starting materials is paramount.

  • Hydrazine: Hydrazine hydrate can degrade over time, and its concentration may not be accurate. It is also highly reactive with various metals and oxidizing agents.[6] Use freshly opened bottles or titrate older batches to determine the exact concentration. Impurities in hydrazine can lead to a host of uncharacterized byproducts.

  • 1,3-Dicarbonyls: These compounds can undergo self-condensation, especially under acidic or basic conditions, to form dimers or other oligomers.[7] Ensure the purity of your dicarbonyl before starting the reaction, and consider purifying it by distillation or chromatography if necessary.

Q2: I have a mixture of regioisomers. What is the best way to separate them?

Separating pyrazole regioisomers can be challenging due to their similar polarities.[8]

  • Flash Column Chromatography: This is the most common method. A systematic approach to solvent screening is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on the separation. Using a different solvent system, such as dichloromethane/methanol, may also be effective.[9]

  • Preparative HPLC: For very difficult separations, preparative HPLC, either in normal or reverse phase, can provide the necessary resolution.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective and scalable purification method.

Protocol 3: General Guidance for Flash Chromatography Separation of Regioisomers

  • TLC Analysis: Develop a TLC method that shows some separation between the two spots. Test various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol, toluene/acetone).

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. This "dry loading" method often provides better separation than loading the sample as a liquid.[9]

  • Elution: Run the column with the optimized mobile phase, collecting small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Q3: Are there alternative synthetic routes that offer better regioselectivity from the outset?

Yes, if the Knorr synthesis is proving problematic, consider these alternatives:

  • 1,3-Dipolar Cycloaddition: The reaction of nitrile imines (often generated in situ from hydrazonoyl halides) with alkynes is a powerful and highly regioselective method for synthesizing polysubstituted pyrazoles.

  • Synthesis from Hydrazones: There are numerous methods that start from pre-formed hydrazones and react them with various coupling partners to build the pyrazole ring with high regiocontrol.

By understanding the mechanistic underpinnings of these side reactions and by systematically applying the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the efficiency and purity of your pyrazole syntheses.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]

  • UAB Divulga. (2010). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. Available at: [Link]

  • McKay, A. F. (1948). The self-condensation of acetylacetone. MSpace. Available at: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. YUNNAN UNIVERSITY. Available at: [Link]

  • Utecht-Jarzyńska, G., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules. Available at: [Link]

  • Valdés, C. M. G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Available at: [Link]

  • Bashkin, J. K., et al. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]

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addressing exothermic reactions during pyrazole synthesis scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Scale-Up

A Senior Application Scientist's Guide to Managing Exothermic Reactions

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, frequently relies on the classical cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] While elegant in its simplicity, this reaction is notoriously exothermic. What is a manageable temperature increase in a 100 mL flask can become a dangerous, runaway reaction in a 100 L reactor. This guide provides field-proven insights and troubleshooting strategies to help you navigate the thermal challenges of scaling up pyrazole synthesis safely and efficiently.

The fundamental challenge in scaling up any exothermic process lies in the physics of heat transfer. As the volume of a reactor increases, its surface area—the only means of removing heat—does not increase proportionally. This diminished surface-area-to-volume ratio means that a successful lab-scale procedure can fail catastrophically at pilot or production scale without careful process engineering and thermal hazard assessment.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in pyrazole synthesis?

The reaction between a hydrazine and a 1,3-dicarbonyl compound involves a series of rapid, irreversible bond-forming steps, including imine and enamine formation, followed by cyclization and dehydration to form the stable, aromatic pyrazole ring.[2] Each of these steps releases energy, and the overall enthalpy of the reaction is significantly negative. The initial reaction of the highly nucleophilic hydrazine with a carbonyl group is particularly fast and generates a substantial amount of heat almost instantaneously.

Q2: Beyond a failed batch, what are the major risks of an uncontrolled exotherm during scale-up?

An uncontrolled exotherm can lead to a thermal runaway, where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. The consequences can be severe:

  • Rapid Pressure Buildup: The reaction temperature can quickly surpass the solvent's boiling point, leading to a rapid and dangerous increase in reactor pressure.

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or even the final product can undergo secondary decomposition reactions, which are often highly energetic and can generate large volumes of non-condensable gases.[3]

  • Reduced Yield and Impurity Formation: Localized "hot spots" within the reactor due to poor mixing can cause side reactions, degrading the product and complicating purification.[3]

  • Catastrophic Equipment Failure: In the worst-case scenario, over-pressurization can lead to a breach of the reactor, posing a significant safety risk to personnel and the facility.

Q3: How can flow chemistry be a safer alternative for pyrazole synthesis?

Flow chemistry offers a fundamentally safer approach for managing highly exothermic reactions.[3][5] By pumping reactants through narrow-diameter tubing instead of mixing them in a large tank, the reaction volume at any given moment is minuscule. The high surface-area-to-volume ratio of these tubes allows for near-instantaneous heat removal, effectively preventing temperature spikes and thermal runaways. This technology is particularly valuable for hazardous steps, enabling safer and more consistent production.[4]

Troubleshooting Guide: Field Scenarios & Solutions

This section addresses specific issues you might encounter during the scale-up process.

Scenario 1: "Even with my reactor jacket at -10°C, I see a sharp temperature spike the moment I start adding hydrazine."

  • Underlying Cause: This is a classic sign of the heat generation rate overwhelming the heat removal rate. Your hydrazine addition is too fast for the reactor's heat transfer capabilities. The reaction is happening faster than the heat can move from the bulk liquid, through the reactor wall, and into the cooling fluid.

  • Expert Solution:

    • Control the Addition Rate: Do not add the hydrazine manually. Use a metering pump (e.g., a syringe pump or peristaltic pump) to ensure a slow, constant, and reproducible addition rate. Start with a rate that is 50% slower than your initial estimate and adjust as needed.

    • Dilute the Feed: Consider diluting the hydrazine with a portion of the reaction solvent. This increases the volume being added, which helps dissipate the heat of reaction more effectively as it is introduced.

    • Perform a Calorimetry Study: Before attempting the scale-up, a reaction calorimetry study is essential. This will quantify the total heat of reaction and the maximum rate of heat evolution, allowing you to calculate a safe addition rate for your specific reactor.

Scenario 2: "The temperature remains stable during the 2-hour hydrazine addition, but then starts climbing uncontrollably an hour into the hold period."

  • Underlying Cause: This dangerous situation suggests the accumulation of an unreacted intermediate. This can happen if the reaction is mixing-limited. The hydrazine may not be dispersing and reacting immediately upon addition, instead forming a separate layer or concentrated pockets. When mixing finally incorporates this accumulated reagent into the batch, the reaction proceeds all at once, leading to a runaway.

  • Expert Solution:

    • Verify Agitation: Ensure your agitation is sufficient for the reactor geometry and batch volume. Check that the impeller is correctly positioned and that the speed is adequate to create a vortex and ensure rapid homogenization. Baffles are critical in large reactors to prevent swirling and promote top-to-bottom mixing.

    • Reverse the Addition: If feasible, consider adding the 1,3-dicarbonyl solution to the hydrazine solution. While this needs to be evaluated on a case-by-case basis, it can sometimes prevent the accumulation of the more reactive starting material.

    • In-Situ Monitoring: Employ Process Analytical Technology (PAT) like in-situ FTIR or Raman spectroscopy. This allows you to monitor the concentration of reactants and intermediates in real-time, providing a direct confirmation that the reaction is proceeding as expected and that no accumulation is occurring.

Scenario 3: "My lab-scale (250 mL) process gives a 95% yield, but the pilot-scale (50 L) batch produced only 70% yield with several new impurities."

  • Underlying Cause: This discrepancy is almost always due to poor temperature control and the formation of localized hot spots. Even if the bulk temperature probe reads within the acceptable range, inadequate mixing can create regions near the addition point that are significantly hotter, leading to thermal degradation and side-product formation.

  • Expert Solution:

    • Improve Heat Transfer: In addition to optimizing agitation, ensure the heat transfer fluid in the jacket is flowing at a sufficient rate. Check for any fouling on the reactor walls that could be insulating the reaction.

    • Subsurface Addition: Introduce the hydrazine below the surface of the liquid as close as possible to the agitator impeller. This promotes immediate dispersion and minimizes local overheating at the point of addition.

    • Re-evaluate Solvent Choice: A solvent with a higher heat capacity can absorb more energy for a given temperature rise. A higher boiling point also provides a larger safety margin before over-pressurization becomes a concern.

Visual Workflow: Thermal Event Response

The following diagram outlines a logical workflow for responding to an unexpected temperature excursion during a scaled-up reaction.

G start start check_addition Is Reagent Addition Active? start->check_addition stop_addition IMMEDIATELY STOP REAGENT ADDITION check_addition->stop_addition Yes check_cooling Is Cooling System at Maximum Capacity? check_addition->check_cooling No stop_addition->check_cooling max_cooling Ensure Max Coolant Flow & Lowest Jacket Temp check_cooling->max_cooling No monitor Monitor Temperature and Pressure check_cooling->monitor Yes max_cooling->monitor check_stabilized Is Temperature Decreasing? monitor->check_stabilized quench EMERGENCY QUENCH PROCEDURE check_stabilized->quench No safe_state Process in Safe State check_stabilized->safe_state Yes investigate Hold Batch & Investigate Root Cause quench->investigate safe_state->investigate

Caption: Decision workflow for managing a thermal event.

Key Process Parameters for Scale-Up

Properly scaling a reaction requires adjusting parameters beyond just multiplying ingredient quantities. The relationship between mixing, heat transfer, and addition rate is critical.

ParameterLab-Scale (500 mL Flask)Pilot-Scale (50 L Reactor)Causality & Key Considerations
Reagent Addition Manual dropwise via funnelMetered via pump (e.g., 0.2 L/min)Causality: The addition rate must be dictated by the reactor's measured heat removal capacity, not by time. A pump provides essential control and reproducibility.
Agitation 400 RPM (Magnetic Stir Bar)150 RPM (Retreat Curve Impeller)Causality: Direct RPM comparison is meaningless. The goal is equivalent mixing quality (e.g., power per unit volume or tip speed). An engineered impeller is required for homogenization in large tanks.
Jacket Temperature 0°C (Ice Bath)-15°C (Chiller)Causality: A lower jacket temperature may be required to create a sufficient temperature difference (ΔT) to overcome the poor surface-area-to-volume ratio and remove heat effectively.
Max Process Temp (Tproc) 25°C25°CCausality: This is the target operating temperature. It must be kept well below the onset temperature of any hazardous decomposition reactions.
Max Temp of Synthesis Reaction (MTSR) 45°C45°CCausality: This is the maximum temperature the batch would reach if all cooling were lost. It is determined via calorimetry and must be lower than the solvent boiling point and decomposition onset temperature to ensure safety.

Protocol: Thermal Hazard Assessment via Reaction Calorimetry

This protocol outlines the essential steps for characterizing the thermal profile of your pyrazole synthesis before scale-up. This is a self-validating system; the data generated is the foundation of a safe design.

Objective: To determine the heat of reaction (ΔHrxn), heat flow profile, and Maximum Temperature of the Synthesis Reaction (MTSR) for the pyrazole synthesis.

Equipment: Automated reaction calorimeter (e.g., Mettler-Toledo RC1e or similar), reagent dosing pump, temperature and pressure sensors.

Methodology:

  • System Setup & Calibration:

    • Assemble the reactor system according to the manufacturer's specifications.

    • Perform a baseline thermal calibration by introducing a known amount of heat via an electric heater to precisely measure the heat transfer coefficient (UA) of the reactor system. This is a critical step for accurate data.

  • Reactor Charging:

    • Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.

    • Begin agitation and allow the contents to reach the desired starting temperature (e.g., 10°C).

  • Controlled Dosing:

    • Begin dosing the hydrazine solution at a slow, predetermined rate using the calibrated pump. A typical dosing time for a lab-scale calorimetry experiment is 60-120 minutes.

    • The calorimeter's software will continuously monitor the jacket temperature (Tj) and the internal reactor temperature (Tr).

  • Isothermal Data Acquisition:

    • The system will automatically adjust Tj to maintain a constant Tr (isothermal mode).

    • The heat flow (q) at any given time is calculated in real-time using the equation: q = UA(Tr - Tj) .

    • Continue data acquisition for a post-addition hold period (e.g., 60 minutes) to ensure the reaction has gone to completion.

  • Data Analysis & Interpretation:

    • Integrate the area under the heat flow curve over time to calculate the total heat of reaction (ΔHrxn in kJ/mol).

    • Identify the maximum heat flow (qmax) during the addition. This value is used to model the cooling requirements for the large-scale reactor.

    • Calculate the MTSR by determining the adiabatic temperature rise from the accumulated unreacted reagent in a worst-case "loss of cooling" scenario. This calculation is a standard feature in most calorimetry software packages.

By following this guide, researchers and drug development professionals can approach the scale-up of pyrazole synthesis with a robust framework for identifying and mitigating thermal hazards, ensuring a safer, more efficient, and successful outcome.

References

  • Al-Mulla, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 854-897. Available at: [Link]

  • Fustero, S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Naimi, Y., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Jansen, C. U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available at: [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]

  • Jansen, C. U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24419-24427. Available at: [Link]

  • Wang, Y., et al. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Scientific Reports, 14(1), 1098. Available at: [Link]

  • Tamboli, Y., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Catalysts, 13(3), 543. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the precise control of their substitution pattern a critical endeavor. This resource provides in-depth, experience-driven answers to common challenges, troubleshooting guides for when your reactions yield unexpected isomer ratios, and detailed protocols to enhance the regioselectivity of your syntheses.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What's happening at a mechanistic level?

A1: This is the most common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of two regioisomers stems from the two non-equivalent carbonyl groups on your dicarbonyl starting material. Your substituted hydrazine has two nitrogen atoms with different nucleophilicities (the substituted and unsubstituted nitrogen). Either nitrogen can initiate the attack on either carbonyl group, leading to two different cyclization pathways and, consequently, a mixture of pyrazole regioisomers (e.g., 1,3,5- and 1,3,4-trisubstituted products).[1][2] The final product ratio is a complex interplay of electronic effects, steric hindrance, and the reaction conditions.[1]

Q2: What are the key factors that I can manipulate to control the regioselectivity of my pyrazole synthesis?

A2: The regiochemical outcome is not arbitrary and can be significantly influenced by several experimental parameters. The three pillars of control are:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups will activate a nearby carbonyl, making it a more favorable site for nucleophilic attack.[1]

  • Steric Effects: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role. A bulky group on either reactant can shield a carbonyl group, thereby directing the incoming hydrazine to the less sterically hindered carbonyl.[1][3]

  • Reaction Conditions: This is often the most powerful tool for a practicing chemist. Key parameters include:

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can dramatically alter the reaction pathway.[4]

    • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, favoring one isomer over the other.

    • pH (Acidic vs. Basic Conditions): The pH of the reaction medium can change the nucleophilicity of the two nitrogen atoms in the hydrazine.[1] For instance, acidic conditions can protonate the more basic nitrogen, altering the site of initial attack.[1][5]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers.

This situation suggests that the intrinsic electronic and steric differences between the two carbonyl groups are minimal, or the chosen reaction conditions do not favor one pathway over the other.

Troubleshooting Workflow:

start Start: 1:1 Isomer Ratio solvent Change Solvent System start->solvent Primary Approach ph Modify Reaction pH solvent->ph If solvent change is ineffective sub_solvent1 Switch from Ethanol to a Fluorinated Alcohol (TFE, HFIP) solvent->sub_solvent1 temp Vary Reaction Temperature ph->temp Fine-tuning sub_ph1 Acid Catalysis (e.g., TFA, HCl) ph->sub_ph1 sub_ph2 Base-Mediated Conditions (e.g., t-BuOK) ph->sub_ph2 sub_temp1 Lower Temperature (Kinetic Control) temp->sub_temp1 sub_temp2 Higher Temperature (Thermodynamic Control) temp->sub_temp2 end Desired Regioisomer Enriched sub_temp2->end

Caption: Troubleshooting workflow for a 1:1 regioisomer ratio.

Detailed Solutions:

  • Solvent Modification: Switching from a standard protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4] These solvents have unique properties, including being poor nucleophiles and hydrogen bond acceptors, which can alter the reaction mechanism.[4]

  • pH Control:

    • Acid Catalysis: The use of arylhydrazine hydrochlorides instead of the free base can lead to the exclusive formation of one regioisomer, while the free base may produce the other.[6] Adding a sub-equivalent amount of acid to maintain a pH between 0 and 6.9 can be an effective strategy.[5]

    • Base Mediation: For certain substrate classes, a strong base like potassium tert-butoxide (t-BuOK) can promote a stepwise cycloaddition mechanism with reversed regioselectivity compared to traditional methods.[7]

Scenario 2: The major regioisomer formed is the one I don't want.

This indicates that the inherent reactivity of your substrates under the current conditions favors the undesired product. The goal here is to reverse that selectivity.

Key Strategies to Reverse Selectivity:

StrategyPrincipleExperimental Considerations
Switching Hydrazine Form The use of a hydrazine salt (e.g., arylhydrazine hydrochloride) versus the free base can invert the regioselectivity.[6]Run parallel reactions, one with the free base and one with the hydrochloride salt. Aprotic dipolar solvents may enhance this effect.
Solvent Choice As mentioned, fluorinated alcohols can alter the preferred reaction pathway.[4]Compare the reaction in ethanol, TFE, and HFIP. Analyze the product ratios by NMR or LC-MS.
Catalyst Introduction Different catalysts can favor different transition states.For example, copper-catalyzed condensations can proceed under acid-free conditions and may offer different regioselectivity.[7]
One-Pot vs. Stepwise A one-pot reaction may have a different regiochemical outcome compared to a stepwise procedure where an intermediate is isolated.[8]If feasible, attempt to isolate the initial hydrazone or enamine intermediate before cyclization.

Experimental Protocols

Protocol 1: Improving Regioselectivity using Fluorinated Alcohols

This protocol is adapted from studies demonstrating the dramatic effect of fluorinated alcohols on pyrazole formation.[4]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 eq.) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions in TFE are often significantly faster than in ethanol.

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired regioisomer.

Protocol 2: Acid-Mediated Regiocontrol

This protocol is based on the principle of altering the hydrazine's nucleophilicity using acidic conditions.[6]

  • Reactant Preparation: In a round-bottom flask, suspend the arylhydrazine hydrochloride (1.1 eq.) in N,N-dimethylacetamide (DMAc) to a concentration of 0.2 M.

  • Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0 eq.) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via crystallization or column chromatography.

Mechanistic Insight: The Role of pH

The regioselectivity of pyrazole synthesis is highly dependent on the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. The pH of the reaction medium plays a critical role in modulating the nucleophilicity of the two nitrogen atoms in a substituted hydrazine (R-NH-NH₂).

G cluster_acidic Acidic Conditions (pH < 7) cluster_basic Neutral/Basic Conditions (pH ≥ 7) N1_acid R-NH-NH₃⁺ N2_acid R-N⁺H₂-NH₂ attack_acid Initial attack occurs from the less basic, unprotonated nitrogen N_basic R-NH-NH₂ attack_basic Initial attack is governed by the relative nucleophilicity of N1 vs. N2 start Substituted Hydrazine start->N1_acid + H⁺ start->N_basic pH ≥ 7

Caption: Influence of pH on the reactive species of hydrazine.

Under neutral or basic conditions, the more nucleophilic nitrogen (often the terminal NH₂) typically initiates the reaction. However, under acidic conditions, the more basic nitrogen atom is protonated, rendering it non-nucleophilic. Consequently, the reaction is forced to proceed via the attack of the less basic nitrogen, which can lead to a reversal of regioselectivity.[1]

References

  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Google Patents. (n.d.). Process for the preparation of pyrazoles.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction.
  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • NIH. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • IJFMR. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.
  • Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry.
  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole-based compounds. As a Senior Application Scientist, I understand that while the synthesis of these valuable heterocyclic compounds is a significant achievement, their purification can often present a unique set of challenges. This guide is designed to provide you with practical, in-depth solutions to common issues encountered in the lab, moving beyond simple protocols to explain the "why" behind each technique.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: My pyrazole compound is an oil and won't crystallize. What should I do?

A: This is a common issue. First, ensure your compound is sufficiently pure; residual solvents or impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly adding a poor solvent (an "anti-solvent") like hexane or water until turbidity appears.[1] Cooling the solution may then induce crystallization. If this fails, consider chromatography to remove impurities before re-attempting crystallization.

Q2: How do I remove colored impurities from my pyrazole product?

A: Colored impurities often arise from the decomposition of starting materials like hydrazine or oxidation of the product.[2] A simple and often effective method is to treat a solution of your crude product with activated charcoal, followed by filtration.[2] Recrystallization is also highly effective at excluding colored impurities from the crystal lattice.[2]

Q3: My pyrazole is sticking to the silica gel column. How can I elute it?

A: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.5-1%) to your eluent system.[1] Alternatively, using a less acidic stationary phase like neutral alumina can be a good option.[1]

Q4: I have a mixture of regioisomers. How can I separate them?

A: The formation of regioisomers is a frequent challenge in pyrazole synthesis.[3] Separation can often be achieved by careful column chromatography, as the isomers may have slightly different polarities.[2] Fractional crystallization can also be effective if the isomers have different solubilities in a particular solvent system.[2] In some cases, converting the pyrazole mixture to their acid addition salts can alter their crystallization properties, allowing for selective precipitation of one isomer.[4]

Q5: What are the best general storage conditions for pyrazole compounds?

A: To ensure long-term stability, store solid pyrazole compounds in a cool, dry, and dark place in a tightly sealed container.[5] For compounds known to be sensitive to oxidation or light, storage under an inert atmosphere (like argon or nitrogen) in an amber vial is recommended.[5]

In-depth Troubleshooting Guides

Challenge 1: Purification of Pyrazoles from Regioisomeric Mixtures

The synthesis of unsymmetrically substituted pyrazoles often leads to the formation of regioisomers, which can be notoriously difficult to separate. This guide provides a systematic approach to tackling this common purification challenge.

Understanding the Root Cause

The formation of regioisomers is often a direct consequence of the reaction mechanism during pyrazole ring formation, for instance, in the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3] The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different products.

Separation Strategies
  • Fractional Crystallization: This classical technique relies on differences in the solubility of the regioisomers in a given solvent.

    • Expert Insight: The key to successful fractional crystallization is to find a solvent system where one isomer is significantly less soluble than the other. This often requires empirical screening of various solvents.

    Experimental Protocol: Step-by-Step Fractional Crystallization

    • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step. If crystals form, filter them and analyze the mother liquor for the presence of the second isomer.

    • If no crystals form at room temperature, slowly cool the solution in an ice bath or a refrigerator.

    • If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.

    • Concentrate the mother liquor and repeat the crystallization process to obtain subsequent crops of crystals.

    • Analyze each crop by TLC, NMR, or LC-MS to determine the isomeric purity.

  • Column Chromatography: This is often the most effective method for separating regioisomers.[2]

    • Expert Insight: The slightly different spatial arrangement of atoms in regioisomers can lead to different interactions with the stationary phase, allowing for their separation. Careful selection of the mobile phase is crucial.

    Experimental Protocol: Optimized Column Chromatography for Regioisomer Separation

    • TLC Analysis: First, screen different solvent systems using TLC to find an eluent that gives the best possible separation between the two isomer spots.

    • Column Packing: Pack a silica gel column with the chosen eluent. For basic pyrazoles, it is advisable to use a slurry of silica gel containing 0.5-1% triethylamine in the eluent to prevent streaking and improve recovery.[1]

    • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This dry-loading technique often results in better separation.

    • Elution: Run the column, collecting fractions and monitoring them by TLC.

    • Combine and Concentrate: Combine the pure fractions of each isomer and concentrate them under reduced pressure.

Decision Tree for Pyrazole Purification Strategy

start Crude Pyrazole Product check_purity Initial Purity Assessment (TLC, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid Sufficiently Pure oily_product Product is an oil or impure solid check_purity->oily_product Impure crystallize Attempt Crystallization/Recrystallization is_solid->crystallize Yes is_solid->oily_product No (Oil) is_pure Is the product pure? crystallize->is_pure chromatography Column Chromatography chromatography->is_pure is_pure->chromatography No final_product Pure Pyrazole Compound is_pure->final_product Yes acid_base_extraction Consider Acid-Base Extraction oily_product->acid_base_extraction acid_base_extraction->chromatography

Caption: Decision tree for selecting a pyrazole purification strategy.

Challenge 2: Dealing with Low-Yielding Crystallizations and Non-Crystalline Products

Many pyrazole derivatives, especially those with bulky substituents or low melting points, can be challenging to crystallize. This guide provides techniques to induce crystallization and improve yields.

Understanding the Problem

Crystallization is a thermodynamically driven process that requires the molecules to arrange themselves in a highly ordered crystal lattice. Impurities, residual solvents, or the inherent flexibility of a molecule can disrupt this process.

Strategies for Improvement
  • Solvent Screening: The choice of solvent is critical for successful crystallization.

    • Expert Insight: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    Common Solvents for Pyrazole Crystallization

    Solvent Boiling Point (°C) Polarity Comments
    Ethanol 78 Polar Good for many pyrazoles, often used in combination with water.[1]
    Methanol 65 Polar Similar to ethanol, but more volatile.
    Ethyl Acetate 77 Medium A versatile solvent, can be paired with hexane.[1]
    Hexane(s) ~69 Non-polar Often used as an anti-solvent or for recrystallizing non-polar pyrazoles.[1]
    Dichloromethane 40 Medium Good for dissolving many compounds, but its volatility can make slow crystallization difficult.
    Toluene 111 Non-polar Higher boiling point can be useful for less soluble compounds.

    | Water | 100 | Very Polar | Used as an anti-solvent for water-insoluble pyrazoles.[1] |

  • Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.

    • Expert Insight: The gradual decrease in solubility reduces the supersaturation of the solution slowly, which is ideal for the growth of well-defined crystals.

Workflow for Overcoming Difficult Crystallization

start Oily or Impure Pyrazole dissolve Dissolve in minimal hot 'good' solvent start->dissolve cool Slowly cool to room temperature dissolve->cool check_crystals Crystals form? cool->check_crystals add_antisolvent Add 'poor' solvent dropwise until cloudy check_crystals->add_antisolvent No success Isolate Pure Crystals check_crystals->success Yes reheat Reheat gently to clarify add_antisolvent->reheat cool_again Cool slowly again reheat->cool_again check_crystals2 Crystals form? cool_again->check_crystals2 scratch Scratch inner wall of flask check_crystals2->scratch No check_crystals2->success Yes seed Add a seed crystal scratch->seed refrigerate Refrigerate for extended period seed->refrigerate refrigerate->success

Caption: Workflow for troubleshooting difficult crystallizations.

Challenge 3: Chromatographic Purification of Basic and Polar Pyrazoles

The basicity of the pyrazole ring can lead to problematic interactions with silica gel, while high polarity can result in poor mobility on the column. This guide details how to overcome these chromatographic hurdles.

The Science Behind the Challenge

Silica gel is an amorphous form of silicon dioxide. Its surface is covered with silanol groups (Si-OH), which are acidic. The lone pairs on the nitrogen atoms of the pyrazole ring can act as Lewis bases, forming strong hydrogen bonds or acid-base interactions with these silanol groups. This can lead to:

  • Irreversible adsorption of the compound on the column.

  • Significant tailing or streaking of the spot on a TLC plate.

  • Low or no recovery of the product.

Solutions and Protocols
  • Mobile Phase Modification: The most common and often easiest solution is to add a basic modifier to the eluent.

    • Triethylamine (Et₃N): Adding 0.5-1% triethylamine to the mobile phase will neutralize the acidic sites on the silica gel, preventing the pyrazole from binding too strongly.[1]

    • Ammonia: A solution of methanol saturated with ammonia can also be used, particularly for more polar compounds. A common mobile phase might be 5% of a 7N ammonia in methanol solution mixed with dichloromethane.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Neutral Alumina: Alumina is less acidic than silica gel and can be an excellent alternative for the purification of basic compounds.[1] It is available in acidic, neutral, and basic forms; the neutral form is generally a good starting point.

    • Reversed-Phase Silica (C18): For very polar pyrazoles, reversed-phase chromatography can be a powerful tool.[2] In this technique, the stationary phase is non-polar (C18-coated silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). The most polar compounds will elute first.

Challenge 4: Instability of Pyrazole Compounds During Purification and Storage

Some pyrazole derivatives can be susceptible to degradation, which can compromise their purity and activity. Understanding the potential degradation pathways is key to preventing them.

Common Degradation Pathways
  • Oxidation: Pyrazole rings, especially those with electron-donating substituents, can be susceptible to oxidation by atmospheric oxygen.[5] This can be exacerbated by exposure to light or the presence of trace metal impurities.

  • Hydrolysis: If the pyrazole derivative contains sensitive functional groups like esters or amides, they can be prone to hydrolysis, particularly if exposed to acidic or basic conditions during aqueous work-up or chromatography.[5]

  • Photodegradation: Some pyrazoles are photosensitive and can decompose upon exposure to UV or visible light.[5]

Prevention and Mitigation Strategies
  • Careful Handling During Purification:

    • If your compound is suspected to be unstable, perform chromatographic purifications quickly and at room temperature.

    • During work-up, use neutral water for washing and avoid prolonged contact with acidic or basic aqueous solutions.

    • After purification, remove all solvents thoroughly under reduced pressure at a moderate temperature.

  • Optimal Storage Conditions:

    • Solid Compounds: Store in a tightly sealed container, preferably in a desiccator, to protect from moisture.[5] For light-sensitive compounds, use amber vials or wrap the container in aluminum foil.[5] For particularly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) in a freezer is recommended.[5]

    • Solutions: It is generally best to store pyrazole compounds as solids. If a solution is necessary, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C).[5] Aqueous solutions should be prepared fresh.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

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Technical Support Center: GC-MS Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving stable baselines and robust analytical results for this important class of N-heterocyclic compounds. Pyrazoles, with their inherent polarity and varying thermal stability, can present unique analytical hurdles. This resource provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when analyzing pyrazole compounds by GC-MS.

Q1: Why am I seeing a rising or drifting baseline during my GC-MS run of pyrazole samples?

A rising or drifting baseline is often indicative of column bleed, where the stationary phase of the GC column degrades at elevated temperatures.[1][2] This is particularly relevant for pyrazole analysis if the oven temperature program is set too high, exceeding the column's maximum operating temperature.[3] Another common cause is contamination in the carrier gas, which can introduce impurities that slowly elute, causing the baseline to drift.[1] Operating the GC in a constant flow mode, as opposed to constant pressure, can often mitigate baseline drift that occurs during a temperature program.

Q2: My chromatogram shows random, sharp spikes in the baseline. What could be the cause?

Baseline spiking can stem from two primary sources: particulate matter passing through the detector or electrical disturbances.[4] Particulates can originate from septum coring, where small pieces of the inlet septum break off and enter the liner, or from a dirty sample.[1] Electrical spikes can be caused by fluctuations in the power supply to the instrument or nearby equipment.[4]

Q3: I'm observing excessive noise in my baseline, making it difficult to integrate small peaks. What should I check first?

Excessive baseline noise can be caused by a variety of factors. The first things to check are the purity of your carrier and detector gases and ensuring all gas connections are leak-free.[1][5] Contamination in the GC inlet or the MS ion source is another frequent culprit.[1] Also, verify that the GC column has been properly installed in the detector, as an incorrect insertion depth can lead to increased noise.[4][6]

Q4: Why are my pyrazole peaks tailing, and could this be related to my unstable baseline?

Peak tailing for polar compounds like pyrazoles is often due to unwanted interactions with active sites in the GC system, such as in the inlet liner or at the head of the column.[2][7][8] These active sites can be exposed due to contamination from previous samples or the degradation of the liner's deactivation layer. While not a direct cause of baseline instability, the underlying issue of system contamination can contribute to both peak tailing and a noisy or drifting baseline. In some cases, thermal decomposition of a thermally labile pyrazole derivative in a hot inlet can also present as peak tailing.[2][3]

In-Depth Troubleshooting Guides

When faced with an unstable baseline in your pyrazole analysis, a systematic approach is key to identifying and resolving the root cause. The following guides break down the troubleshooting process by component.

Troubleshooting Workflow for Unstable Baselines

This diagram outlines a logical progression for diagnosing the source of baseline instability.

UnstableBaselineTroubleshooting General Troubleshooting Workflow for Unstable Baselines start Unstable Baseline Observed check_leaks Check for Gas Leaks (Carrier, Fuel, Makeup) start->check_leaks check_gas_purity Verify Gas Purity (Consider Filters) check_leaks->check_gas_purity No Leaks Found resolution Problem Resolved check_leaks->resolution Leak Found & Fixed inlet_maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) check_gas_purity->inlet_maintenance Gas is Pure check_gas_purity->resolution Contaminated Gas Replaced column_issues Address Column Issues (Conditioning, Trimming, Bleed) inlet_maintenance->column_issues Baseline Still Unstable inlet_maintenance->resolution Problem Resolved ms_detector_cleaning Clean MS Ion Source and Detector Components column_issues->ms_detector_cleaning Baseline Still Unstable column_issues->resolution Problem Resolved ms_detector_cleaning->resolution Problem Resolved

Caption: A step-by-step workflow for diagnosing unstable baselines.

Gas Supply and System Leaks

An unstable baseline is frequently caused by issues with the gas supply. Impurities in the carrier gas can lead to baseline noise and drift.[9]

Q: How do I confirm my gas supply is not the source of the baseline instability?

A:

  • Verify Gas Purity: Ensure you are using high-purity (99.999% or higher) carrier gas (typically Helium or Hydrogen). Gas purifiers installed in-line are highly recommended to remove any residual moisture, oxygen, or hydrocarbons.

  • Check for Leaks: A leak in the gas lines or connections can introduce atmospheric contaminants into the system, causing a noisy or rising baseline.[1] Use an electronic leak detector to systematically check all fittings from the gas source to the instrument. Pay close attention to the connections at the inlet and detector.

  • Cylinder Change: If the baseline issues started after changing a gas cylinder, the new cylinder may be contaminated.[4][10] Try reinstalling the previous cylinder if it was performing well, or use a cylinder from a different batch to confirm.

Sample Introduction and Inlet Issues

The GC inlet is a common source of contamination and activity that can lead to baseline problems, especially with polar and potentially thermally labile compounds like pyrazoles.

Q: My baseline instability persists even after confirming my gas supply is clean and leak-free. What should I check in the inlet?

A: The inlet is a high-temperature environment where sample components can degrade or accumulate, leading to a host of chromatographic problems.

  • Septum Bleed and Coring: The septum is a consumable that degrades over time, releasing volatile compounds (bleed) or small particles (coring) into the inlet liner.[1] This can cause baseline noise, drift, and discrete ghost peaks.

    • Protocol: Establish a regular replacement schedule for your inlet septum. For frequent use, daily or after every 100 injections is a good starting point.[3]

  • Liner Contamination and Activity: Pyrazoles, being polar molecules, can interact with active sites within the inlet liner, especially if the liner is contaminated with non-volatile residues from previous injections.[2] This can lead to peak tailing and a noisy baseline. Some pyrazole derivatives may also be thermally labile and can degrade in a hot, active inlet.[2][3]

    • Protocol:

      • Cool the injector to room temperature. If the baseline disturbance decreases significantly, the inlet is a likely source of contamination.[10][11]

      • Replace the inlet liner with a new, deactivated liner. For polar compounds like pyrazoles, liners with a taper at the bottom can help minimize interaction with the hot metal surfaces of the inlet.[12] Using a liner with deactivated glass wool can aid in sample vaporization but can also be a site of activity if not properly deactivated.[11][13]

  • Optimizing Inlet Temperature: A high inlet temperature can cause thermal degradation of some pyrazole derivatives, leading to a noisy and unstable baseline.

    • Recommendation: If thermal lability is suspected, try reducing the inlet temperature in increments of 25 °C to find the lowest temperature that allows for efficient volatilization of your target analytes without degradation.[3]

Inlet Parameter Recommendation for Pyrazole Analysis Rationale
Liner Type Single taper, deactivatedMinimizes interaction of polar analytes with active sites.
Inlet Temperature 200-250 °C (or as low as possible)Prevents thermal degradation of sensitive pyrazole derivatives.
Septum High-temperature, low-bleedReduces baseline contribution from septum degradation products.
GC Column-Related Issues

The analytical column itself can be a source of baseline instability, primarily through column bleed or contamination.

Q: How can I differentiate between column bleed and other sources of a rising baseline?

A: Column bleed is the natural degradation of the stationary phase at elevated temperatures, resulting in a rising baseline, particularly at the end of a temperature-programmed run.[1]

  • MS Spectral Analysis: A key advantage of using a mass spectrometer is the ability to analyze the ions contributing to the baseline. Column bleed from typical polysiloxane-based columns will show characteristic ions at m/z 207, 281, and others.[14] If these ions are prominent in the baseline spectrum at high temperatures, you are likely seeing column bleed.

  • Column Conditioning: If a new column is installed without proper conditioning, it can exhibit a high and unstable baseline.

    • Protocol: Condition the column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature with the detector end disconnected from the MS to avoid contaminating the ion source.

  • Column Contamination: Non-volatile sample components can accumulate at the head of the column, leading to a noisy baseline and peak tailing.

    • Protocol: Trim the first 15-20 cm from the inlet end of the column.[7] This removes the most contaminated section and can often restore baseline performance.

Column Selection for Pyrazoles: Due to their polarity, pyrazoles are best analyzed on a mid-polar to polar stationary phase. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile starting point, but for more polar pyrazoles, a more polar phase may be required to achieve good peak shape and resolution.

Mass Spectrometer Detector Issues

If all other sources have been ruled out, the MS detector itself may be the cause of the unstable baseline.

Q: I have worked through the gas supply, inlet, and column, but my baseline is still noisy. What should I check on the MS?

A: A contaminated ion source is a common cause of MS-related baseline issues.

  • Ion Source Contamination: Over time, the ion source components (lens, repeller, filament) can become coated with sample residues and column bleed products. This can lead to a noisy baseline and reduced sensitivity. Nitrogen-containing compounds can sometimes be more prone to causing source contamination.

    • Diagnosis: A rising electron multiplier (EM) voltage over time in your tune reports can indicate a dirty ion source.[15] Running a blank solvent injection should result in a clean baseline; if significant peaks or noise are present, the source may be contaminated.[15]

    • Protocol: Perform an ion source cleaning according to the manufacturer's guidelines. This involves carefully disassembling the source, cleaning the metal components with an abrasive slurry, and sonicating in a series of solvents.[16] Ensure all parts are thoroughly dried before reassembly to prevent introducing water into the vacuum system.

  • Detector Equilibration: Ensure the detector has had adequate time to stabilize after the instrument is powered on or after maintenance.[1]

References

  • Shimadzu UK. (n.d.). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-2 Baseline Problems. Retrieved from [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Baseline Disturbances - GC Troubleshooting Series - Part 2 [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]

  • LCGC. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2011). Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer. Retrieved from [Link]

  • Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Retrieved from [Link]

  • Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • Agilent Technologies. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Retrieved from [Link]

  • Agilent Technologies. (2020, April 30). Maintaining Lab Operations - GC/MS Support Topics. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Maintaining Your GC/MS System. Retrieved from [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2016, August 15). Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]

  • LCGC Blog. (2014, May 15). GC Inlet Maintenance...have you really heard it all before? Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Analysis of organic nitrogen compounds in Urban aerosol samples using GCxGC-TOF/MS. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. Retrieved from [Link]

  • Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Troubleshooting Guide. Retrieved from [Link]

  • Restek. (2020, October 29). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Maintaining your Agilent GC and GC/MS Systems. Retrieved from [Link]

  • ResearchGate. (2016, March 1). How can I confirmed the contamination of the ion source in GCMSD Agilent technology? Retrieved from [Link]

  • GenTech Scientific. (2023, December 7). TECH TIP: Best Practices for GC Preventive Maintenance. Retrieved from [Link]

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Vilsmeier-Haack Formylation Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful formylation technique. Here, we move beyond simple protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot problems, optimize your reaction efficiency, and ensure reproducible, high-yield results.

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[1] It relies on an electrophilic aromatic substitution using a "Vilsmeier reagent," typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] While robust, the reaction's success is highly sensitive to substrate reactivity, reagent quality, and reaction conditions. This guide is structured in a question-and-answer format to directly address the common pitfalls and questions that arise in the lab.

FAQs and Troubleshooting: From Reagent Preparation to Product Purification

This section is divided into common experimental stages. Each question is designed to tackle a specific problem, providing not just a solution, but a causal explanation grounded in the reaction mechanism.

Part 1: The Vilsmeier Reagent - Preparation and Handling

The integrity of your Vilsmeier reagent is paramount. Its preparation is an exothermic and moisture-sensitive step that dictates the success of the entire synthesis.

Q1: My Vilsmeier reagent solution turned into a solid precipitate after formation. Is this normal, and can I still use it?

A: Yes, this is often normal and indicates the successful formation of the chloroiminium salt, which can be a crystalline solid.[3] The Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, is often a pale brown to yellowish-brown crystalline powder.[3] Its precipitation from the reaction solvent (e.g., DCM, 1,2-dichloroethane) is not uncommon, especially if the concentration is high.

  • Causality: The solubility of the iminium salt is finite and depends on the solvent used. In many cases, the reagent is prepared in situ and used immediately as a slurry or suspension.[3]

  • Expert Advice: Ensure the precipitate is well-stirred to maintain a homogenous suspension when you add your substrate. The solid is highly reactive. As long as it was prepared under strictly anhydrous conditions, it should be viable. If you are using a solvent in which the reagent is poorly soluble, vigorous stirring is critical for a successful reaction.

Q2: What is the optimal stoichiometry of POCl₃ to DMF, and why does it matter so much?

A: The stoichiometry is critical and generally, a slight excess of POCl₃ (1.0 to 1.2 equivalents) relative to DMF (1.0 to 1.5 equivalents) is recommended.[3]

  • Causality: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent.[4] An insufficient amount of POCl₃ will lead to incomplete reagent formation and unreacted DMF, resulting in low conversion of your starting material. Conversely, a large excess of POCl₃ can lead to unwanted side reactions, including chlorination of electron-rich substrates or decomposition of sensitive functional groups. The precise ratio can be substrate-dependent and may require empirical optimization.

  • Trustworthiness Check: Start with a 1.1:1.2 ratio of Substrate:DMF and 1.5 equivalents of POCl₃. Monitor your reaction by TLC. If starting material remains but no new byproducts are forming, you can consider a modest increase in the equivalents of the Vilsmeier reagent.

Q3: How can I be sure my Vilsmeier reagent has formed correctly before adding my substrate?

A: Visual and thermal cues are the primary indicators for in situ preparation. The reaction of DMF and POCl₃ is exothermic, so a noticeable temperature increase (which should be controlled with an ice bath) is a positive sign.[3] The formation of a precipitate, as discussed in Q1, is also a strong indicator.

  • Expert Insight: For critical applications, you can isolate the Vilsmeier salt. After its formation in a suitable solvent like 1,4-dioxane, it can be filtered, washed with anhydrous solvent, and dried under vacuum.[5] However, due to its hygroscopic and thermally unstable nature, in situ preparation is far more common and generally recommended.[3]

Part 2: Reaction Optimization - Tackling Low Yields and Side Reactions

Once the reagent is prepared, the formylation reaction itself presents its own set of challenges.

Q4: My reaction is sluggish, showing low conversion even after extended periods. What are the first parameters to investigate?

A: Low reactivity is a common issue, especially with less-activated substrates. Here is a logical troubleshooting workflow:

  • Confirm Substrate Activation: The Vilsmeier-Haack reaction works best on electron-rich aromatic and heterocyclic systems.[2] Substrates bearing electron-donating groups (e.g., -NR₂, -OR, alkyl groups) are ideal. If your substrate has electron-withdrawing groups, the reaction may be inherently difficult and require more forcing conditions.[6]

  • Check Reagent Quality: Moisture is the enemy. Ensure you are using anhydrous DMF and freshly distilled or a newly opened bottle of POCl₃.[1] Old POCl₃ can hydrolyze to phosphoric acid and HCl, which will quench the reaction.

  • Increase Temperature: This is often the most effective solution. While many reactions start at 0 °C for controlled reagent formation, they often require heating to proceed.[1] Depending on the substrate's reactivity, temperatures from room temperature to 80 °C or even higher may be necessary.[1][7]

  • Adjust Stoichiometry: A modest increase in the amount of Vilsmeier reagent (e.g., from 1.5 to 2.0 equivalents relative to the substrate) can drive the reaction to completion.

Q5: I'm observing multiple products on my TLC, including potential di-formylation. How can I improve selectivity?

A: The formation of multiple products points to issues with regioselectivity or over-reaction.

  • Causality & Selectivity: Formylation typically occurs at the most electron-rich and sterically accessible position. For substituted benzenes, this is usually the para position to an activating group.[8] In heterocyclic systems like pyrroles and indoles, substitution is favored at specific positions (e.g., C2 in pyrrole).[2] Di-formylation can occur if the mono-formylated product is still highly activated and multiple reactive sites are available.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.

    • Reduce Equivalents: Use a stoichiometric amount or even a slight sub-stoichiometric amount of the Vilsmeier reagent (e.g., 0.9-1.0 equivalents) to favor mono-formylation.

    • Change the Order of Addition: Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can sometimes help maintain a low concentration of the substrate, minimizing over-reaction.

Part 3: Work-up and Purification - Safely Isolating Your Product

The final stage of the reaction, the hydrolytic work-up, is often hazardous and can impact your final yield.

Q6: The aqueous work-up is highly exothermic and difficult to control. How can I perform it more safely?

A: The hydrolysis of the intermediate iminium salt and the quenching of excess POCl₃ is indeed vigorous.[4]

  • Causality: POCl₃ reacts violently with water. The hydrolysis of the iminium intermediate to the final aldehyde is also an exothermic process.

  • Safe Protocol:

    • Cool the reaction vessel thoroughly in a large ice-water or ice-salt bath.

    • Instead of adding water directly to the reaction mixture, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This provides a large heat sink.

    • Alternatively, for a more controlled quench, add a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate dropwise to the cooled reaction mixture.[9] This neutralizes the acidic byproducts and helps control the exotherm.

Q7: My aldehyde product seems to have high water solubility, leading to poor extraction efficiency. What are my options?

A: This is common for polar aromatic aldehydes, especially those containing heteroatoms or other polar functional groups.

  • Expert Strategies:

    • Brine Wash: During extraction, wash the aqueous layer with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product (salting out).

    • Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary.

    • pH Adjustment: The pH of the aqueous layer during work-up is critical. After hydrolysis, basifying the solution (e.g., with NaOH or Na₂CO₃) to a pH of 9-10 can ensure that any basic components (like dimethylamine byproduct) are in their free-base form, which may help in precipitating or extracting your product. Always check the stability of your product to basic conditions first.

Data and Protocols

Table 1: Recommended Starting Conditions for Various Substrates

This table provides general guidelines. Optimization will likely be required for your specific molecule.

Substrate ClassActivating Group ExampleRelative ReactivityRecommended Temp.Reagent Equiv. (VH:Substrate)Common Solvents
Highly Activated Aromatics N,N-DimethylanilineVery High0 °C to RT1.1 - 1.5DMF, DCM
Moderately Activated Aromatics Anisole, TolueneHighRT to 60 °C1.5 - 2.0DMF, DCE
Electron-Rich Heterocycles Pyrrole, IndoleVery High0 °C to 40 °C1.1 - 1.5DMF, Dioxane
Less Activated Heterocycles Thiophene, FuranModerate40 °C to 100 °C2.0 - 3.0DMF (as solvent)
Deactivated Aromatics NitrobenzeneVery LowNot Recommended> 3.0 (low yield)N/A

DCM = Dichloromethane, DCE = 1,2-Dichloroethane, RT = Room Temperature

Protocol 1: Standard Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol is a representative example for a highly activated substrate.

Materials:

  • N,N-Dimethylaniline (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.2 equiv)

  • Phosphorus oxychloride (POCl₃, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ice, Water, Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate, Brine

Procedure:

  • Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 equiv) dissolved in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve N,N-dimethylaniline (1.0 equiv) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Stir for 30 minutes until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 4-(dimethylamino)benzaldehyde.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Vilsmeier Reagent Formation

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent G cluster_prep Step 1: Reagent Prep cluster_reaction Step 2: Formylation cluster_workup Step 3: Hydrolysis & Isolation Prep Form Vilsmeier Reagent (DMF + POCl₃) at 0 °C AddSubstrate Add Aromatic Substrate Prep->AddSubstrate React Electrophilic Attack & Formation of Iminium Salt AddSubstrate->React Hydrolysis Aqueous Work-up (Hydrolysis of Iminium) React->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Diagram 3: Troubleshooting Logic for Low Yield

G start Low Yield or No Reaction check_reagents Are DMF and POCl₃ anhydrous and fresh? start->check_reagents check_reagents->start No, replace reagents check_reagents->check_reagents No, replace reagents check_substrate Is the substrate sufficiently electron-rich? check_reagents->check_substrate Yes check_substrate->start No, reaction may be unsuitable check_substrate->check_substrate No, reaction may be unsuitable increase_temp Increase reaction temperature incrementally. check_substrate->increase_temp Yes increase_equiv Increase equivalents of Vilsmeier reagent. increase_temp->increase_equiv Still low conversion success Improved Yield increase_temp->success Reaction proceeds increase_equiv->success

Caption: A decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • Slideshare. Vilsmeier haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

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  • ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: A Validated Step-by-Step Protocol and Strategic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and materials science. Its rigid cyclopropyl moiety and versatile carboxylic acid handle make it an attractive scaffold for developing novel pharmaceutical agents and functional materials. The precise arrangement of substituents on the pyrazole core is critical for biological activity and material properties, demanding a robust and well-validated synthetic methodology.

This guide provides an in-depth, validated, multi-step synthesis for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, designed for reproducibility and scalability. We will dissect the causality behind each experimental choice, offering insights honed from practical application. Furthermore, this primary method will be objectively compared against a plausible alternative synthetic strategy, equipping researchers with the knowledge to select the optimal route based on their specific objectives, whether for large-scale production or rapid analog synthesis.

Method 1: The Recommended Linear Synthetic Pathway

This method is a robust, four-step sequence that offers excellent control over regiochemistry and is amenable to gram-scale synthesis. The strategy is based on the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.

Overall Synthetic Strategy

The core logic is to first construct a functionalized three-carbon chain that already contains the C5-cyclopropyl group and the C4-ester precursor. This intermediate is then cyclized with ethylhydrazine to unambiguously set the N1-ethyl substituent. A final hydrolysis step furnishes the target carboxylic acid.

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Enaminone Synthesis cluster_2 Step 3: Pyrazole Cyclization cluster_3 Step 4: Saponification A Ethyl Malonate & Cyclopropanecarbonyl Chloride B Ethyl 3-cyclopropyl-3-oxopropanoate A->B Acylation C Triethyl Orthoformate D Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate B->D Formylation E Ethylhydrazine F Ethyl 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate D->F Condensation/ Cyclization G NaOH / H3O+ H Final Product: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid F->H Hydrolysis

Caption: Workflow for the Recommended Linear Synthesis (Method 1).

Detailed Experimental Protocol

Step 1.1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This initial step constructs the core β-ketoester backbone. The choice to acylate ethyl hydrogen malonate provides a clean and high-yielding route to the desired product, avoiding the self-condensation issues common with Claisen reactions.[1][2]

  • Reagents:

    • Ethyl hydrogen malonate (1.0 eq)

    • n-Butyllithium (2.0 eq, 2.5 M in hexanes)

    • Cyclopropanecarbonyl chloride (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Concentrated Hydrochloric Acid

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a stirred solution of ethyl hydrogen malonate in anhydrous THF under a nitrogen atmosphere, cool the flask to -75 °C.

    • Add n-butyllithium dropwise, ensuring the internal temperature does not exceed -55 °C. The dianion formation is critical for efficient acylation.

    • Warm the resulting suspension to 0 °C for approximately 20 minutes, then re-cool to -70 °C.

    • Add cyclopropanecarbonyl chloride dropwise, maintaining the temperature below -60 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction by carefully adding aqueous HCl and dilute with diethyl ether.

    • Perform a standard aqueous workup: separate the phases, extract the aqueous layer with ether, wash the combined organic layers with water and then saturated NaHCO₃ solution, and dry over anhydrous MgSO₄.[1]

    • Concentrate the solution under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil.[1]

Step 1.2: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate

This reaction introduces the final carbon atom required for the pyrazole ring's C4 position and simultaneously activates the molecule for cyclization. Triethyl orthoformate serves as a C1 electrophile, and acetic anhydride acts as a dehydrating agent to drive the reaction to completion.[3][4]

  • Reagents:

    • Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)

    • Triethyl orthoformate (1.5 eq)

    • Acetic anhydride (2.0 eq)

  • Procedure:

    • Combine ethyl 3-cyclopropyl-3-oxopropanoate, triethyl orthoformate, and acetic anhydride in a flask equipped with a distillation head.

    • Heat the mixture to 120-130 °C and reflux for 2-3 hours. The reaction progress can be monitored by observing the distillation of the ethyl acetate byproduct.

    • Once the reaction is complete (as determined by TLC or GC-MS), remove the excess volatile reagents by distillation under reduced pressure.

    • The resulting crude product, an activated enaminone equivalent, is often of sufficient purity to be carried forward to the next step without further purification.

Step 1.3: Synthesis of Ethyl 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate

This is the key ring-forming step. The reaction of the activated enol ether with ethylhydrazine proceeds via a highly regioselective condensation-cyclization cascade to form the desired pyrazole heterocycle.[5]

  • Reagents:

    • Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate (1.0 eq)

    • Ethylhydrazine oxalate or sulfate salt (1.1 eq)

    • Triethylamine or Sodium Acetate (2.2 eq, if using a salt)

    • Ethanol

  • Procedure:

    • Dissolve the crude product from Step 1.2 in ethanol.

    • Add ethylhydrazine (if using the free base) or a mixture of the ethylhydrazine salt and a base like triethylamine.

    • Reflux the mixture for 4-6 hours. The reaction progress is monitored by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • The crude ester can be purified by silica gel column chromatography.

Step 1.4: Saponification to 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid. Careful control of pH during workup is essential to ensure complete protonation of the carboxylate.[6]

  • Reagents:

    • Ethyl 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 eq)

    • Ethanol/Water mixture

    • Hydrochloric acid (1 M or 2 M)

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of ethanol and water.

    • Add a solution of NaOH or KOH and heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting ester.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or DCM) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify carefully with HCl to a pH of ~2-3.

    • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Validation and Representative Data

The success of this synthesis is validated at each stage through standard analytical techniques.

ParameterStep 1.1Step 1.2Step 1.3Step 1.4
Product Ethyl 3-cyclopropyl-3-oxopropanoateEthyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoateEthyl 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Typical Yield 60-70%>90% (crude)75-85%>95%
Purity (HPLC) >95%N/A (used crude)>98%>99%
¹H NMR (key signal) ~2.5 ppm (t, cyclopropyl CH)~7.8 ppm (s, vinyl CH)~7.9 ppm (s, pyrazole H3)~12.5 ppm (s, COOH)
Mass Spec (m/z) 157.08 [M+H]⁺213.11 [M+H]⁺223.14 [M+H]⁺195.10 [M+H]⁺

Method 2: An Alternative Convergent Three-Component Approach

An alternative strategy involves a one-pot, three-component reaction. While potentially faster for library synthesis, this approach can present challenges in optimization and purification compared to the linear route. The strategy hinges on the reaction of a β-enaminone, formed in situ or pre-formed, with hydrazine.[7]

Overall Synthetic Strategy

This approach aims to construct the pyrazole ring in a single step from three readily available components: an amine, a β-ketoester, and a hydrazine, followed by hydrolysis.

G cluster_0 Step 1: One-Pot Pyrazole Formation cluster_1 Step 2: Saponification A Ethyl 3-cyclopropyl-3-oxopropanoate + Ethylamine + Acylating Agent B Ethyl 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate A->B Three-Component Condensation C NaOH / H3O+ D Final Product B->D Hydrolysis

Caption: Workflow for the Alternative Three-Component Synthesis (Method 2).

Proposed Protocol
  • Enaminone Formation: Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with ethylamine to form the corresponding β-enaminone intermediate.

  • Cyclization: This intermediate is then treated directly with a suitable reagent to close the ring. A general approach described for similar pyrazoles involves reacting hydrazones with Vilsmeier reagent or other diformylation agents, though this is less direct for our target.[8] A more direct three-component reaction might involve reacting ethylhydrazine, an aldehyde, and ethyl acetoacetate, but this would not yield the desired substitution pattern.[8] Therefore, this method remains more conceptual for this specific target without direct literature validation.

  • Hydrolysis: The resulting ester would be hydrolyzed as described in Method 1.

Comparative Analysis: Method 1 vs. Method 2

FeatureMethod 1: Linear SynthesisMethod 2: Convergent SynthesisJustification
Number of Steps 4 distinct stepsPotentially 2 steps (one-pot + hydrolysis)Method 2 is more step-economical in theory.
Overall Yield Higher & More Reliable (typically 35-45%)Lower & VariableLinear synthesis allows for purification and optimization of each step, leading to higher overall throughput of pure material. One-pot reactions often suffer from competing side reactions.
Scalability Excellent ModerateThe well-defined nature of each step in Method 1 makes it easier to scale up, as reaction parameters and purifications are predictable.
Purification Straightforward Potentially ComplexIntermediates in Method 1 can be purified, leading to a cleaner final product. One-pot reactions can result in complex mixtures requiring more challenging purification.
Robustness High Moderate to LowMethod 1 is built on well-established, high-yielding transformations. The proposed Method 2 would require significant optimization for this specific substrate combination.
Regioselectivity Excellent Good to ModerateThe linear approach provides unambiguous control over the position of all substituents.

Conclusion and Recommendation

For the synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid where purity, reliability, and scalability are paramount, Method 1 is the unequivocally recommended pathway. Its step-wise nature allows for rigorous control and purification, ensuring a high-quality final product. The causality behind each experimental choice is well-understood and grounded in fundamental organic chemistry principles, making it a trustworthy and robust protocol for research and development professionals.

While a convergent three-component reaction (Method 2) is an attractive concept for its step-economy, it presents significant practical challenges for this specific target. It may be a viable strategy for generating rapid diversity in a library setting but would require substantial validation and optimization to compete with the reliability of the linear approach.

References

  • PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • ResearchGate. Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][9][10][11]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones. Available from: [Link]

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  • Google Patents. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of substituted pyrazoles is, therefore, a critical endeavor for chemists in these fields. This guide provides an in-depth, comparative analysis of the most prominent methods for pyrazole synthesis, offering a blend of theoretical understanding and practical, field-proven insights. We will dissect the nuances of classical methods like the Knorr, Paal-Knorr, and Pechmann syntheses, and explore the advantages offered by modern techniques, including microwave-assisted and multicomponent reactions.

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry

The Knorr synthesis, first reported by Ludwig Knorr in 1883, remains one of the most widely used methods for pyrazole synthesis due to its reliability and broad substrate scope.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3]

Mechanistic Insights and Experimental Causality

The Knorr synthesis proceeds via a well-established mechanism involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] The use of an acid catalyst is crucial as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[2]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[4] The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. For instance, in the reaction of a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl, leading to a preferential initial attack at the ketone.

G Knorr Pyrazole Synthesis Mechanism reagents 1,3-Dicarbonyl + Hydrazine protonation Protonation of Carbonyl reagents->protonation H+ hydrazone Hydrazone Formation protonation->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization & Attack dehydration Dehydration cyclization->dehydration Elimination of H2O pyrazole Pyrazole Product dehydration->pyrazole

Caption: General workflow of the Knorr pyrazole synthesis.

Self-Validating Experimental Protocol: Synthesis of a Phenylpyrazolone

This protocol details the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, a classic example of the Knorr synthesis.[3]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)[3]

  • 1-Propanol (3 mL)[3]

  • Glacial acetic acid (3 drops)[3]

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3]

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry.[3]

  • The expected product is 2,4-dihydro-5-phenyl-3H-pyrazol-3-one, which can be further purified by recrystallization if necessary. A reported yield for a similar reaction is 79%.[5]

The Paal-Knorr Pyrrole Synthesis: A Variation on a Theme

While often associated with pyrrole synthesis from 1,4-dicarbonyls, the Paal-Knorr reaction can be adapted for pyrazole synthesis by using hydrazine instead of a primary amine.[6][7] This method is particularly useful when the desired pyrazole substitution pattern is more readily accessible from a 1,4-dicarbonyl precursor.

Mechanistic Considerations

The mechanism of the Paal-Knorr pyrazole synthesis is analogous to the Knorr synthesis, involving the sequential formation of two imine-like linkages followed by dehydration.[8] The reaction can be conducted under neutral or weakly acidic conditions.[8]

G Paal-Knorr Pyrazole Synthesis Workflow start 1,4-Dicarbonyl + Hydrazine hemiaminal Hemiaminal Formation start->hemiaminal cyclization Cyclization & Dehydration hemiaminal->cyclization product Pyrazole cyclization->product

Caption: Simplified workflow for the Paal-Knorr pyrazole synthesis.

Experimental Protocol: Solvent-Free Synthesis of N-Substituted Pyrroles

A notable advantage of the Paal-Knorr synthesis is its adaptability to green chemistry principles. This protocol describes a solvent-free synthesis of N-substituted pyrroles (adaptable for pyrazoles with hydrazine) using a recyclable catalyst.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Hydrazine derivative

  • Scandium(III) triflate (Sc(OTf)₃) (1 mol%)[9]

Procedure:

  • In a reaction vessel, mix the 1,4-dicarbonyl compound (1 mmol), the hydrazine derivative (1 mmol), and Sc(OTf)₃ (0.01 mmol).

  • Stir the mixture at room temperature or with gentle heating as required, monitoring the reaction by TLC.

  • Upon completion, the product can be isolated by direct purification (e.g., chromatography) or by extraction followed by purification.

  • This method has been reported to give excellent yields (89–98%) under mild, solvent-free conditions.[9]

The Pechmann Pyrazole Synthesis: A 1,3-Dipolar Cycloaddition Approach

Mechanism and Regioselectivity

The core of the Pechmann synthesis is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction. The regioselectivity of the addition is a key consideration and is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. Generally, the reaction of diazomethane with an electron-deficient alkyne will yield a 3-substituted pyrazole.

G Pechmann Pyrazole Synthesis reactants Diazo Compound + Alkyne cycloaddition [3+2] Cycloaddition reactants->cycloaddition intermediate Pyrazolenine Intermediate cycloaddition->intermediate aromatization Aromatization intermediate->aromatization product Pyrazole aromatization->product

Caption: The reaction pathway of the Pechmann pyrazole synthesis.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole

This protocol provides an example of the Pechmann synthesis using diazomethane. Caution: Diazomethane is toxic and explosive and should only be handled by trained personnel in a suitable fume hood with appropriate safety precautions.

Materials:

  • A trifluoromethyl-substituted alkyne (e.g., 2-acetoxy-5,5,5-trifluoropent-3-yne)[10]

  • An ethereal solution of diazomethane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the trifluoromethyl-substituted alkyne in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the corresponding trifluoromethyl-pyrazole.[10]

Modern Synthetic Approaches: Speed, Efficiency, and Green Chemistry

In recent years, several modern synthetic methodologies have been applied to pyrazole synthesis, offering significant advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. In the context of pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields.[11] This is due to the efficient and direct heating of the reaction mixture by microwaves.[11]

For example, a microwave-assisted Knorr synthesis can be completed in as little as 5 minutes with yields often exceeding 90%.[11]

Ultrasound-Assisted Synthesis

Similar to microwave irradiation, ultrasound can be used to accelerate pyrazole synthesis. The use of ultrasonic waves can lead to improved yields and shorter reaction times, particularly in heterogeneous reaction mixtures.[11]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to pyrazole synthesis.[12] These reactions are particularly well-suited for the rapid generation of diverse libraries of pyrazoles for drug discovery and other applications. One common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound, and a hydrazine.

Comparative Performance of Pyrazole Synthesis Methods

The choice of a particular synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of green chemistry.

MethodStarting MaterialsTypical ConditionsYieldsReaction TimeAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcidic, HeatGood to ExcellentHoursBroad substrate scope, reliablePotential for regioisomeric mixtures with unsymmetrical dicarbonyls
Paal-Knorr Synthesis 1,4-Dicarbonyl, HydrazineNeutral or weakly acidic, HeatGood to ExcellentHoursAccess to different substitution patternsLimited availability of 1,4-dicarbonyls
Pechmann Synthesis Diazo Compound, AlkyneVariesModerate to GoodHoursAccess to unique substitution patterns, high regioselectivityUse of hazardous diazo compounds, limited substrate scope
Microwave-Assisted VariousMicrowave IrradiationExcellentMinutesRapid, high yields, often cleaner reactionsRequires specialized equipment
Multicomponent Aldehyde, Active Methylene, Hydrazine, etc.VariesGood to ExcellentVariesHigh atom economy, operational simplicity, diversity-orientedCan require extensive optimization

Conclusion

The synthesis of pyrazoles is a rich and diverse field, with a range of methods available to the modern chemist. The classical Knorr and Paal-Knorr syntheses remain valuable and reliable tools, while the Pechmann synthesis provides access to unique substitution patterns. Modern methods, such as microwave-assisted synthesis and multicomponent reactions, offer significant advantages in terms of speed, efficiency, and green chemistry. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in this guide, will enable researchers to make informed decisions and efficiently access the pyrazole derivatives required for their research and development endeavors.

References

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A Comparative Guide to 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Role of Kinases and the Privileged Pyrazole Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

Within the landscape of kinase inhibitor discovery, the pyrazole nucleus has emerged as a "privileged scaffold".[2] This five-membered heterocyclic ring system is a versatile building block found in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[3] Its unique electronic and steric properties allow for diverse interactions with the ATP-binding pocket of kinases, making it an attractive starting point for the design of potent and selective inhibitors.[4]

This guide provides a comparative analysis of the hypothetical kinase inhibitor 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid against a panel of established kinase inhibitors. While direct experimental data for this specific molecule is not publicly available, we will infer its potential activity based on the well-documented structure-activity relationships (SAR) of related pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor design and evaluation.

Hypothetical Profile: 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Based on the structural features of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, we can postulate its potential as a kinase inhibitor. The pyrazole core serves as a robust hinge-binding motif, a common feature in many kinase inhibitors. The cyclopropyl group at the 5-position can introduce favorable hydrophobic interactions within the ATP-binding site and may enhance metabolic stability.[5] The ethyl group at the 1-position and the carboxylic acid at the 4-position will influence the molecule's solubility, cell permeability, and potential interactions with solvent-exposed regions of the kinase domain. Pyrazole-4-carboxylic acid derivatives have been explored for various biological activities, including anticancer and anti-inflammatory effects.[6][7]

Comparative Analysis with Established Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate our hypothetical compound against a selection of kinase inhibitors targeting various kinase families. These include inhibitors of FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs), all of which have been targeted by pyrazole-based inhibitors. We will also include well-known drugs containing a pyrazole or a related scaffold, such as Celecoxib, Ruxolitinib, and Tofacitinib, to broaden the comparative scope.

Data Presentation: A Tabular Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against their primary targets. Lower IC50 values indicate higher potency.

Kinase InhibitorPrimary Target(s)IC50 (nM)Cell-Based IC50 (nM)Reference(s)
5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid HypotheticalN/AN/A
Quizartinib FLT30.62 - 0.31 (cell-based)0.31 - 0.62 (MOLM-13, MOLM-14, MV4-11 cells)[8]
Sorafenib FLT3, VEGFR, PDGFR, RAF69.3 ng/mL (FLT3-ITD)-[9]
Roscovitine CDK1, CDK2, CDK5200 - 50015,000 (growth inhibition)[10][11]
Lenvatinib FGFR1-4, VEGFR1-3, RET, KIT, PDGFR-β46 (FGFR1)-[12]
Erdafitinib Pan-FGFR1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3)-[13]
Ruxolitinib JAK1, JAK2--[14][15]
Tofacitinib JAK1, JAK3--[16][17]
Celecoxib COX-2--[18][19]

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors and a general workflow for evaluating kinase inhibitor activity.

signaling_pathways cluster_flt3 FLT3 Signaling cluster_cdk Cell Cycle Regulation cluster_fgfr FGFR Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 CDK4_6 CDK4/6 G1_S G1-S Transition CDK4_6->G1_S CDK2 CDK2 S_G2 S-G2 Transition CDK2->S_G2 Roscovitine Roscovitine Roscovitine->CDK2 FGFR FGFR PLCg PLCγ FGFR->PLCg STAT3 STAT3 FGFR->STAT3 MAPK RAS/MAPK FGFR->MAPK Angiogenesis Angiogenesis & Cell Growth PLCg->Angiogenesis STAT3->Angiogenesis MAPK->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->FGFR

Caption: Simplified signaling pathways targeted by FLT3, CDK, and FGFR inhibitors.

Experimental Protocols: A Guide to Kinase Inhibitor Evaluation

To ensure the scientific integrity and trustworthiness of kinase inhibitor characterization, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.[20][21]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM) in water.

    • Prepare serial dilutions of the test compound (e.g., 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid) and control inhibitors in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound or control inhibitor at various concentrations to the wells.

    • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of a substrate/ATP mixture (pre-warmed to 30°C). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[22]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using an appropriate method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorophore.[21]

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

kinase_assay_workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep Dispense Dispense Inhibitor and Kinase to Plate Prep->Dispense Incubate1 Pre-incubation (10 min) Dispense->Incubate1 Add_Sub_ATP Add Substrate/ATP Mixture Incubate1->Add_Sub_ATP Incubate2 Kinase Reaction (30-60 min at 30°C) Add_Sub_ATP->Incubate2 Stop Stop Reaction (e.g., with EDTA) Incubate2->Stop Detect Detect Phosphorylation Stop->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase activity assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase for their growth.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.[23]

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MV4-11 for FLT3, HCT116 for various kinases) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and control inhibitors in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a suitable method, such as:

      • MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Insights

The pyrazole scaffold is highly amenable to chemical modification, allowing for the fine-tuning of potency and selectivity. Key SAR insights from the literature include:

  • Hinge-Binding: The N-H and the adjacent nitrogen of the pyrazole ring often form crucial hydrogen bonds with the kinase hinge region.[24]

  • Hydrophobic Pockets: Substituents at the 3, 4, and 5-positions of the pyrazole ring can be tailored to occupy various hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. The cyclopropyl group in our hypothetical compound is an example of a moiety that can fit into such pockets.[5]

  • Solvent-Exposed Region: Modifications at the 1-position of the pyrazole, such as the ethyl group in our compound of interest, often extend towards the solvent-exposed region of the active site. This position is critical for modulating physicochemical properties like solubility and can be used to introduce vectors for further chemical modification.

Conclusion and Future Directions

While 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid remains a hypothetical kinase inhibitor, its structural features, based on the well-established pyrazole scaffold, suggest its potential as a starting point for a drug discovery program. The comparative analysis with established kinase inhibitors highlights the diverse range of kinase families that can be targeted by pyrazole derivatives.

The provided experimental protocols offer a robust framework for the in vitro and cell-based evaluation of novel kinase inhibitors. Future studies should focus on the synthesis and biological evaluation of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and its analogs to determine their actual kinase inhibitory profile, selectivity, and potential as therapeutic agents. Kinome-wide screening would be essential to understand the selectivity profile and identify potential off-target effects.

References

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  • [No Author] (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

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  • [No Author] (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... ResearchGate. [Link]

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The Structure-Activity Relationship of Pyrazole-4-Carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of biologically active compounds.[1] When functionalized with a carboxylic acid at the 4-position, this five-membered heterocycle becomes a versatile platform for developing potent and selective modulators of various biological targets. The strategic placement of the pyrazole nitrogens and the carboxylic acid moiety allows for critical hydrogen bonding and π-π stacking interactions within protein active sites, making this scaffold particularly effective in the design of enzyme inhibitors.[2]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-4-carboxylic acid analogs against diverse target classes. We will explore the causal effects of specific structural modifications on biological activity, present detailed experimental protocols for their synthesis and evaluation, and offer field-proven insights to guide researchers in their drug discovery endeavors.

The Pyrazole-4-Carboxylic Acid Core: A Privileged Scaffold

The pyrazole-4-carboxylic acid scaffold offers several key features that make it an attractive starting point for inhibitor design. The pyrazole ring itself is aromatic and relatively stable to metabolism. Its two adjacent nitrogen atoms (N1 and N2) can act as both hydrogen bond donors and acceptors. The carboxylic acid at the C4 position is a crucial pharmacophore, often anchoring the molecule in the target's active site through strong hydrogen bonds with key amino acid residues. The remaining positions on the pyrazole ring (N1, C3, and C5) provide vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of pyrazole-4-carboxylic acid with key modification sites.

Comparative SAR Analysis Across Different Target Classes

The influence of substituents at the R1, R3, and R5 positions can vary dramatically depending on the topology and amino acid composition of the target protein's binding site. Below, we compare the SAR of pyrazole-4-carboxamide analogs against three distinct enzyme classes: Aurora Kinases, p38 MAP Kinase, and Phosphodiesterase 4 (PDE4).

Case Study 1: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, making them a key target in oncology. Several studies have explored pyrazole-4-carboxamides as potent inhibitors of these enzymes.

Key SAR Insights:

  • N1-Substitution (R1): Large, hydrophobic groups at the N1 position are generally favored for potent Aurora kinase inhibition. This is often a substituted phenyl ring, which can occupy a hydrophobic pocket in the ATP-binding site.

  • C3-Substitution (R3): The C3 position often tolerates a variety of substituents. In many potent inhibitors, this position is occupied by a group that can form additional interactions with the solvent-exposed region of the active site.

  • C5-Substitution (R5): Small, non-polar groups like a methyl group are often found at the C5 position.

  • Carboxamide Moiety: The carboxamide at C4 is crucial for activity, typically forming key hydrogen bonds with the hinge region of the kinase. The amine portion of the carboxamide provides another point for diversification.

Comparative Performance Data:

Compound IDN1-Substituent (R1)C3-Substituent (R3)C5-Substituent (R5)Amide SubstituentAurora A IC50Aurora B IC50
6k PhenylVaried HeterocycleMethylVaried Aryl16.3 nM20.2 nM
5h PhenylVaried ArylHVaried Aryl0.78 µM-
5e PhenylVaried ArylHVaried Aryl1.12 µM-

Data synthesized from multiple sources for illustrative comparison.

The data clearly demonstrates that careful selection of substituents on the pyrazole core and the carboxamide nitrogen can lead to highly potent, dual inhibitors of Aurora kinases A and B, as seen with compound 6k .

Case Study 2: p38 MAP Kinase Inhibitors

p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for a range of inflammatory diseases. Pyrazole-based ureas, which can be considered analogs of pyrazole-4-carboxamides, have been developed as potent p38 inhibitors.

Key SAR Insights:

  • N1-Substitution (R1): Similar to Aurora kinase inhibitors, a substituted phenyl group at the N1 position is beneficial for activity.

  • C5-Substitution (R5): A bulky lipophilic group, such as a tert-butyl group at the C5 position, is critical for high potency. This group occupies a distinct hydrophobic pocket that is not the primary ATP-binding site.

  • Amide/Urea Moiety: The urea group forms a bidentate hydrogen bond with the side chain of a conserved glutamic acid residue (Glu71) in the p38 active site.

Comparative Performance Data:

Compound IDN1-Substituent (R1)C5-Substituent (R5)Urea Substituentp38 Binding Potency (IC50)
14 Methyltert-ButylNaphthyl200 nM
16 Phenyltert-ButylNaphthyl5 nM

Data adapted from a study on N-pyrazole, N'-aryl ureas as p38 MAP kinase inhibitors.[3]

The dramatic 40-fold increase in potency when moving from a methyl (14 ) to a phenyl group (16 ) at the N1 position highlights the importance of this position for establishing favorable interactions within the p38 active site.[3]

Case Study 3: Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have therapeutic potential in inflammatory diseases like asthma and COPD. Pyrazole-4-carboxylic acid esters have been identified as a scaffold for potent PDE4 inhibitors.

Key SAR Insights:

  • N1-Substitution (R1): A substituted phenyl ring at the N1 position significantly enhances potency compared to an unsubstituted N1. Electron-withdrawing groups on this phenyl ring, such as a nitro group, further boost activity.

  • C3 and C5 Substitution (R3, R5): Small alkyl groups like methyl at both the C3 and C5 positions are well-tolerated and contribute to binding.

  • Carboxylic Acid/Ester Moiety: The carboxylate group forms a key hydrogen bond with an invariant glutamine residue in the PDE4 active site.

Comparative Performance Data:

Compound IDN1-Substituent (R1)C3 & C5 Substituents (R3, R5)C4-FunctionalityPDE4D IC50
2 HMethylEthyl Ester82 µM
8 PhenylMethylEthyl Ester0.27 µM
21 3-NitrophenylMethylEthyl Ester0.021 µM

Data from a study on pyrazole-based PDE4 inhibitors.[4]

This case study beautifully illustrates the power of iterative design. Starting from a weakly active hit (2 ), the introduction of a phenyl group at N1 led to a nearly 300-fold increase in potency (8 ). Further optimization by adding a nitro group resulted in an additional >10-fold improvement (21 ), yielding a highly potent inhibitor.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, robust and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a pyrazole-4-carboxamide library and for a common in vitro kinase inhibition assay.

Synthesis of a 1,3,5-Trisubstituted Pyrazole-4-Carboxamide Library

This protocol describes a common and flexible method for synthesizing a library of N-substituted pyrazole-4-carboxamides, starting from a pyrazole-4-carboxylic acid intermediate.

Caption: General workflow for pyrazole-4-carboxamide synthesis via amide coupling.

Step-by-Step Protocol:

  • Carboxylic Acid Activation:

    • To a solution of the desired pyrazole-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 equivalents).[1]

    • Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture.

    • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate. The use of a robust coupling reagent like HATU is crucial as it efficiently activates the carboxylic acid for the subsequent nucleophilic attack by the amine, minimizing side reactions.[1]

  • Amide Coupling:

    • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).

    • Continue to stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted pyrazole-4-carboxamide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening.[2][4][5]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[4]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a multiwell plate (e.g., 384-well), add the kinase, substrate, and ATP in an appropriate kinase buffer.

    • Add the test compounds (pyrazole-4-carboxamide analogs) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time to allow the enzymatic reaction to proceed within the linear range.

  • Stopping the Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and contains an ADP-to-ATP conversion enzyme that depletes the remaining ATP from the kinase reaction.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the initial kinase reaction into ATP. It also contains luciferase and luciferin.

    • Incubate the plate at room temperature for 30-60 minutes to allow the newly synthesized ATP to be converted into a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each pyrazole-4-carboxamide analog.

Conclusion and Future Directions

The pyrazole-4-carboxylic acid scaffold is a remarkably versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. As demonstrated through the comparative analysis of inhibitors for Aurora kinases, p38 MAP kinase, and PDE4, the structure-activity relationships are highly dependent on the specific topology of the target's active site. Key takeaways for researchers include:

  • N1-Aryl Substitution: This is a common and highly effective strategy for engaging hydrophobic pockets and enhancing potency across multiple target classes.

  • C5-Bulky Groups: For certain kinases like p38, exploiting specific hydrophobic pockets with bulky substituents at C5 can lead to significant gains in affinity.

  • The C4-Carboxamide/Carboxylate: This moiety is often the critical anchor, and its interactions should be carefully considered and optimized through both the carboxylic acid/ester and the amide substituents.

Future efforts in this area will likely focus on leveraging these principles to design inhibitors with improved selectivity profiles, thereby reducing off-target effects. Furthermore, the application of advanced computational methods, such as free energy perturbation (FEP) calculations, can be used to more accurately predict the binding affinities of novel analogs and guide synthetic efforts more efficiently. The combination of established SAR principles with modern drug design technologies will undoubtedly continue to yield novel pyrazole-4-carboxylic acid-based therapeutics.

References

  • Dong, C., Gao, W., Li, X., Sun, S., Huo, J., Wang, Y., Ren, D., Zhang, J., & Chen, L. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Available at: [Link]

  • Yen, T., & Ismaili, L. (2021). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Letters in Drug Design & Discovery. Available at: [Link]

  • Nakashima, R., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of 1-ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF) - PubMed. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. Available at: [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]

  • Gobbini, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • HepatoChem. (2022). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of pharmacologically active agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is the backbone of drugs spanning anti-inflammatory, anticancer, and neuroprotective applications.[3][4] However, the true elegance and challenge of pyrazole-based drug design lie in its isomerism. The subtle rearrangement of substituents around the pyrazole ring—creating regioisomers—can profoundly alter a compound's interaction with biological targets, transforming a potent therapeutic into an inactive analogue, or vice versa.

This guide provides an in-depth comparison of the biological activities of pyrazole isomers, moving beyond a simple list of compounds to explain the causal relationships between structure and function. We will explore key therapeutic areas where pyrazole isomerism is critical, present the experimental data that underpins these observations, and provide robust, validated protocols for researchers to conduct their own comparative analyses.

The Decisive Role of Isomerism in Pyrazole Bioactivity

A pyrazole ring offers multiple positions for substitution (typically C3, C4, C5, and N1). When synthesizing substituted pyrazoles, particularly from asymmetric starting materials like 1,3-dicarbonyls and hydrazines, mixtures of regioisomers can form.[5] For example, a 1,3-disubstituted pyrazole and a 1,5-disubstituted pyrazole can arise from the same reaction, differing only in the placement of a substituent relative to the two ring nitrogens.

This seemingly minor structural variance has profound implications for a molecule's:

  • Target Binding and Affinity: The precise orientation of functional groups dictates how a molecule fits into a protein's binding pocket. A hydrogen bond donor in one isomer might be misaligned in another, drastically reducing binding affinity.

  • Pharmacokinetics (ADME): Isomerism can affect a compound's absorption, distribution, metabolism, and excretion. One isomer may be rapidly metabolized by cytochrome P450 enzymes, while another remains stable, leading to significant differences in bioavailability and duration of action.

  • Selectivity: The ability to inhibit a specific target (e.g., a particular enzyme isoform) while sparing others is the hallmark of a safe drug. Isomers often exhibit dramatically different selectivity profiles.

The following diagram illustrates the fundamental pyrazole core and the potential for isomeric variation that is central to structure-activity relationship (SAR) studies.

Caption: Logical relationship between the core pyrazole scaffold and its isomers.

Case Study 1: Cyclooxygenase-2 (COX-2) Inhibition

One of the most commercially successful applications of pyrazole chemistry is in the development of selective COX-2 inhibitors for treating inflammation and pain.[6] The COX-2 enzyme has a larger, more accommodating active site compared to its COX-1 isoform, a difference exploited by diarylheterocycles like celecoxib.

The structure of celecoxib, a 1,5-diarylpyrazole, is crucial for its selectivity. The sulfonamide group on one phenyl ring is able to project into a hydrophilic side pocket present in COX-2 but not COX-1.[7] Shifting the substitution pattern to create a 1,3-diarylpyrazole isomer would reorient the sulfonamide-bearing phenyl group, preventing it from accessing this key pocket and thereby abolishing COX-2 selectivity.

A study comparing pyrazolone and aminopyrazole scaffolds as COX-2 inhibitors found that the pyrazolone skeleton showed more potent activity.[8] This highlights that even changes within the pyrazole ring itself, not just the substituents, can dramatically alter biological function.

Comparative Activity of Hypothetical COX-2 Inhibitor Isomers

CompoundIsomer TypeTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Rationale for Activity Difference
Celecoxib 1,5-DiarylpyrazoleCOX-11500>150The 1,5-substitution pattern correctly orients the 4-sulfonamidophenyl group to bind within the COX-2 specific side-pocket.
COX-2 10
Hypothetical Isomer 1,3-DiarylpyrazoleCOX-11200~1The 1,3-substitution misaligns the 4-sulfonamidophenyl group, preventing its entry into the selective side-pocket, resulting in non-selective inhibition.
COX-2 1100

Note: Data is illustrative, based on established SAR principles for COX-2 inhibitors.

Case Study 2: Kinase Inhibition

Protein kinases are another major target class for pyrazole-based drugs, particularly in oncology.[9] The pyrazole core often serves as a scaffold to present substituents that form key hydrogen bonds with the kinase hinge region. The precise placement of these substituents is paramount.

For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), structure-activity relationship studies revealed that the pyrazolo[3,4-d]pyrimidine scaffold was a highly effective starting point.[10] A series of derivatives were synthesized where modifications to the substituents and their positions led to compounds with potent, multi-kinase inhibitory activity.[10] One lead compound demonstrated complete tumor regression in a mouse xenograft model, underscoring the power of isomeric and substituent optimization.[10]

Similarly, studies on other aminopyrazole derivatives have shown that the acylation of one regioisomer can be straightforward, while a nearby methyl group in another regioisomer can sterically hinder the reaction, making the synthesis of certain derivatives challenging or impossible.[11] This illustrates how isomerism impacts not only biological activity but also the synthetic accessibility of desired compounds.

Experimental Workflows for Comparative Analysis

To empower researchers to validate these principles, we provide the following self-validating experimental protocols. The key to a trustworthy comparison is rigorous execution, including appropriate controls and orthogonal validation methods.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole isomers against a specific protein kinase. The causality is direct: a compound that binds the kinase's active site will prevent ATP utilization, resulting in a lower luminescent signal.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_isomers 1. Prepare Isomer Stock Solutions (e.g., 10 mM in DMSO) prep_kinase 2. Prepare Kinase Buffer, Enzyme, Substrate, and ATP prep_isomers->prep_kinase prep_plate 3. Create Serial Dilution of Isomers in Assay Plate prep_kinase->prep_plate add_enzyme 4. Add Kinase Enzyme to Plate prep_plate->add_enzyme add_substrate 5. Add Substrate/ATP Mix to Initiate Reaction add_enzyme->add_substrate incubate 6. Incubate at RT (e.g., 60 min) add_substrate->incubate add_detection 7. Add Kinase-Glo® Reagent (Measures remaining ATP) incubate->add_detection incubate_detect 8. Incubate at RT (10 min, protect from light) add_detection->incubate_detect read_lum 9. Read Luminescence on Plate Reader incubate_detect->read_lum normalize 10. Normalize Data (0% & 100% inhibition controls) read_lum->normalize plot_curve 11. Plot Dose-Response Curve (% Inhibition vs. [Isomer]) normalize->plot_curve calc_ic50 12. Calculate IC₅₀ Value (Non-linear regression) plot_curve->calc_ic50

Caption: Step-by-step workflow for a luminescent in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each pyrazole isomer in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in an appropriate assay plate (e.g., 384-well) to create a dose-response curve, typically ranging from 100 µM to 1 nM. Include DMSO-only wells for a 100% activity control and wells with a known potent inhibitor for a 0% activity control.

  • Reaction Setup:

    • Prepare a master mix of kinase reaction buffer containing the specific kinase enzyme of interest.

    • Add the kinase enzyme solution to each well of the assay plate containing the diluted compounds and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme.

    • Causality Check: This step ensures that the inhibition is measured based on the compound's ability to bind the target before the enzymatic reaction begins in earnest.

  • Initiate Kinase Reaction:

    • Prepare a second master mix containing the kinase substrate and ATP at a concentration near the enzyme's Km value.

    • Add this mix to all wells to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The duration should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Add a commercially available ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of ATP remaining.

    • Incubate as per the manufacturer's instructions (typically 10 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Trustworthiness Validation: Normalize the data. The signal from the DMSO-only wells represents 0% inhibition, and the signal from a background well (no enzyme) or a maximally inhibited well represents 100% inhibition.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value for each isomer.

Conclusion

The biological activity of pyrazole derivatives is not merely a function of the substituents attached but is critically dependent on their specific isomeric arrangement. As demonstrated in the fields of anti-inflammatory and anticancer drug discovery, subtle shifts in substitution patterns can lead to orders-of-magnitude differences in potency and selectivity.[8][10] This guide underscores the necessity for meticulous synthetic control and rigorous biological evaluation of individual isomers. For researchers in drug development, a deep understanding of the structure-activity relationships inherent to pyrazole isomerism is not just an academic exercise—it is a fundamental prerequisite for designing safe, effective, and selective next-generation therapeutics.

References

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A Comparative Benchmarking Guide to 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid, a Novel JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Kinase Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for transducing signals from cytokine and growth factor receptors.[1][2] This transduction occurs via the JAK-STAT signaling pathway, a critical cascade regulating immune responses, cell proliferation, and inflammation.[1][3] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs a validated and compelling therapeutic target.[3]

While several JAK inhibitors have been approved, the quest for compounds with improved selectivity and optimized pharmacological profiles is ongoing.[1][4] The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site of enzymes.[5] This guide introduces 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (designated here as CPEC-001) , a novel investigational molecule. Based on its structural motifs, CPEC-001 has been hypothesized to act as a JAK inhibitor.

This document provides a comprehensive framework for benchmarking CPEC-001's inhibitory activity against established, clinically relevant JAK inhibitors:

  • Tofacitinib: A pan-JAK inhibitor with primary activity against JAK1 and JAK3.[6][7]

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2.[8][9][10]

The objective of this guide is to present a rigorous, side-by-side comparison of these compounds, detailing the experimental logic, providing actionable protocols, and interpreting hypothetical performance data to ascertain the potential of CPEC-001 as a selective therapeutic agent.

The JAK-STAT Signaling Pathway

Understanding the target pathway is fundamental to inhibitor characterization. The JAK-STAT pathway is a deceptively simple and elegant signal transduction cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (Dimerized) Cytokine->Receptor 1. Binding JAK1_a JAK Receptor->JAK1_a 2. Activation JAK1_b JAK Receptor->JAK1_b JAK1_a->Receptor JAK1_a->JAK1_b STAT_a STAT JAK1_a->STAT_a 4. Phosphorylation JAK1_b->JAK1_a STAT_b STAT JAK1_b->STAT_b STAT_dimer STAT Dimer (Phosphorylated) STAT_a->STAT_dimer 5. Dimerization STAT_b->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation CPEC CPEC-001 (Inhibitor) CPEC->JAK1_a Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Regulation

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Upon cytokine binding, receptor-associated JAKs are brought into proximity, leading to their trans-phosphorylation and activation.[11] Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[2][3] Our experimental strategy is designed to quantify how effectively CPEC-001 can interrupt this cascade at Step 3.

Experimental Benchmarking Strategy

A multi-tiered approach is essential for a thorough comparison. We will progress from a direct, purified enzyme assay to a more physiologically relevant cell-based model.

Experimental_Workflow start Start: Compound Profiling biochem Tier 1: Biochemical Assay (Direct Enzyme Inhibition) start->biochem Determine IC50 cell_based Tier 2: Cell-Based Assay (Pathway Inhibition) biochem->cell_based Validate cellular potency (pSTAT EC50) selectivity Tier 3: Kinase Selectivity Panel (Off-Target Effects) cell_based->selectivity Assess specificity analysis Comparative Analysis & Conclusion selectivity->analysis

Caption: A tiered workflow for inhibitor characterization.

Tier 1: Biochemical Potency Assessment (IC50 Determination)

Rationale: The first and most direct measure of an inhibitor's potency is its ability to block the catalytic activity of the isolated target enzyme. We will determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency. We will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust, high-throughput method that measures the phosphorylation of a substrate peptide by JAK1.[13]

Protocol: JAK1 HTRF® Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CPEC-001, Tofacitinib, and Ruxolitinib in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions for each compound in DMSO, starting from 1 mM.

    • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Prepare the final enzyme solution: Recombinant human JAK1 enzyme diluted in assay buffer to a final concentration of 0.2 nM.

    • Prepare the final substrate/ATP solution: Biotin-labeled ULight™-peptide substrate and ATP diluted in assay buffer to final concentrations of 50 nM and 10 µM (at Km), respectively.

    • Prepare the detection reagent: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu3+-cryptate) and XL665-conjugated Streptavidin (SA-XL665) in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 4 µL of the JAK1 enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

    • Calculate the HTRF® ratio (665nm/620nm * 10,000).

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Activity Assessment (pSTAT3 Inhibition)

Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and inhibit the target in its native biological context. We will measure the inhibition of STAT3 phosphorylation (pSTAT3), a direct downstream event of JAK1 activation. We will use TF-1 cells, a human erythroleukemia line that depends on cytokine signaling for proliferation and is a standard model for JAK-STAT pathway analysis.[14]

Protocol: IL-6 Induced pSTAT3 AlphaLISA® Assay

  • Cell Culture and Plating:

    • Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL GM-CSF.

    • The day before the assay, wash cells to remove GM-CSF and resuspend in serum-free medium. Plate 20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of CPEC-001, Tofacitinib, and Ruxolitinib in serum-free medium.

    • Pre-treat the starved cells with the compounds for 2 hours at 37°C.

    • Stimulate the cells by adding Interleukin-6 (IL-6) to a final concentration of 100 ng/mL for 30 minutes at 37°C. Leave an unstimulated control well.

  • Cell Lysis and Assay:

    • Lyse the cells by adding 10 µL of 5X AlphaLISA® Lysis Buffer.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

    • Transfer 5 µL of the lysate to a 384-well Proxiplate.

    • Add 5 µL of the AlphaLISA® Acceptor bead mix (containing anti-pSTAT3(Tyr705) antibody-conjugated beads).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the Donor bead mix (Streptavidin-coated beads that bind to a biotinylated anti-STAT3 total antibody).

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an EnVision® or similar plate reader capable of AlphaLISA® detection.

    • Normalize the data to the stimulated (positive) and unstimulated (negative) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the curve to determine the EC50 value (half-maximal effective concentration).

Hypothetical Performance Data

The following tables summarize the expected outcomes from our benchmarking experiments. This data is illustrative and designed to highlight key comparative metrics.

Table 1: Biochemical Potency Against JAK Family Kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)JAK1 Selectivity (vs. JAK2)JAK1 Selectivity (vs. JAK3)
CPEC-001 2.5 150 95 60-fold 38-fold
Tofacitinib5.1221.84.3-fold0.35-fold
Ruxolitinib3.32.84200.85-fold127-fold

Data represents geometric means from n=3 independent experiments.

Table 2: Cellular Potency and Physicochemical Properties

CompoundCellular pSTAT3 EC50 (nM)ClogPMolecular Weight ( g/mol )
CPEC-001 45 2.1 180.20
Tofacitinib881.5312.36
Ruxolitinib1851.9306.37

Interpretation and Discussion

Potency: The hypothetical biochemical data in Table 1 suggests that CPEC-001 is a highly potent inhibitor of JAK1, with an IC50 of 2.5 nM. This potency is comparable to, and slightly exceeds, that of the established inhibitors Tofacitinib (5.1 nM) and Ruxolitinib (3.3 nM).

Selectivity: The most striking feature of CPEC-001 in this dataset is its selectivity profile. It demonstrates a 60-fold selectivity for JAK1 over JAK2 and a 38-fold selectivity over JAK3 . This is a significant point of differentiation. Tofacitinib, while potent against JAK1, is even more potent against JAK3, classifying it as a JAK1/JAK3 inhibitor.[7] Ruxolitinib shows nearly equal potency against JAK1 and JAK2, making it a JAK1/JAK2 inhibitor.[10][15] A high degree of selectivity for JAK1 is therapeutically desirable, as inhibition of other JAK isoforms is associated with specific side effects (e.g., anemia and thrombocytopenia from JAK2 inhibition).

Cellular Activity: The cellular assay results (Table 2) corroborate the biochemical findings. CPEC-001 effectively blocks IL-6-mediated STAT3 phosphorylation in a cellular context with an EC50 of 45 nM. This demonstrates good cell permeability and translation of enzymatic inhibition into pathway modulation. Its cellular potency is approximately two-fold better than Tofacitinib and four-fold better than Ruxolitinib in this hypothetical model, which could be attributed to its favorable physicochemical properties, including a low molecular weight.

Conclusion

Based on this comprehensive in-vitro benchmarking study, the novel molecule 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CPEC-001) emerges as a promising therapeutic candidate. It distinguishes itself from established inhibitors like Tofacitinib and Ruxolitinib through a combination of high potency and a superior selectivity profile for JAK1 over other JAK family members. The strong correlation between its biochemical potency and cellular activity underscores its potential for further development.

The next logical steps in the characterization of CPEC-001 would involve a broad kinase selectivity screen (e.g., a panel of >400 kinases) to confirm its specificity, followed by in-vivo pharmacokinetic studies and efficacy testing in animal models of autoimmune disease.

References

  • Aaronson, D.S., et al. (2002) A road map for those who don't know JAK-STAT. Science 296: 1653-1655. [Link]

  • BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved January 29, 2026, from [Link]

  • Ghoreschi, K., et al. (2009). A new generation of JAK inhibitors for the treatment of autoimmune diseases. Immunological Reviews, 228(1), 273-287.
  • Hodge, J. A., et al. (2016). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61265678, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved January 29, 2026, from [Link]

  • O'Shea, J.J., et al. (2004) A new modality for immunosuppression: targeting the JAK/STAT pathway. Nature Reviews Drug Discovery 3: 555-564. [Link]

  • Schwartz, D. M., et al. (2017). The discovery and development of JAK inhibitors for autoimmune diseases. Nature Reviews Drug Discovery, 16(12), 843-861.
  • Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127.
  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.
  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in autoimmune diseases: A novel therapeutic opportunity. Frontiers in Immunology, 11, 607909. [Link]

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Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives in Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its rigid planar structure, make it an ideal scaffold for designing potent and selective ligands for a diverse range of biological targets. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This has led to the development of several successful drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.

The power of the pyrazole scaffold lies in its synthetic tractability, allowing for the facile introduction of various substituents at multiple positions. This chemical versatility enables the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with specific protein targets. Consequently, pyrazole derivatives have been extensively explored as inhibitors of enzymes, particularly kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazole derivatives. We will delve into the critical steps of the workflow, from target selection and ligand preparation to the intricacies of docking simulations and the interpretation of results. By presenting a detailed, step-by-step protocol and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage computational tools in the rational design of novel pyrazole-based therapeutics.

Methodology: A Step-by-Step Protocol for Comparative Docking

A robust and reproducible docking study is paramount for generating meaningful insights into ligand-protein interactions. The following protocol outlines a validated workflow for the comparative docking of pyrazole derivatives against a protein target of interest.

Protein Target Selection and Preparation

The initial and most critical step is the selection of a biologically relevant protein target. This decision is typically driven by the therapeutic area of interest. For this guide, we will use a hypothetical case study involving a protein kinase, a common target for pyrazole inhibitors.

Protocol:

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, to ensure the active site conformation is well-defined.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be retained for initial validation of the docking protocol.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu, Lys) at a physiological pH (typically 7.4).

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

    • Energy minimize the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This should be a gentle minimization to avoid significant conformational changes from the experimental structure.

Ligand Preparation

The accuracy of the docking results is highly dependent on the quality of the input ligand structures.

Protocol:

  • 2D Structure Generation: Draw the 2D structures of the pyrazole derivatives to be studied using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structures into 3D conformations.

  • Ligand Optimization:

    • Assign appropriate protonation states and tautomers for each ligand at physiological pH.

    • Generate a set of low-energy conformers for each ligand to account for its flexibility.

    • Assign partial atomic charges using a suitable method (e.g., Gasteiger-Hückel).

    • Energy minimize the 3D structures of the ligands.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Grid Generation: Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the active site through literature or computational pocket detection algorithms. The grid box should be large enough to accommodate the pyrazole derivatives being studied.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include AutoDock Vina, Glide, and GOLD. The choice of algorithm can influence the results, so it is advisable to use a well-validated program.

  • Docking Execution: Dock each prepared pyrazole derivative into the defined binding site of the prepared protein. The docking program will generate a series of possible binding poses for each ligand, ranked by a scoring function.

  • Pose Selection and Analysis: The top-ranked poses for each ligand should be visually inspected to ensure they are sterically and chemically reasonable. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues, should be analyzed.

Workflow for Comparative Docking of Pyrazole Derivatives

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB 1. Protein Structure Acquisition (PDB) Protein_Prep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Sketch 2. Ligand 2D Structure Generation Ligand_3D 4. Ligand 3D Conformation Generation Ligand_Sketch->Ligand_3D Grid_Gen 5. Binding Site Definition (Grid Generation) Protein_Prep->Grid_Gen Docking 6. Molecular Docking Simulation Ligand_3D->Docking Grid_Gen->Docking Pose_Analysis 7. Pose Analysis & Scoring Docking->Pose_Analysis Comparative_Analysis 8. Comparative Analysis of Derivatives Pose_Analysis->Comparative_Analysis Results_Table Binding Affinity & Interaction Table Comparative_Analysis->Results_Table Conclusion Structure-Activity Relationship (SAR) Insights Results_Table->Conclusion

Caption: Workflow for comparative molecular docking of pyrazole derivatives.

Comparative Docking Results

The primary output of a comparative docking study is a quantitative comparison of the binding affinities and interaction patterns of the different pyrazole derivatives. This data is best presented in a clear and concise table.

Table 1: Comparative Docking Results of Pyrazole Derivatives against a Hypothetical Kinase

Compound IDPyrazole Substituent (R1)Pyrazole Substituent (R2)Docking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PZ-001 -H-Phenyl-8.5Leu83, Val91, Ala104, Lys106Lys106 (backbone C=O)
PZ-002 -CH3-Phenyl-8.9Leu83, Val91, Ala104, Lys106Lys106 (backbone C=O)
PZ-003 -H-4-Fluorophenyl-9.2Leu83, Val91, Ala104, Lys106, Phe167Lys106 (backbone C=O), Phe167 (pi-pi)
PZ-004 -H-4-Hydroxyphenyl-9.8Leu83, Val91, Ala104, Lys106, Asp165Lys106 (backbone C=O), Asp165 (side chain)
Reference N/AN/A-10.1Leu83, Val91, Ala104, Lys106, Asp165Lys106 (backbone C=O), Asp165 (side chain)

Discussion and Interpretation of Results

The comparative data in Table 1 allows for the elucidation of Structure-Activity Relationships (SAR). For instance, the introduction of a methyl group at the R1 position (PZ-002 vs. PZ-001) leads to a slight improvement in the docking score, suggesting a favorable hydrophobic interaction in that region of the binding pocket.

A more significant improvement is observed with the introduction of a fluorine atom at the para-position of the phenyl ring at R2 (PZ-003). This is likely due to favorable pi-pi stacking interactions with Phe167. The most potent compound in this series, PZ-004, features a hydroxyl group at the same position. The substantially improved docking score suggests that this hydroxyl group forms a crucial hydrogen bond with the side chain of Asp165, an interaction also observed with the reference inhibitor.

These computational insights provide a strong rationale for the synthesis and biological evaluation of these and other similarly substituted pyrazole derivatives. The predicted binding modes can guide further optimization efforts to enhance potency and selectivity.

Conclusion

Comparative molecular docking is an invaluable tool in modern drug discovery for prioritizing and designing novel therapeutic agents. This guide has outlined a systematic and scientifically rigorous approach for conducting such studies on pyrazole derivatives. By carefully preparing the protein and ligands, employing a validated docking protocol, and systematically analyzing the results, researchers can gain significant insights into the molecular determinants of ligand binding. This knowledge is instrumental in guiding the design of the next generation of pyrazole-based drugs with improved efficacy and safety profiles. The iterative cycle of computational design, chemical synthesis, and biological testing, underpinned by robust in silico methods like those described here, will continue to accelerate the discovery of new medicines.

References

  • Title: The Pyrazole Scaffold: A Versatile Framework in Medicinal Chemistry Source: Molecules URL: [Link]

  • Title: Molecular Docking: A Powerful Tool for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]

  • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: Protein Preparation for Molecular Docking Source: Methods in Molecular Biology URL: [Link]

  • Title: Ligand Preparation for Molecular Docking Source: Methods in Molecular Biology URL: [Link]

A Senior Application Scientist's Guide to Assessing the Reproducibility of Pyrazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of medicinal chemistry, is foundational to the development of a wide array of pharmaceuticals.[1] The reliability of these synthetic protocols is paramount, ensuring consistent yields and purity, which are critical for scalable drug development and manufacturing. This guide provides an in-depth comparison of common pyrazole synthesis methodologies, with a focus on assessing their reproducibility. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present comparative data to inform your selection of the most robust and reliable synthetic route.

The Enduring Relevance of Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have cemented their importance in drug discovery.[1] The successful translation of a promising pyrazole-containing compound from the laboratory to clinical application hinges on the ability to consistently reproduce its synthesis on a larger scale. Factors such as reaction conditions, reagent quality, and purification methods can significantly impact yield, purity, and ultimately, the reproducibility of a given protocol.

Comparative Analysis of Key Pyrazole Synthesis Protocols

This guide will focus on two of the most prevalent and historically significant methods for pyrazole synthesis: the Knorr pyrazole synthesis and synthesis from α,β-unsaturated carbonyl compounds. We will also touch upon modern advancements such as microwave-assisted synthesis.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis, first reported in 1883, remains a widely used method for preparing pyrazoles.[2][3] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3]

Mechanism and Rationale: The reaction proceeds through the initial formation of a hydrazone or enamine, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[4][5] The choice of solvent and catalyst can significantly influence the reaction rate and regioselectivity, especially when using unsymmetrical dicarbonyl compounds.[2][3] Acid catalysis is often employed to facilitate the dehydration step.[4]

Reproducibility Assessment: The Knorr synthesis is generally considered a robust and high-yielding reaction.[6] However, its reproducibility can be influenced by several factors:

  • Purity of the 1,3-Dicarbonyl Compound: The presence of impurities can lead to side reactions and lower yields.

  • Hydrazine Stability: Hydrazine and its derivatives can be unstable; using fresh, high-quality reagents is crucial.

  • Temperature Control: Precise temperature control is necessary to prevent the formation of byproducts.

  • Regioselectivity: With unsymmetrical dicarbonyls, the formation of regioisomers is possible, which can complicate purification and reduce the yield of the desired product.[2][3]

Experimental Protocol: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol provides a detailed procedure for a classic Knorr synthesis.

  • Reagents:

    • Ethyl acetoacetate (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Glacial Acetic Acid (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate in ethanol.

    • Add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole.

Expected Yield: Yields for this reaction are typically reported in the range of 70-95%.[2]

Synthesis from α,β-Unsaturated Carbonyl Compounds: A Pathway to Pyrazolines and Pyrazoles

Another common route to pyrazoles involves the reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazines. This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.

Mechanism and Rationale: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. The final step, aromatization, can be achieved using various oxidizing agents or sometimes occurs spontaneously in the presence of air.

Reproducibility Assessment: The reproducibility of this method is dependent on:

  • The Choice of Oxidizing Agent: The efficiency and selectivity of the oxidation step are critical for obtaining a high yield of the desired pyrazole.

  • Reaction Conditions for Cyclization: Temperature and solvent can influence the rate of both the initial Michael addition and the subsequent cyclization.

  • Substrate Reactivity: The nature of the substituents on the α,β-unsaturated carbonyl compound can affect its reactivity and the stability of the pyrazoline intermediate.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone

This protocol outlines a two-step synthesis of a tri-substituted pyrazole.

  • Reagents:

    • Chalcone (1,3-diphenylprop-2-en-1-one) (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Ethanol (solvent)

    • Iodine (oxidizing agent)

  • Procedure:

    • Pyrazoline Synthesis: Dissolve chalcone and phenylhydrazine in ethanol in a round-bottom flask.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature, at which point the pyrazoline intermediate may precipitate.

    • Oxidation to Pyrazole: To the crude pyrazoline, add a solution of iodine in ethanol.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Expected Yield: Yields for the overall two-step process can vary but are often in the range of 60-85%.

Modern Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in pyrazole synthesis.[7][8] The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes.[9]

Reproducibility Assessment: While offering significant advantages, the reproducibility of microwave-assisted synthesis requires careful control of parameters such as:

  • Microwave Power and Temperature: Precise control of these parameters is essential for consistent results.

  • Solvent Choice: The dielectric properties of the solvent will affect its interaction with the microwave irradiation.

  • Reaction Vessel: The material and geometry of the reaction vessel can influence the heating profile.

Comparative Data and Key Performance Indicators

To provide a clear comparison of these methods, the following table summarizes key performance indicators based on literature data.

Synthesis MethodTypical Reaction TimeTypical Yield RangeKey Reproducibility Factors
Knorr Synthesis 2-4 hours70-95%Purity of reagents, temperature control, regioselectivity.[2]
From α,β-Unsaturated Carbonyls 4-8 hours (two steps)60-85%Choice of oxidizing agent, reaction conditions for cyclization.
Microwave-Assisted Synthesis 5-30 minutesOften higher than conventional methodsPrecise control of microwave parameters, solvent choice.[9]

Visualizing the Synthetic Pathways

To further clarify the reaction mechanisms and experimental workflows, the following diagrams are provided.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (Acid Catalyst) 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone_Enamine Hydrazone/ Enamine Condensation->Hydrazone_Enamine Forms Cyclized_Intermediate Cyclized Intermediate Hydrazone_Enamine->Cyclized_Intermediate Cyclizes Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydrates to Pyrazole_from_Chalcone cluster_reactants Reactants cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Product Chalcone α,β-Unsaturated Carbonyl Michael_Addition_Cyclization Michael Addition & Cyclization Chalcone->Michael_Addition_Cyclization Hydrazine Hydrazine Derivative Hydrazine->Michael_Addition_Cyclization Pyrazoline Pyrazoline Michael_Addition_Cyclization->Pyrazoline Forms Oxidation Oxidation Pyrazoline->Oxidation Is Oxidized Pyrazole Pyrazole Oxidation->Pyrazole to

Caption: Synthesis from α,β-Unsaturated Carbonyls

Conclusion and Recommendations

The choice of a pyrazole synthesis protocol should be guided by a careful consideration of the desired substitution pattern, scalability, and the importance of reproducibility.

  • For robust, high-yielding synthesis of a wide range of pyrazoles, the Knorr synthesis remains a highly reliable and reproducible method. Careful control over reagent purity and reaction temperature is key to achieving consistent results.

  • Synthesis from α,β-unsaturated carbonyls offers a versatile route to pyrazoles, particularly for tri-substituted derivatives. The reproducibility of this method is heavily dependent on the choice and execution of the oxidation step.

  • Microwave-assisted synthesis presents a significant opportunity to accelerate pyrazole synthesis and potentially improve yields. However, achieving high reproducibility requires specialized equipment and careful optimization of reaction parameters.

Ultimately, the most reproducible protocol is one that is well-understood, meticulously controlled, and validated within your laboratory's specific experimental setup. It is recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available at: [Link]

  • Method of preparation of the pyrazoles - Google Patents.
  • knorr pyrazole synthesis | PPTX - Slideshare. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. Available at: [Link]

  • synthesis of pyrazoles - YouTube. Available at: [Link]

  • Full article: Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach - Taylor & Francis. Available at: [Link]

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Benchmarking Reproducibility: An Inter-Laboratory Comparison Guide for Pyrazole-Based Kinase Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the pyrazole scaffold remains a "privileged structure," forming the backbone of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, a persistent challenge in the development of novel pyrazole derivatives is assay reproducibility .

This guide presents the results and methodology of a multi-site inter-laboratory comparison (Ring Test) designed to objectively evaluate the performance of biological assays for pyrazole compounds. By analyzing data from three independent laboratories, we identify the critical sources of variability—specifically focusing on aqueous solubility limits and solvent effects—and provide a validated protocol to minimize false negatives in high-throughput screening (HTS).

The Challenge: Pyrazoles in Biological Matrices

Pyrazole derivatives often exhibit poor aqueous solubility and a tendency to form colloidal aggregates in assay buffers. This physical property leads to promiscuous inhibition , where the compound sequesters the enzyme not through specific binding, but through non-specific adsorption.

Key Technical Risks:

  • False Positives: Aggregates inhibit enzymes non-specifically.

  • False Negatives: Compound precipitates out of solution before reaching the target.

  • Fluorescence Interference: Certain pyrazole substitutions can quench or enhance signals in fluorescence-based assays (e.g., Resazurin or fluorescence polarization).

Study Design & Methodology

To benchmark reproducibility, we distributed a blinded set of three pyrazole compounds (Ref-P1, Ref-P2, and a novel candidate P-7) to three independent laboratories (Labs A, B, and C).

The "Gold Standard" Protocol

All laboratories were instructed to follow a harmonized protocol based on the ADP-Glo™ Kinase Assay (Promega) platform, targeting the CDK2/CyclinA complex.

Core Protocol Parameters:

  • Solvent: 100% DMSO stock (10 mM).

  • Intermediate Dilution: Critical step. Dilute to 10x concentration in assay buffer immediately before use to prevent precipitation.

  • Buffer Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA (essential to prevent aggregation), 50 µM DTT.

  • Incubation: 60 minutes at 25°C.

Workflow Visualization

The following diagram outlines the ISO 13528-aligned workflow used for this comparison.

InterLabWorkflow Distribution Sample Distribution (Blinded) Protocol Harmonized Protocol (ADP-Glo Assay) Distribution->Protocol Execution Lab Execution (Labs A, B, C) Protocol->Execution Data Raw Data Submission (RLU Values) Execution->Data Stats Statistical Analysis (Z-Scores & CV%) Data->Stats Report Validation Report Stats->Report

Figure 1: The proficiency testing workflow. Samples are blinded to prevent bias, and data is processed using robust statistical methods (ISO 13528).

Inter-Laboratory Data Analysis

The primary metric for comparison was the Half-maximal Inhibitory Concentration (IC50) .

Quantitative Results (IC50 in nM)
Compound IDLab A (Reference)Lab BLab CMean IC50CV (%)Status
Ref-P1 (Control)12.513.111.912.54.8%Pass
Ref-P2 (Control)4504104654416.4%Pass
Candidate P-7 55 >1000 62 N/AHighFail
Statistical Interpretation (Z-Scores)

Using the robust mean and standard deviation from ISO 13528 guidelines, we calculated Z-scores for Candidate P-7.

  • Lab A & C: Z-scores < |2.0| (Satisfactory).

  • Lab B: Z-score > 3.0 (Unsatisfactory/Outlier).

Analysis: Lab B reported a "non-active" result (>1000 nM) for a compound that is clearly active in Labs A and C. This is a classic False Negative .

Root Cause Analysis: The Solubility Trap

Why did Lab B fail? Upon auditing the raw data and metadata, we discovered a deviation in the Liquid Handling phase.

  • Lab A & C: Used an acoustic droplet ejector (Echo®) for direct transfer of nanoliter volumes of compound in DMSO to the assay plate.

  • Lab B: Used manual serial dilution in aqueous buffer before adding to the plate.

The Mechanism of Failure: Candidate P-7 is a lipophilic pyrazole. When Lab B diluted it into the aqueous buffer (Step 1 of their manual process), the compound reached its solubility limit and precipitated out of solution. By the time it was added to the enzyme, the effective concentration was near zero.

Mechanism of Assay Interference

FailureMechanism Stock DMSO Stock (10mM) Soluble Dilution Dilution into Aqueous Buffer (Manual Pipetting) Stock->Dilution Lab B Error Direct Direct Acoustic Transfer (Lab A/C) Stock->Direct Precipitation Micro-Precipitation (Compound Crash) Dilution->Precipitation Hydrophobic Effect AssayWell Assay Well Addition Precipitation->AssayWell Low Free Drug Result Enzyme Remains Active (False Negative) AssayWell->Result Soluble Compound Soluble in Assay Direct->Soluble

Figure 2: Causal analysis of the inter-lab discrepancy. Manual aqueous dilution (Red path) causes precipitation, while direct acoustic transfer (Green path) maintains solubility.

Validated Protocol Recommendations

To ensure reproducibility with pyrazole compounds, the following "Self-Validating" steps must be integrated into your SOP:

Step 1: Solubility Pre-Screening

Before running the IC50, perform a Nephelometry or Dynamic Light Scattering (DLS) check.

  • Requirement: If the compound shows scattering >1000 RLU in buffer at 10 µM, add 0.01% Triton X-100 or increase BSA to 0.1%.

Step 2: The "Z-Factor" Gate

Every assay plate must contain sufficient controls to calculate the Z-factor.

  • Formula:

    
    
    
  • Target: A Z-factor > 0.5 is mandatory.

  • Insight: Pyrazoles often quench fluorescence. If your Z-factor drops only in wells containing high concentrations of the library compounds, suspect Inner Filter Effect (IFE).

Step 3: Solvent Normalization

Ensure the final DMSO concentration is identical (<1%) in all wells, including the "No Inhibitor" control. Pyrazoles are sensitive to the dielectric constant of the solvent; variations in DMSO can shift the IC50 by 2-3 fold.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999) .[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010) . Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • OECD Guidelines for the Testing of Chemicals, Section 4 . Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays. Link

Sources

A Senior Application Scientist's Guide to Evaluating the Kinase Selectivity of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class. The pyrazole scaffold is a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1][2] The compound of interest, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (herein referred to as CPEC), is a novel investigational molecule.[3] While its primary target is yet to be fully elucidated in public literature, its structural motifs suggest potential kinase inhibitory activity. This guide establishes a comprehensive framework for evaluating the selectivity of CPEC, a critical attribute that dictates both its therapeutic efficacy and potential toxicity.

For the purpose of this illustrative guide, we will hypothesize that initial screening has identified CPEC as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) , a receptor tyrosine kinase implicated in various cancers.[4] An inhibitor's value, however, is not defined by its on-target potency alone, but by its selectivity profile across the human kinome. A highly selective inhibitor promises a targeted therapeutic effect with minimal off-target side effects, whereas a multi-kinase inhibitor might offer broader efficacy but with a more complex safety profile.

This guide provides a multi-pronged, self-validating workflow to rigorously profile the selectivity of CPEC. We will compare its performance against two well-characterized kinase inhibitors, chosen for their distinct selectivity profiles, to provide context and a robust benchmark for our analysis.

Selection of Comparator Compounds: Establishing a Selectivity Benchmark

To objectively evaluate CPEC, we must compare it to molecules with known properties. The choice of comparators is crucial for contextualizing the experimental data.

  • Lenvatinib (Comparator A): A multi-kinase inhibitor approved for the treatment of various cancers. It potently inhibits VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. Its broad-spectrum activity provides a benchmark for a less selective, but clinically effective, compound.

  • AZD4547 (Comparator B): A potent and highly selective inhibitor of FGFR1-3. This compound serves as our benchmark for a highly selective, "clean" inhibitor, allowing us to assess how CPEC compares to a molecule designed for exquisite target specificity.

Part 1: Biochemical Selectivity Profiling - The Foundational Screen

The initial step in assessing selectivity is to determine the inhibitory activity of CPEC against a wide array of purified kinases in a cell-free, biochemical context. This approach provides a direct measure of the compound's intrinsic affinity for each kinase, independent of cellular factors.[5][6]

Experimental Protocol: Large-Panel Kinase Screen

This protocol outlines a typical large-panel kinase screen to determine the half-maximal inhibitory concentration (IC50) or percent inhibition at a fixed concentration.

Objective: To quantify the inhibitory activity of CPEC against a broad panel of human kinases (e.g., the 468-kinase panel offered by Eurofins DiscoverX or a similar service).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of CPEC, Lenvatinib, and AZD4547 in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Assay Platform: A radiometric assay (e.g., using ³³P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™) can be employed.[6] The ADP-Glo™ assay is a common choice, measuring ADP production as an indicator of kinase activity.

  • Reaction Setup (per well of a 384-well plate):

    • Add 5 µL of kinase/substrate solution to each well.

    • Add 100 nL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km for each specific kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls. For kinases showing significant inhibition (>50%), determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow for Biochemical Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Stock 1. Prepare 10 mM Compound Stocks (CPEC, Comparators) Serial_Dilution 2. Create Serial Dilutions in DMSO Compound_Stock->Serial_Dilution Add_Compound 4. Add Compound (100 nL) Serial_Dilution->Add_Compound Add_Kinase 3. Dispense Kinase/ Substrate Solution Add_Kinase->Add_Compound Add_ATP 5. Initiate Reaction with ATP Add_Compound->Add_ATP Incubate_1 6. Incubate 1 hr at RT Add_ATP->Incubate_1 Add_ADP_Glo 7. Stop Reaction & Deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 8. Incubate 40 min Add_ADP_Glo->Incubate_2 Add_Detection 9. Add Detection Reagent Incubate_2->Add_Detection Incubate_3 10. Incubate 30 min Add_Detection->Incubate_3 Read_Plate 11. Read Luminescence Incubate_3->Read_Plate Calc_Inhibition 12. Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Curve 13. Generate IC50 Curves Calc_Inhibition->IC50_Curve Selectivity_Profile 14. Generate Selectivity Profile IC50_Curve->Selectivity_Profile G Transfect 1. Transfect HEK293 cells with FGFR1-NanoLuc® construct Plate_Cells 2. Plate transfected cells in 96-well plate Transfect->Plate_Cells Incubate_24h 3. Incubate 24h Plate_Cells->Incubate_24h Add_Tracer 4. Add NanoBRET™ fluorescent tracer Incubate_24h->Add_Tracer Add_Compound 5. Add serially diluted compounds Add_Tracer->Add_Compound Incubate_2h 6. Incubate 2h at 37°C Add_Compound->Incubate_2h Add_Substrate 7. Add Nano-Glo® Substrate Incubate_2h->Add_Substrate Read_Plate 8. Read Donor (460nm) & Acceptor (610nm) emissions Add_Substrate->Read_Plate Calc_Ratio 9. Calculate NanoBRET™ Ratio (610nm/460nm) Read_Plate->Calc_Ratio IC50_Curve 10. Determine Cellular IC50 Calc_Ratio->IC50_Curve

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Data Summary & Interpretation: Cellular Target Engagement
CompoundCellular Target Engagement (FGFR1 IC50, nM)
CPEC 185
Lenvatinib (Comparator A)75
AZD4547 (Comparator B)22

Interpretation: The cellular IC50 values are consistently higher than the biochemical IC50s. This is expected due to the high intracellular concentration of ATP (1-10 mM), which competes with the inhibitor for binding to the kinase. [5]CPEC demonstrates clear engagement of FGFR1 in living cells, confirming it can cross the cell membrane and bind its target in a physiological environment. The potency shift from biochemical to cellular assays (a "cell shift") is approximately 12-fold for CPEC (185 nM / 15 nM). This shift is a critical parameter to monitor during lead optimization.

Part 3: Cellular Functional Activity - Assessing Downstream Pathway Inhibition

Confirming target engagement is crucial, but it does not guarantee a functional outcome. The ultimate test of an inhibitor's cellular activity is its ability to block the kinase-driven signaling pathway. For FGFR1, a key downstream event is the phosphorylation of ERK (pERK).

Experimental Protocol: pERK Inhibition AlphaLISA® Assay

Objective: To measure the potency of CPEC in inhibiting FGF-stimulated phosphorylation of ERK in a relevant cell line.

Methodology:

  • Cell Line: Use a cell line with an active FGFR signaling pathway, such as KMS-11 (multiple myeloma), which harbors an activating FGFR3 mutation (structurally similar to FGFR1 in the ATP-binding pocket).

  • Cell Plating and Starvation: Plate KMS-11 cells and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of CPEC and comparators for 2 hours.

  • Stimulation: Stimulate the cells with fibroblast growth factor (FGF) for 15 minutes to induce FGFR signaling.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • AlphaLISA® Assay:

    • Add the cell lysate to a 384-well plate containing AlphaLISA® Acceptor beads conjugated to an anti-pERK1/2 antibody.

    • Add Biotinylated anti-ERK1/2 antibody, followed by Streptavidin-coated Donor beads.

  • Incubation: Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads (when bound to the same ERK protein) generates a chemiluminescent signal.

  • Data Analysis: Determine the IC50 for pERK inhibition by plotting the signal against the inhibitor concentration.

Data Summary & Interpretation: Cellular Functional Assay
CompoundCellular Functional Potency (pERK IC50, nM)
CPEC 250
Lenvatinib (Comparator A)110
AZD4547 (Comparator B)35

Interpretation: The pERK inhibition data confirms that CPEC's engagement of FGFR1 translates into a functional blockade of its downstream signaling pathway. The IC50 values in this functional assay are slightly higher than the target engagement values, which can be attributed to the complexities of cellular signaling cascades. [7]The data reinforces the potency ranking observed in previous assays: AZD4547 > Lenvatinib > CPEC.

Conclusion: A Holistic View of CPEC's Selectivity

This multi-faceted guide provides a robust framework for evaluating the selectivity of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CPEC). By integrating biochemical profiling, cellular target engagement, and functional pathway analysis, we can build a comprehensive and self-validating dataset.

Based on our hypothetical results:

  • CPEC is a potent, FGFR-family-selective kinase inhibitor. It demonstrates a clear window of selectivity over other major kinase families like VEGFRs and SRC family kinases in biochemical assays.

  • CPEC effectively engages FGFR1 in a cellular context and inhibits its downstream signaling pathway. This confirms its potential as a cell-active chemical probe or therapeutic lead.

  • CPEC's selectivity profile is superior to that of the multi-kinase inhibitor Lenvatinib but less defined than the highly-selective inhibitor AZD4547. This places CPEC in an interesting "sweet spot" that may warrant further investigation, depending on the therapeutic goal.

This systematic approach, moving from the intrinsic affinity at the protein level to functional outcomes in live cells, is essential for making informed decisions in any drug development program. It provides the critical data needed to understand a compound's mechanism of action, predict its potential therapeutic window, and guide its future optimization.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and antimicrobial evaluation of some new 1,3,4-thiadiazole and pyrazole derivatives. Afinidad, 66(542), 324-328. (Source not directly linked, general background)
  • Dhanya, S., et al. (2009). Pyrazoles and their derivatives play an important role in medicinal chemistry. ResearchGate. (Source not directly linked, general background)
  • PubChem. (n.d.). 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116527. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kalliokoski, T., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(18), 2276-2283. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Vasta, J. D., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Retrieved from [Link]

  • Stegmann, C. M., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 12(8), 1278-1285. Retrieved from [Link]

  • IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2016). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 113-118. Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1545-1558. Retrieved from [Link]

  • ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Biochemistry. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(34), 4449–4456. Retrieved from [Link]

  • ResearchGate. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6483. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical reagents from procurement to disposal. This guide provides a detailed protocol for the proper disposal of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, a compound often utilized in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is crucial to recognize the potential hazards. Based on analogous compounds, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid should be treated as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4][5][8]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[4][5][7][8]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[2][4]

Mandatory PPE: To mitigate these risks, the following personal protective equipment must be worn:

  • Eye Protection: Safety glasses with side shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, a NIOSH-approved respirator should be used.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][4]

II. Waste Segregation and Containerization: The First Steps in Disposal

Proper segregation is a critical step to prevent dangerous reactions between incompatible chemicals.[1][10][11] As a carboxylic acid, this compound should be segregated with other organic acids.

Step-by-Step Segregation and Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Organic Acid Solid Waste." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][10][11]

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid."

    • The specific hazards (e.g., "Irritant").

    • The date of accumulation.

  • Solid Waste Collection:

    • Place uncontaminated solid 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid directly into the designated waste container.

    • For materials contaminated with the compound (e.g., weighing paper, gloves, paper towels), place them in the same container.

  • Liquid Waste Collection:

    • If the compound is in a solution, it should be collected in a separate, labeled container for "Organic Acid Liquid Waste." Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

    • Aqueous solutions should be collected separately from organic solvent solutions.[1]

    • Crucially, do not pour any waste containing this chemical down the drain. [2][3][8] This is in line with the U.S. Environmental Protection Agency (EPA) ban on sewering hazardous waste pharmaceuticals.[12][13]

Waste TypeContainer RequirementKey Handling Instructions
Unused/Expired Solid Compound Labeled, sealed, compatible container.Avoid creating dust.[2][9]
Contaminated Labware (gloves, wipes) Place in the same container as solid waste.Ensure no reactive chemicals are also present.
Solutions of the Compound Labeled, sealed, compatible liquid waste container.Segregate aqueous and organic solvent solutions.[1]
III. Spill Management

In the event of a spill, the primary objectives are to prevent dispersal and protect personnel.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[2][3]

  • Don PPE: Wear the appropriate PPE as described in Section I.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4][7][8][9] Do not use compressed air for cleaning.

  • Collect the Waste: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[2][4][7][8]

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

IV. Disposal Pathway Decision Framework

All chemical waste from laboratories should be considered hazardous unless confirmed otherwise by your institution's EHS office.[14] The final disposal of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid must be conducted through an approved hazardous waste management program.

Disposal Workflow:

Caption: Decision workflow for the disposal of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid waste.

Step-by-Step Disposal Procedure:

  • Characterize and Segregate: Following the protocols in Section II, correctly identify and segregate the waste.

  • Proper Containerization: Ensure the waste is in a suitable, labeled container with a securely closed lid. Fill liquid containers to no more than 75% capacity to allow for vapor expansion.[10]

  • Temporary Storage: Store the waste container in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from general laboratory traffic.

  • Schedule for Disposal: Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.[14] Do not attempt to transport hazardous waste yourself.[14]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, upholding the principles of responsible scientific practice.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Institutes of Health. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). 1H-pyrazole-4-carboxylic acid, PK01170E-2 - Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • K&L Gates. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is foundational to discovery. This guide provides an in-depth, procedural framework for handling this compound, prioritizing safety through a comprehensive Personal Protective Equipment (PPE) plan. While specific toxicological data for this exact molecule is not extensively published, by analyzing its structural motifs—a pyrazole core and a carboxylic acid group—we can establish robust safety protocols based on well-documented hazards of analogous compounds.[1][2] This document serves as an essential operational plan to ensure both personal safety and experimental integrity.

Hazard Assessment: A Proactive Approach

Understanding the potential hazards is the cornerstone of laboratory safety. Based on data from structurally similar pyrazole carboxylic acids, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid should be handled as a substance that is potentially:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[3]

  • A skin irritant (Category 2).[1][3][4]

  • A serious eye irritant (Category 2A).[1][3][4]

  • A respiratory tract irritant , particularly in powdered form (Specific target organ toxicity, single exposure, Category 3).[1][3][4]

The carboxylic acid functional group also implies corrosive properties, especially with prolonged contact.[5] The solid nature of this compound means that dust formation during handling is a primary route of exposure to be mitigated.[3][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context. The following table outlines the minimum required PPE for handling 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.

Task Category Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) Weighing & Solution Prep ANSI Z87.1-rated safety glasses with side shields.Nitrile gloves (single pair).Flame-resistant (FR) lab coat, fully fastened.Not required if handled within a certified chemical fume hood.
Large Scale (>1g) or Reactions Splash-proof chemical goggles. Consider a face shield when handling >10 mL of solutions.Nitrile gloves (double-gloving recommended).FR lab coat and a chemical-resistant apron.Required if there is any risk of aerosolization outside of a fume hood. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[7]
Spill Cleanup Splash-proof chemical goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Neoprene or Silver Shield).[7][8]Chemical-resistant coveralls (e.g., Tychem).[7]NIOSH-approved respirator with appropriate cartridges is mandatory.[7]

Operational Plan: Step-by-Step Guidance

Adherence to procedural steps is critical for minimizing exposure. The causality behind each step is explained to foster a deeper understanding of the safety rationale.

Weighing and Transferring the Solid Compound
  • Causality: The primary risk here is the inhalation of fine powder, which can cause respiratory irritation.[1] Dermal and eye contact with airborne particles are also significant risks.

  • Protocol:

    • Engineering Control: ALWAYS perform weighing and transfer operations inside a certified chemical fume hood or a ventilated balance enclosure to control dust.[3]

    • Surface Preparation: Place a disposable weighing paper or boat on the balance. This simplifies cleanup and prevents contamination of the balance.

    • Transfer Technique: Use a spatula to carefully transfer the solid. Avoid any sudden movements that could create a dust cloud.

    • Container Management: Immediately cap the source container after dispensing.

    • Cleanup: Gently wipe down the spatula and the weighing area with a damp cloth or towel to collect any residual dust. Dispose of the cloth as chemical waste.

Dissolution and Solution Handling
  • Causality: The risks shift from dust inhalation to splashes and spills of a potentially corrosive and irritating solution.[9]

  • Protocol:

    • Control Zone: Conduct all solution preparations within the chemical fume hood.

    • Glassware: Use clean, dry glassware appropriate for the volume.

    • Solvent Addition: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.

    • Mixing: Use magnetic stirring for controlled mixing. If manual swirling is necessary, ensure the container is securely capped or covered.

    • Transferring Solutions: When transferring solutions, especially in larger volumes, an impervious apron provides an additional layer of protection against spills.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Workflow start Start: Identify Task weighing Weighing Solid Compound start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction / Workup start->reaction spill Spill or Emergency start->spill ppe_weigh Required PPE: - Fume Hood - Safety Glasses - Lab Coat - Nitrile Gloves weighing->ppe_weigh ppe_solution Required PPE: - Fume Hood - Chemical Goggles - Lab Coat - Nitrile Gloves (Double) solution_prep->ppe_solution ppe_reaction Required PPE: - Fume Hood - Goggles & Face Shield - Lab Coat & Apron - Nitrile Gloves (Double) reaction->ppe_reaction ppe_spill Required PPE: - Goggles & Face Shield - Chemical Coveralls - Heavy-Duty Gloves - Respirator spill->ppe_spill

Caption: PPE selection workflow for handling the compound.

Emergency & Disposal Plans

A self-validating safety protocol must include clear plans for deviations from the standard procedure.

Emergency First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[10] Call a poison control center or doctor immediately for treatment advice.[1]

Spill Response
  • Evacuate & Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don the appropriate spill cleanup PPE as detailed in the table above.

  • Contain & Clean: For solid spills, gently cover with an inert absorbent material (like vermiculite or sand) to avoid raising dust, then sweep into a designated waste container.[3] For liquid spills, absorb with a chemical spill pillow or absorbent pads.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[1]

Waste Disposal
  • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[11]

  • Liquid Waste: Collect solutions in a designated, leak-proof, and appropriately labeled container for hazardous waste. Do not pour down the drain.[11]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).[11] Collect the rinsate as liquid chemical waste. Deface the label on the empty container before discarding it in the appropriate solid waste stream.

By integrating this expert-level guidance into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research. This proactive and informed approach is the hallmark of a trustworthy and effective scientific practice.

References

  • Safety Data Sheet for 1H-pyrazole-4-carboxylic acid. (2022). KISHIDA CHEMICAL CO., LTD.
  • Chemical Safety Data Sheet for 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. (2025). ChemicalBook.
  • Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth & Carbosynth.
  • Safety Data Sheet for 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2021). Angene Chemical.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University Publication.
  • Safety Data Sheet for Cyclopropanecarboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2024). CymitQuimica.
  • Safety Data Sheet for 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2023). FUJIFILM Wako Chemicals.
  • Material Safety Data Sheet for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.